Product packaging for Fosfomycin calcium hydrate(Cat. No.:CAS No. 26469-67-0)

Fosfomycin calcium hydrate

Cat. No.: B1251369
CAS No.: 26469-67-0
M. Wt: 194.14 g/mol
InChI Key: MSHCINMVQZDXTG-JSTPYPERSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fosfomycin calcium hydrate is a phosphonic acid derivative antibiotic and the calcium salt of fosfomycin . As a research chemical, it provides a vital tool for studying bacterial cell wall biosynthesis and mechanisms of antibiotic resistance. Its primary value in research stems from its unique and specific mechanism of action. This compound is a broad-spectrum, bactericidal agent that inhibits a very early stage of bacterial cell wall synthesis . It specifically and irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) . By covalently binding to a cysteine residue in MurA's active site, it blocks the formation of N-acetylmuramic acid, a fundamental precursor for peptidoglycan biosynthesis . This inhibition compromises the structural integrity of the cell wall, leading to bacterial cell lysis and death. A key research advantage of this compound is its distinct mechanism, which minimizes the risk of cross-resistance with other antibiotic classes such as beta-lactams or fluoroquinolones, making it a critical subject for studies on multidrug-resistant pathogens . Researchers also value its documented ability to penetrate bacterial biofilms and its potential synergistic effects when combined with other antibacterial agents . This compound is for Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7CaO5P B1251369 Fosfomycin calcium hydrate CAS No. 26469-67-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2/t2-,3+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHCINMVQZDXTG-JSTPYPERSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)([O-])[O-].O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7CaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181066
Record name Fosfomycin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26469-67-0
Record name Fosfomycin calcium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026469670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosfomycin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSFOMYCIN CALCIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T330QG2NYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Navigating the Solubility of Fosfomycin Calcium Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of fosfomycin (B1673569) calcium hydrate (B1144303) in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, presents detailed experimental protocols for solubility determination, and offers visual workflows to aid in experimental design. Understanding the solubility of this potent antibiotic is a critical first step in the development of new formulations and analytical methods.

Core Topic: Solubility Profile of Fosfomycin Calcium Hydrate

This compound is a broad-spectrum antibiotic known for its efficacy against a wide range of bacterial pathogens. Its physical properties, particularly its solubility, are fundamental to its handling, formulation, and bioavailability. This guide addresses the often-conflicting information regarding its solubility and provides a clear, data-driven summary.

Data Presentation: Quantitative and Qualitative Solubility

The solubility of this compound is significantly influenced by the solvent, pH, and the specific salt form. Below is a summary of reported solubility data in various laboratory solvents.

SolventTypeReported SolubilityConditions and RemarksCitation
Water Quantitative50 mg/mLRequires ultrasonication and pH adjustment to 2 with HCl.[1][2]
QualitativeSlightly solubleAs per European and Japanese Pharmacopoeia.[3][4][5][6]
QualitativeSolubleGeneral characterization from a chemical supplier.[7]
Dimethyl Sulfoxide (DMSO) Quantitative< 1 mg/mLCharacterized as insoluble or slightly soluble.[1][2]
Methanol QualitativePractically insolubleAs per European and Japanese Pharmacopoeia.[3][4][5][6]
Ethanol (95%) QualitativePractically insolubleAs per Japanese Pharmacopoeia.[4]
Acetone QualitativePractically insolubleAs per European Pharmacopoeia.[3][5][6]
Methylene Chloride QualitativePractically insolubleAs per European Pharmacopoeia.[3][5][6]

Note: The term "practically insoluble" generally corresponds to requiring more than 10,000 parts of solvent for one part of solute. "Slightly soluble" typically means that 1 part of solute dissolves in 30 to 100 parts of solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for two common types of solubility assays: the Equilibrium Solubility Assay (Thermodynamic Solubility) and the Kinetic Solubility Assay.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium and is considered the gold standard. The protocol is adapted from guidelines provided by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[8][9][10][11]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 37 °C ± 1 °C for physiological relevance)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as fosfomycin lacks a strong UV chromophore)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solvent Media: Prepare the desired aqueous buffer solutions (pH 1.2, 4.5, 6.8) as per pharmacopoeial standards. For organic solvents, use analytical grade reagents.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvent: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for general lab conditions or 37 °C for biopharmaceutical studies). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment can be run to determine the time required to reach a plateau in concentration.[10]

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. An ion-pair HPLC method with ELSD detection is suitable for quantifying fosfomycin.

  • Data Analysis: Construct a calibration curve from standards of known concentration. Use the regression equation to calculate the concentration of this compound in the diluted samples. Back-calculate to determine the solubility in the original undiluted filtrate, expressed in mg/mL or g/L.

  • Verification: The pH of the aqueous samples should be measured at the end of the experiment to ensure it has not shifted significantly. The presence of remaining solid in the vial should also be visually confirmed.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[12][13][14]

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Materials:

  • This compound

  • DMSO (analytical grade)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Automated liquid handler or multichannel pipettes

  • Plate reader (UV-Vis spectrophotometer or nephelometer)

  • Plate shaker

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Incubation and Mixing: Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

  • Detection of Precipitation (Choose one method):

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to control wells (containing only DMSO and buffer) indicates the formation of a precipitate.

    • Direct UV Assay: After incubation, filter the contents of the wells using a 96-well filter plate. Measure the UV absorbance of the clear filtrate in a new UV-transparent plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.

Mandatory Visualizations

The following diagrams illustrate key workflows in the process of determining the solubility of this compound.

Equilibrium_Solubility_Workflow start Start: Excess Solid This compound add_solvent Add Known Volume of Solvent (e.g., Water, Buffer, Organic Solvent) start->add_solvent equilibrate Equilibrate with Agitation (e.g., 24-72h at 37°C) add_solvent->equilibrate check_solid Visual Check: Is Solid Still Present? equilibrate->check_solid sample Collect Supernatant check_solid->sample  Yes fail Fail: Add More Solid and Repeat check_solid->fail No   filter Filter to Remove Undissolved Solid (e.g., 0.45 µm Syringe Filter) sample->filter quantify Quantify Concentration of Filtrate (e.g., HPLC-ELSD) filter->quantify end End: Report Equilibrium Solubility (mg/mL or g/L) quantify->end fail->add_solvent Analytical_Method_Selection compound This compound property1 Lacks Strong UV Chromophore compound->property1 property2 Ionic Nature in Solution compound->property2 uv_vis UV-Vis Spectrophotometry property1->uv_vis Leads to hplc_elsd HPLC-ELSD property1->hplc_elsd Suggests lc_ms LC-MS/MS property2->lc_ms Suggests decision1 Low Sensitivity and Specificity uv_vis->decision1 decision2 Suitable: Universal Detector for Non-Volatile Analytes hplc_elsd->decision2 decision3 Suitable: High Sensitivity and Specificity lc_ms->decision3

References

A Technical Guide to the Chemical Stability of Fosfomycin Calcium Hydrate Under Acidic and Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique epoxide structure, is a critical tool in combating bacterial infections, including those caused by multi-drug resistant pathogens. The oral formulation, fosfomycin calcium hydrate (B1144303), is subject to varying pH environments in the gastrointestinal tract, which can significantly impact its chemical stability and bioavailability. This technical guide provides an in-depth analysis of the chemical stability of fosfomycin calcium hydrate under both acidic and alkaline conditions, offering valuable insights for formulation development, quality control, and clinical application.

Chemical Stability Profile

Fosfomycin's core structure contains a strained epoxide ring, which is susceptible to hydrolysis. The rate and pathway of this degradation are highly dependent on the pH of the surrounding medium.

Acidic Conditions

Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis of the epoxide ring. This process is particularly relevant to the in vivo fate of the oral dosage form, as the acidic environment of the stomach can lead to significant degradation, thereby reducing the amount of active drug available for absorption.[1] Studies have shown that fosfomycin is susceptible to degradation at low pH. For instance, a study on a fosfomycin salt demonstrated a 28% degradation when subjected to a pH of 2 at a high temperature of 96°C.[2] Another study on fosfomycin trometamol, a different salt of the same active moiety, reported approximately 82% degradation in 0.5M hydrochloric acid, although the specific temperature and duration were not detailed. This highlights the inherent instability of the fosfomycin molecule in acidic media.

The primary degradation product under acidic conditions is the corresponding diol, formed by the opening of the epoxide ring. This diol metabolite is microbiologically inactive.

Alkaline Conditions

The stability of this compound in alkaline conditions presents a more complex picture, with some conflicting reports. Some studies suggest that fosfomycin is relatively stable in neutral and alkaline environments. For example, the aforementioned study that showed significant degradation at pH 2 also indicated stability at neutral and basic pH at the same elevated temperature of 96°C.[2] However, other research, particularly on the trometamol salt, has indicated significant degradation in alkaline media, with one report citing approximately 79% degradation in 0.5M sodium hydroxide (B78521). The discrepancy may be attributable to the different salt forms and the specific experimental conditions. It is generally understood that at higher pH values, the epoxide ring can be opened by nucleophilic attack of hydroxide ions.

Quantitative Degradation Data

To provide a clearer understanding of the stability profile, the following table summarizes the available quantitative data on the degradation of fosfomycin under various stress conditions. It is important to note that much of the detailed quantitative kinetic data in the public domain pertains to fosfomycin trometamol rather than the calcium hydrate salt. However, these data provide valuable insights into the general behavior of the fosfomycin molecule.

Stress ConditionSalt FormTemperatureDurationPercent DegradationDegradation ProductsReference
0.5M HClTrometamolNot SpecifiedNot Specified~82%Not Specified
0.5M NaOHTrometamolNot SpecifiedNot Specified~79%Not Specified
pH 2Not Specified96°CNot Specified28%Not Specified[2]
Neutral pHNot Specified96°CNot SpecifiedStableNot Applicable[2]
Basic pHNot Specified96°CNot SpecifiedStableNot Applicable[2]

Note: The lack of comprehensive, publicly available kinetic data (e.g., rate constants, half-lives) specifically for this compound across a range of pH values and temperatures underscores the need for further research in this area.

Degradation Pathways

The primary mechanism of fosfomycin degradation under both acidic and alkaline conditions is the hydrolysis of the epoxide ring, leading to the formation of the inactive diol derivative, (2R,3S)-1,2-dihydroxypropylphosphonic acid.

Acid-Catalyzed Hydrolysis

In an acidic environment, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by a water molecule. This attack occurs at the more substituted carbon atom, leading to the formation of a trans-diol product.

G cluster_acid Acid-Catalyzed Hydrolysis Fosfomycin This compound Protonated_Fosfomycin Protonated Epoxide Fosfomycin->Protonated_Fosfomycin H+ Transition_State Water Attack on More Substituted Carbon Protonated_Fosfomycin->Transition_State H2O Diol_Product (2R,3S)-1,2-dihydroxypropylphosphonic acid (Inactive Diol) Transition_State->Diol_Product G cluster_base Base-Catalyzed Hydrolysis Fosfomycin This compound Transition_State Hydroxide Attack on Epoxide Carbon Fosfomycin->Transition_State OH- Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Diol_Product (2R,3S)-1,2-dihydroxypropylphosphonic acid (Inactive Diol) Alkoxide_Intermediate->Diol_Product H2O G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Stress Samples: - Acidic (e.g., HCl) - Alkaline (e.g., NaOH) - Oxidative (e.g., H2O2) - Thermal - Photolytic A->B C Neutralize Acidic/Alkaline Samples B->C D Dilute Samples to Working Concentration C->D E HPLC Analysis (e.g., with UV, ELSD, or MS detector) D->E F Data Analysis: - Calculate % Degradation - Identify Degradation Products E->F

References

Stability of Fosfomycin Calcium Hydrate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of fosfomycin (B1673569) calcium hydrate (B1144303) in aqueous solutions, with a focus on the effects of temperature and pH. Understanding these parameters is critical for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions.

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique epoxide structure, effective against a wide range of Gram-positive and Gram-negative bacteria.[][2] It is available in various salt forms, including fosfomycin calcium, for oral administration.[3][4][5] The stability of the active pharmaceutical ingredient (API) in aqueous environments is a key factor influencing its therapeutic efficacy and shelf-life. This document summarizes key findings on the degradation kinetics and stability profile of fosfomycin, providing researchers and formulation scientists with essential data and methodologies.

Physicochemical Properties

Fosfomycin calcium hydrate is the monohydrate of the calcium salt of fosfomycin.[4][6] It is a hygroscopic powder that is highly soluble in water.[2][4][6] The aqueous stability of fosfomycin is influenced by several factors, most notably pH and temperature.

Impact of pH on Aqueous Stability

The pH of the aqueous solution is a critical determinant of fosfomycin's stability. Generally, fosfomycin exhibits greater stability in acidic to neutral conditions and is susceptible to degradation in alkaline environments.[2]

A study performing stress testing on fosfomycin solutions demonstrated significant degradation under acidic conditions at elevated temperatures. Specifically, at 96°C, a 28% degradation was observed at pH 2.[3] In contrast, under neutral and basic conditions at the same high temperature, the degradation was less than 2%.[3] However, other sources suggest that degradation occurs in alkaline conditions.[2] This apparent contradiction may be due to different experimental conditions such as the specific pH value, temperature, and duration of the study.

Forced degradation studies, a standard component of drug development as per ICH guidelines, typically involve exposing the drug substance to acidic and basic conditions to understand its degradation pathways. One such study on fosfomycin utilized 0.1 N and 1.0 N HCl for acidic hydrolysis and 0.1 N and 1.0 N NaOH for basic hydrolysis to evaluate its stability.

The activity of fosfomycin against various bacteria can also be influenced by pH. Some studies have shown that acidic pH can decrease the minimum inhibitory concentration (MIC) of fosfomycin against certain strains of E. coli and K. pneumoniae, suggesting enhanced activity.[7][8][9] Conversely, alkaline pH has been observed to reduce its activity.[7][8]

Table 1: Summary of pH-Dependent Degradation of Fosfomycin

pH ConditionTemperature (°C)ObservationReference
Acidic (pH 2)9628% degradation[3]
Neutral96Stable (<2% degradation)[3]
Basic96Stable (<2% degradation)[3]
AlkalineNot specifiedDegrades[2]
Acidic (pH 5)Not specifiedReduced antimicrobial activity[10]

Impact of Temperature on Aqueous Stability

Temperature is another crucial factor affecting the stability of fosfomycin in aqueous solutions. As with most chemical reactions, the degradation of fosfomycin is expected to accelerate at higher temperatures.

Thermal stress studies are integral to understanding the stability of a drug substance. In one protocol, fosfomycin was subjected to heating at 60°C for 2 hours to assess its thermal stability. Another study evaluated the stability of fosfomycin solutions at 4°C and 34°C over a period of 9 days.[3][11] The results indicated that at 34°C, a solution of 16 g/250 mL showed a mean degradation of -2.9% on day 5 and -12.9% on day 9.[3][11] A more concentrated solution of 24 g/250 mL exhibited greater stability, with a mean degradation of -1.6% on day 5 and -4.9% on day 9.[3][11] At a refrigerated temperature of 4°C, fosfomycin in elastomeric pumps was found to be stable for at least 5 days.[12][13]

Table 2: Summary of Temperature-Dependent Degradation of Fosfomycin in Aqueous Solution

Temperature (°C)ConcentrationDurationMean Degradation (%)Reference
3416 g/250 mL5 days-2.9[3][11]
3416 g/250 mL9 days-12.9[3][11]
3424 g/250 mL5 days-1.6[3][11]
3424 g/250 mL9 days-4.9[3][11]
416 g/250 mL5 daysStable[12][13]

Experimental Protocols for Stability Assessment

A robust assessment of this compound stability in aqueous solutions involves a series of well-defined experiments. The following outlines a typical experimental protocol synthesized from various stability studies.

Objective: To determine the stability of this compound in aqueous solutions under various pH and temperature conditions.

Materials:

  • This compound API

  • Purified water (e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N) for acidic stress

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N, 1 N) for basic stress

  • Phosphate or citrate (B86180) buffers for maintaining specific pH values

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS, or CAD)[14]

  • pH meter

  • Temperature-controlled chambers or water baths

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a specified amount of this compound and dissolve it in purified water to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • pH Stability Study:

    • Prepare a series of aqueous solutions of fosfomycin at different pH values (e.g., pH 2, 4, 7, 9, 11) using appropriate buffers or by adjusting the pH with HCl or NaOH.

    • Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., -20°C) until analysis.

  • Temperature Stability Study:

    • Prepare an aqueous solution of fosfomycin at a specific pH (e.g., pH 7).

    • Aliquot the solution into multiple containers and store them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Withdraw samples at various time points, with the sampling frequency depending on the storage temperature (more frequent for higher temperatures).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the fosfomycin stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 N or 1 N) and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the fosfomycin stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 N or 1 N) and incubate under similar conditions as acid hydrolysis.

    • Oxidative Degradation: Treat the fosfomycin solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) and monitor the degradation over time.

    • Photostability: Expose the fosfomycin solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Quantify the remaining fosfomycin concentration in each sample using a validated stability-indicating analytical method, such as HPLC. The method should be able to separate the intact drug from its degradation products.[14]

    • Calculate the percentage of fosfomycin remaining at each time point relative to the initial concentration.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the stability of this compound in an aqueous solution.

Stability_Workflow prep Preparation of Fosfomycin Aqueous Solution ph_study pH Stability Study (e.g., pH 2, 4, 7, 9, 11) prep->ph_study temp_study Temperature Stability Study (e.g., 4°C, 25°C, 40°C, 60°C) prep->temp_study forced_deg Forced Degradation (Acid, Base, Oxidative, Photo) prep->forced_deg sampling Time-Point Sampling ph_study->sampling temp_study->sampling forced_deg->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis data Data Analysis and Degradation Kinetics analysis->data

Caption: Workflow for Fosfomycin Stability Assessment.

Conclusion

The stability of this compound in aqueous solutions is significantly influenced by both pH and temperature. The available data suggests that fosfomycin is more stable in acidic to neutral pH ranges and that its degradation is accelerated at elevated temperatures. For the development of liquid formulations or for defining appropriate reconstitution and storage instructions for solid dosage forms, it is imperative to conduct comprehensive stability studies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry working with fosfomycin. Further studies focusing specifically on the calcium hydrate salt across a wider and more granular range of pH and temperature conditions would be beneficial for a more complete understanding of its stability profile.

References

Navigating the Action of Fosfomycin Calcium Hydrate Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569), a phosphonic acid derivative, represents a unique class of antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its distinctive mechanism of action, involving the inhibition of the initial step in peptidoglycan synthesis, sets it apart from other antimicrobial agents and confers a low probability of cross-resistance.[2][3] This technical guide provides an in-depth exploration of the in vitro activity of fosfomycin calcium hydrate (B1144303) against clinically relevant Gram-positive bacteria, including comprehensive data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its molecular interactions and resistance pathways.

Core Mechanism of Action

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1] This enzyme catalyzes the first committed step in the biosynthesis of the bacterial cell wall.[1] The process can be broken down into two key stages:

  • Cellular Uptake: In Gram-positive bacteria, fosfomycin is actively transported into the cell primarily through two permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1] These transporters recognize fosfomycin as an analog of their natural substrates, phosphoenolpyruvate (B93156) (PEP) and glucose-6-phosphate (G6P), respectively.[1] The expression of the UhpT system is notably induced in the presence of G6P.[1]

  • Enzymatic Inhibition: Once inside the cytoplasm, fosfomycin covalently binds to a cysteine residue in the active site of the MurA enzyme.[4] This irreversible binding blocks the formation of N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis, ultimately leading to the disruption of cell wall integrity and subsequent cell lysis.[1][4]

Fosfomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT UhpT UhpT Transporter Fosfomycin->UhpT Fosfomycin_in Fosfomycin GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Disruption leads to

Caption: Mechanism of action of fosfomycin in Gram-positive bacteria.

In Vitro Activity Spectrum

The in vitro efficacy of fosfomycin against a range of Gram-positive pathogens has been extensively documented. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: Fosfomycin Activity against Staphylococcus aureus
Isolate TypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)148Not Reported4Not Reported[5]
Methicillin-Susceptible & Resistant S. aureus211≤64Not Reported≤64[6]
Fosfomycin-Resistant ST5 lineage698>1024 (majority)>1024>1024[7]
Fosfomycin-Resistant ST239 lineage19464-128 (majority)Not ReportedNot Reported[7]
Table 2: Fosfomycin Activity against Enterococcus Species
SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Vancomycin-Resistant E. faecalis193Not Reported3264[8]
Vancomycin-Resistant Enterococci99Intermediate3264[9][10]
E. faecalis41Not Reported3264
E. faecium43Not Reported64128[11]
Vancomycin-Resistant E. faecium75Not ReportedNot ReportedNot Reported[9]
Vancomycin-Resistant E. faecium5064-256Not ReportedNot Reported[12][13]
Table 3: Fosfomycin Activity against Streptococcus pneumoniae
Isolate TypeNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Cephalosporin-Resistant24-16Not ReportedNot Reported[5]
Clinical Isolates406-642048[6]
Penicillin-Susceptible, -Insensitive, and -Resistant50Not ReportedNot ReportedNot Reported[9]
Various Strains113-32Not ReportedNot Reported[14]

Mechanisms of Resistance

Resistance to fosfomycin in Gram-positive bacteria can arise through several mechanisms:

  • Target Site Modification: Mutations in the murA gene can alter the structure of the MurA enzyme, reducing its affinity for fosfomycin. A notable example is the Cys119Asp substitution in the MurA of Enterococcus faecium, which confers high-level resistance.[10]

  • Impaired Transport: Mutations in the genes encoding the GlpT and UhpT transporters can significantly reduce the uptake of fosfomycin into the bacterial cell.

  • Enzymatic Inactivation: The production of fosfomycin-modifying enzymes, such as FosB, can inactivate the antibiotic. FosB is a metalloenzyme that catalyzes the addition of a thiol group to the epoxide ring of fosfomycin, rendering it inactive.[3]

Fosfomycin_Resistance cluster_resistance Resistance Mechanisms Fosfomycin Fosfomycin Target_Mod Target Site Modification (murA mutation) Fosfomycin->Target_Mod Reduced binding Transport_Impair Impaired Transport (glpT/uhpT mutation) Fosfomycin->Transport_Impair Decreased uptake Enzymatic_Inactiv Enzymatic Inactivation (e.g., FosB) Fosfomycin->Enzymatic_Inactiv Inactivation Agar_Dilution_Workflow start Start prep_plates Prepare Fosfomycin-Agar Plates (with G6P) start->prep_plates prep_inoculum Prepare Standardized Inoculum (0.5 McFarland, diluted 1:10) start->prep_inoculum inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end Checkerboard_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of both antibiotics start->prep_plate add_inoculum Add standardized bacterial inoculum prep_plate->add_inoculum incubate Incubate (35-37°C, 16-20h) add_inoculum->incubate read_results Read MICs of drugs alone and in combination incubate->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret Synergy, Additivity, Indifference, or Antagonism calc_fici->interpret end End interpret->end Time_Kill_Workflow start Start prep_inoculum Prepare standardized inoculum start->prep_inoculum setup_tubes Set up test tubes with antibiotics (alone and in combination) prep_inoculum->setup_tubes incubate_sample Incubate with shaking and collect samples at time points setup_tubes->incubate_sample plate_count Perform serial dilutions and plate for CFU enumeration incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. time plate_count->plot_data interpret Interpret killing kinetics and synergy plot_data->interpret end End interpret->end

References

Fosfomycin Uptake in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosfomycin (B1673569) is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan biosynthesis. Its efficacy against the opportunistic pathogen Pseudomonas aeruginosa is critically dependent on its transport into the bacterial cell. This technical guide provides an in-depth overview of the core mechanisms governing fosfomycin uptake in P. aeruginosa, with a focus on the transporters involved, their regulation, and the experimental methodologies used for their study. The primary and sole transporter for fosfomycin in P. aeruginosa is the glycerol-3-phosphate transporter, GlpT. Unlike other Gram-negative bacteria such as Escherichia coli, P. aeruginosa lacks the UhpT hexose (B10828440) phosphate (B84403) transport system for fosfomycin uptake.[1][2][3] Consequently, mutations in the glpT gene are the predominant mechanism of fosfomycin resistance in this organism.[1][4][5] A key finding is the significant enhancement of fosfomycin uptake under anaerobic conditions, a phenomenon mediated by the transcriptional regulator ANR, which upregulates glpT expression.[3] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a comprehensive understanding of this critical aspect of fosfomycin's activity against P. aeruginosa.

Core Uptake Mechanism: The GlpT Transporter

The entry of fosfomycin into Pseudomonas aeruginosa is mediated exclusively by the glycerol-3-phosphate transporter, GlpT.[2][6] This contrasts with Enterobacterales, where both the GlpT and the UhpT (hexose phosphate transporter) systems contribute to fosfomycin uptake.[1][2] The absence of a functional UhpT homolog in P. aeruginosa makes GlpT the sole port of entry for this antibiotic.[3]

Genetic Locus and Transporter Function

The glpT gene (PA5235 in the PAO1 strain) encodes the GlpT protein, an integral membrane protein that functions as a symporter, cotransporting glycerol-3-phosphate and inorganic phosphate into the cytoplasm. Due to its structural similarity to glycerol-3-phosphate, fosfomycin is recognized as a substrate by GlpT and transported into the cell.

Impact of glpT Mutations on Fosfomycin Susceptibility

The singular reliance on GlpT for fosfomycin uptake means that mutations inactivating this transporter are the primary mechanism of acquired resistance in P. aeruginosa.[1][5] Inactivation of glpT leads to a significant increase in the minimum inhibitory concentration (MIC) of fosfomycin, rendering the antibiotic ineffective.[7][8]

Quantitative Data on Fosfomycin Uptake and glpT Expression

The following tables summarize the key quantitative data related to fosfomycin uptake and the expression of its transporter in P. aeruginosa.

ParameterConditionValueReference
Intracellular Fosfomycin Concentration Aerobic Growth1.7 ± 0.1 ng/10^7 cells[3]
Anaerobic Growth47.9 ± 19.0 ng/10^7 cells[3]
Fold-Increase in Intracellular Fosfomycin Anaerobic vs. Aerobic28-fold[3]
glpT Promoter Activity (β-galactosidase assay) Aerobic Growth(baseline)[3]
Anaerobic Growth4.5-fold increase[3]

Table 1: Impact of Anaerobiosis on Fosfomycin Uptake and glpT Expression

StrainGenotypeFosfomycin MIC (µg/mL)Reference
P. aeruginosa PA14Wild-type8[7]
P. aeruginosa PA14ΔglpT1024[7]
E. coliWild-type2[7]
E. coliΔglpT32[7]
E. coliΔuhpT8[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Fosfomycin in Wild-Type and Transporter Mutant Strains

Regulation of Fosfomycin Uptake

The expression of glpT, and therefore the uptake of fosfomycin, is subject to environmental regulation, most notably by oxygen availability.

Anaerobic Regulation by ANR

Under anaerobic or microaerobic conditions, such as those found in biofilms and at sites of chronic infection, the transcriptional regulator ANR (Anaerobic Regulator of Gene Expression) is activated. ANR directly binds to a specific recognition site (FNR box) in the promoter region of the glpT gene, leading to the upregulation of its transcription.[3] This enhanced expression of GlpT results in increased fosfomycin uptake and, consequently, greater susceptibility of P. aeruginosa to the antibiotic under these conditions.[3]

ANR_Regulation_of_GlpT cluster_environment Cellular Environment cluster_cell Pseudomonas aeruginosa Cell Low_Oxygen Low Oxygen (Anaerobiosis) ANR_inactive ANR (inactive) Low_Oxygen->ANR_inactive Signal ANR_active ANR (active) ANR_inactive->ANR_active Activation glpT_promoter glpT promoter ANR_active->glpT_promoter Binds to promoter glpT_gene glpT gene glpT_promoter->glpT_gene Initiates transcription GlpT_transporter GlpT Transporter glpT_gene->GlpT_transporter Translation Fosfomycin_in Fosfomycin (intracellular) Fosfomycin_out Fosfomycin (extracellular) Fosfomycin_out:e->Fosfomycin_in:w Transport

Caption: ANR-mediated upregulation of glpT expression and fosfomycin uptake under anaerobic conditions.

The Role of the Phn Operon

The phn operon in Pseudomonas species is involved in the metabolism of phosphonates, a class of compounds that includes fosfomycin.[4][9] This operon encodes proteins for the transport (PhnCDE) and cleavage of carbon-phosphorus (C-P) bonds.[5][10] While fosfomycin is a phosphonate (B1237965) antibiotic, current evidence does not establish a direct role for the Phn system in the primary uptake of fosfomycin in P. aeruginosa. The uptake is predominantly, if not exclusively, mediated by GlpT. Further research may elucidate any potential secondary or alternative roles of the Phn system in fosfomycin transport or metabolism in this organism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate fosfomycin uptake in P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of fosfomycin is a critical parameter for assessing bacterial susceptibility. The agar (B569324) dilution method is the reference standard.

Agar Dilution Method:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 50°C, supplement with Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL. While G6P induces the UhpT transporter (absent in P. aeruginosa), its inclusion is recommended for standardization and comparison with other species.

  • Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold dilutions and add the appropriate volume of each dilution to molten MHA to achieve the desired final concentrations (e.g., 0.25 to 512 µg/mL). Pour the agar into sterile Petri dishes.

  • Inoculum Preparation: From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates. Include a growth control plate without fosfomycin.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

Construction of a glpT Knockout Mutant

Creating a glpT deletion mutant is essential for confirming its role in fosfomycin uptake. A common method is two-step allelic exchange.

Two-Step Allelic Exchange Protocol:

  • Construct Design: Amplify by PCR two fragments of approximately 500-1000 bp flanking the glpT gene (upstream and downstream regions).

  • Vector Assembly: Ligate the upstream and downstream fragments together, creating an in-frame deletion allele. Clone this allele into a suicide vector containing a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity) and an antibiotic resistance marker (e.g., gentamicin (B1671437) resistance).

  • Conjugation: Transfer the suicide vector from a donor E. coli strain (e.g., SM10) into the recipient P. aeruginosa strain via biparental mating.

  • Selection of Single Crossovers (Merodiploids): Plate the mating mixture on a selective medium containing an antibiotic to which P. aeruginosa is resistant (e.g., irgasan) and the antibiotic for which the suicide vector carries resistance (e.g., gentamicin). This selects for P. aeruginosa cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Counter-selection of Double Crossovers: Culture the merodiploid strains in a rich medium without antibiotic selection to allow for a second recombination event. Plate serial dilutions onto a medium containing sucrose (e.g., 5-10% sucrose). The sacB gene product converts sucrose into a toxic substance, killing cells that retain the plasmid backbone.

  • Screening and Confirmation: Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the vector. Confirm the deletion of the glpT gene by PCR and DNA sequencing.

Allelic_Exchange_Workflow start Start PCR_amplify 1. PCR Amplify Upstream & Downstream Flanks of glpT start->PCR_amplify Clone_vector 2. Clone into Suicide Vector (with sacB) PCR_amplify->Clone_vector Conjugate 3. Conjugate into P. aeruginosa Clone_vector->Conjugate Select_single 4. Select for Single Crossovers on Antibiotic Plates Conjugate->Select_single Counter_select 5. Counter-select for Double Crossovers on Sucrose Plates Select_single->Counter_select Screen_confirm 6. Screen and Confirm Deletion by PCR and Sequencing Counter_select->Screen_confirm end glpT Knockout Mutant Screen_confirm->end

Caption: Workflow for creating a glpT knockout mutant in P. aeruginosa.

Measurement of glpT Gene Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the relative abundance of glpT transcripts under different conditions.

qRT-PCR Protocol:

  • Bacterial Culture: Grow P. aeruginosa cultures under the desired experimental conditions (e.g., aerobic vs. anaerobic).

  • RNA Extraction: Harvest bacterial cells and extract total RNA using a commercial RNA purification kit. Include a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR: Perform real-time PCR using a thermocycler with fluorescence detection. The reaction mixture should contain cDNA template, primers specific for the glpT gene, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe). Also, include primers for a housekeeping gene (e.g., rpoD, proC) for normalization.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the glpT gene and the housekeeping gene in each sample. Calculate the relative expression of glpT using the ΔΔCt method.

Conclusion and Future Directions

The uptake of fosfomycin in Pseudomonas aeruginosa is a well-defined process, singularly dependent on the GlpT transporter. This dependency presents both a vulnerability for the bacterium and a challenge for the clinical use of fosfomycin, as mutations in glpT readily lead to high-level resistance. The upregulation of glpT under anaerobic conditions suggests that fosfomycin may have enhanced activity in specific infection microenvironments, such as within biofilms.

For future research, a critical knowledge gap is the lack of specific kinetic parameters (Km and Vmax) for fosfomycin transport by P. aeruginosa GlpT. Determining these values would allow for more precise modeling of fosfomycin uptake and its contribution to the overall pharmacodynamics of the drug. Additionally, further investigation into the potential interplay between the Phn phosphonate metabolism system and fosfomycin could reveal novel aspects of the antibiotic's mode of action and resistance. A deeper understanding of the regulatory networks governing glpT expression beyond anaerobic conditions may also uncover strategies to potentiate fosfomycin activity against this challenging pathogen.

References

Molecular Basis of Intrinsic Fosfomycin Resistance in Klebsiella pneumoniae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfomycin (B1673569), a broad-spectrum antibiotic, represents a renewed therapeutic option against multidrug-resistant bacteria, including Klebsiella pneumoniae. However, intrinsic and acquired resistance mechanisms can compromise its efficacy. This technical guide provides a comprehensive overview of the molecular underpinnings of intrinsic fosfomycin resistance in K. pneumoniae. We delve into the key genetic determinants, including the chromosomally encoded phosphotransferase FosA, the role of the GlpT and UhpT transporter systems, and the impact of mutations in the target enzyme, MurA. This document synthesizes quantitative data on resistance levels, details relevant experimental methodologies, and provides visual representations of the involved molecular pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of antibiotic drug development.

Introduction

Fosfomycin exerts its bactericidal action by inhibiting the initial step in peptidoglycan biosynthesis.[1][2] It covalently binds to the active site of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), preventing the formation of N-acetylmuramic acid, an essential precursor for cell wall synthesis.[1][2] For fosfomycin to reach its cytosolic target, it must be actively transported into the bacterial cell. In Gram-negative bacteria like K. pneumoniae, this uptake is primarily mediated by the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT).[1][3][4]

Intrinsic resistance to fosfomycin in K. pneumoniae is a multifactorial phenomenon. Unlike Escherichia coli, which is typically susceptible, K. pneumoniae often exhibits higher baseline minimum inhibitory concentrations (MICs) to fosfomycin.[5] This inherent reduced susceptibility is primarily attributed to the presence of a chromosomally encoded fosA gene, which inactivates the antibiotic.[5][6] Additionally, impaired function of the GlpT and UhpT transporters and, less commonly, alterations in the MurA enzyme contribute to the overall resistance phenotype.

Key Molecular Mechanisms of Intrinsic Resistance

Enzymatic Inactivation by FosA

The primary mechanism of intrinsic fosfomycin resistance in K. pneumoniae is the enzymatic inactivation of the drug by the FosA enzyme.[5][6] The fosA gene is frequently found on the chromosome of K. pneumoniae and encodes a metallo-glutathione S-transferase.[6][7][8] This enzyme catalyzes the addition of glutathione (B108866) to the epoxide ring of fosfomycin, rendering the antibiotic inactive.[1][6][8] The reaction is dependent on the presence of Mn²⁺ and K⁺ ions.[6][8][9] While plasmid-mediated fosA genes, such as fosA3, are associated with high-level, transmissible resistance, the chromosomally encoded fosA in K. pneumoniae (often referred to as FosAKP) contributes significantly to the intrinsic, lower-level resistance characteristic of the species.[5][6][10] Deletion of the chromosomal fosA gene has been shown to dramatically decrease the fosfomycin MIC, highlighting its central role in the intrinsic resistance phenotype.[3][7]

Reduced Uptake via Transporter Systems

The entry of fosfomycin into the bacterial cytoplasm is crucial for its antibacterial activity. K. pneumoniae utilizes two primary transport systems for this purpose:

  • GlpT (Glycerol-3-Phosphate Transporter): This transporter is responsible for the uptake of glycerol-3-phosphate, but it also serves as a major entry gate for fosfomycin.[1][3][4]

  • UhpT (Hexose-6-Phosphate Transporter): This transporter facilitates the uptake of hexose-6-phosphates, such as glucose-6-phosphate, and is the second key route for fosfomycin entry.[1][3][4]

Mutations that lead to the inactivation or reduced function of either of these transporters can significantly increase the MIC of fosfomycin.[1][3] Inactivation of uhpT has been shown to lead to a more substantial increase in fosfomycin resistance compared to the inactivation of glpT, especially in the presence of glucose-6-phosphate in the growth medium, which induces the Uhp system.[3][4] Simultaneous inactivation of both transporters can result in high-level resistance.[2]

Target Modification: MurA Mutations

Alterations in the fosfomycin target, the MurA enzyme, can also confer resistance. Amino acid substitutions, particularly at or near the active site cysteine residue (Cys115 in E. coli), can reduce the binding affinity of fosfomycin, thereby diminishing its inhibitory effect.[1][2] While this is a recognized mechanism, it appears to be less common as a primary driver of intrinsic resistance in K. pneumoniae compared to the presence of fosA and transporter mutations.[11][12][13] However, specific amino acid variations in MurA have been identified in fosfomycin-non-susceptible clinical isolates.[11]

Quantitative Data on Fosfomycin Resistance

The following tables summarize quantitative data from various studies, illustrating the impact of different resistance mechanisms on fosfomycin MICs in K. pneumoniae.

Table 1: Impact of Gene Deletion on Fosfomycin MIC in K. pneumoniae

Strain BackgroundGenotypeFosfomycin MIC (mg/L)Fold Change in MIC (relative to Wild-Type)Reference(s)
K. pneumoniae ATCC 700721Wild-Type32-[3]
K. pneumoniae ATCC 700721ΔfosA132-fold decrease[3][7]
K. pneumoniae ATCC 700721ΔglpT32No change[3]
K. pneumoniae ATCC 700721ΔuhpT≥1024≥32-fold increase[3]

Table 2: Fosfomycin MIC Distribution in Clinical K. pneumoniae Isolates

Study PopulationNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percentage Resistant (%)Reference(s)
KPC-producing K. pneumoniae80--80.0[10]
Carbapenem-resistant K. pneumoniae9964≥25648.5[14]
ESBL-positive K. pneumoniae251825612.4 (non-wild-type)
Clinical K. pneumoniae8032256-

Table 3: Kinetic Parameters of FosA Enzymes

EnzymeSource OrganismKmFos (mM)kcat (s⁻¹)Reference(s)
FosAKPKlebsiella pneumoniae--[6][8]
FosA3Escherichia coli (plasmid-mediated)--[6][8]
FosAPAPseudomonas aeruginosa--[6][8]
FosAKP (free enzyme)Klebsiella pneumoniae2.2 ± 0.3-[9]
FosAKP (tethered enzyme)Klebsiella pneumoniae10.2 ± 0.7-[9]

Note: Specific kcat and Km values for FosAKP and FosA3 were noted to be higher than FosAPA, but precise values were not provided in the snippets.[6][8]

Experimental Protocols

Determination of Fosfomycin Minimum Inhibitory Concentration (MIC)

Reference Method: Agar (B569324) Dilution

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) plates supplemented with 25 mg/L glucose-6-phosphate (G6P).[14][15] The G6P is crucial for inducing the UhpT transporter system.

  • Fosfomycin Dilution Series: Prepare a series of MHA-G6P plates containing doubling dilutions of fosfomycin, typically ranging from 1 to 1024 mg/L.[3][16] Include a drug-free control plate.

  • Inoculum Preparation: Culture the K. pneumoniae isolate overnight on a non-selective agar plate. Suspend several colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension 1:10 to obtain the final inoculum of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation: Using a multipoint inoculator, spot 1-2 µL of the final inoculum onto the surface of each fosfomycin-containing and control plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.[14]

Assessment of Transporter Function: Sole Carbon Source Growth Assay
  • Media Preparation: Prepare M9 minimal medium agar.

  • Carbon Source Supplementation: Prepare two sets of M9 minimal medium agar plates. Supplement one set with glycerol-3-phosphate (G3P) as the sole carbon source and the other set with glucose-6-phosphate (G6P) as the sole carbon source.[10][14]

  • Inoculum Preparation: Prepare an inoculum of the test isolate as described for MIC testing.

  • Inoculation: Spot 2 µL of the bacterial suspension onto each type of supplemented M9 agar plate.[14]

  • Incubation: Incubate the plates at 37°C for up to 48 hours.[17]

  • Interpretation:

    • Growth on G3P-supplemented medium indicates a functional GlpT transporter.

    • Growth on G6P-supplemented medium indicates a functional UhpT transporter system.

    • Lack of growth suggests a non-functional or mutated transporter system.[10]

Molecular Characterization of Resistance Genes

A. PCR and DNA Sequencing

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the K. pneumoniae isolate using a commercial kit or standard protocols.

  • Primer Design: Design primers to amplify the entire coding sequences and flanking regions of the target genes: fosA, glpT, uhpT, and murA.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase. A typical PCR protocol would involve an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures and extension times should be optimized for each primer pair.[13][14]

  • Product Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence (e.g., from K. pneumoniae ATCC 700721) to identify mutations, insertions, or deletions.[13][14]

B. Site-Directed Mutagenesis

  • Plasmid Construction: Clone the wild-type gene of interest (e.g., glpT, uhpT) into a suitable suicide or cloning vector (e.g., pKO3-km).[18]

  • Mutagenesis: Introduce the desired point mutation, insertion, or deletion into the cloned gene using a site-directed mutagenesis kit or overlap extension PCR.

  • Transformation and Allelic Exchange: Introduce the mutagenized plasmid into the target K. pneumoniae strain. Select for transformants and then counter-select to promote allelic exchange, resulting in the replacement of the wild-type chromosomal gene with the mutated version.[18]

  • Verification: Confirm the successful introduction of the mutation by PCR and DNA sequencing of the genomic DNA from the mutant strain.

Visualizations

Signaling Pathways and Resistance Mechanisms

Fosfomycin_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_cell K. pneumoniae Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fosfomycin_ext Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT Uptake UhpT UhpT Transporter Fosfomycin_ext->UhpT Uptake Periplasm_space Fosfomycin_int Fosfomycin MurA MurA (Target) Fosfomycin_int->MurA Inhibition FosA FosA Enzyme Fosfomycin_int->FosA MurA_precursor UDP-N-acetylglucosamine MurA_precursor->MurA Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes Inactive_Fos Inactive Fosfomycin FosA->Inactive_Fos Inactivation GSH Glutathione GSH->FosA GlpT->Fosfomycin_int UhpT->Fosfomycin_int mut_GlpT Mutation/Loss (Reduced Uptake) mut_GlpT->GlpT mut_UhpT Mutation/Loss (Reduced Uptake) mut_UhpT->UhpT mut_MurA Mutation (Target Modification) mut_MurA->MurA exp_FosA Expression (Enzymatic Inactivation) exp_FosA->FosA

Caption: Molecular mechanisms of fosfomycin action and resistance in K. pneumoniae.

Experimental Workflow for Investigating Resistance

Resistance_Investigation_Workflow start Clinical K. pneumoniae Isolate mic_testing Fosfomycin MIC Determination (Agar Dilution with G6P) start->mic_testing phenotype Determine Phenotype mic_testing->phenotype susceptible Susceptible phenotype->susceptible MIC ≤ Breakpoint resistant Resistant / Non-Susceptible phenotype->resistant MIC > Breakpoint transporter_assay Sole Carbon Source Assay (G3P and G6P) resistant->transporter_assay molecular_analysis Molecular Analysis: PCR & Sequencing resistant->molecular_analysis functional_transporters Functional Transporters transporter_assay->functional_transporters Growth nonfunctional_transporters Non-functional Transporter(s) (Growth Defect) transporter_assay->nonfunctional_transporters No Growth gene_targets Target Genes: fosA, glpT, uhpT, murA molecular_analysis->gene_targets identify_mutations Identify Mutations/ Presence of fosA molecular_analysis->identify_mutations conclusion Correlate Genotype with Phenotype nonfunctional_transporters->conclusion identify_mutations->conclusion

Caption: Workflow for phenotypic and genotypic characterization of fosfomycin resistance.

Conclusion

Intrinsic resistance to fosfomycin in Klebsiella pneumoniae is a complex interplay of enzymatic inactivation, primarily by the chromosomal FosA enzyme, and reduced drug uptake due to the state of the GlpT and UhpT transporters. While target modification in MurA can contribute, it is a less frequent mechanism. Understanding these core molecular bases is critical for the accurate interpretation of susceptibility testing results, for guiding clinical decisions, and for the development of novel strategies to overcome resistance. This may include the development of FosA inhibitors or adjuvants that can restore fosfomycin activity. The experimental protocols and workflows detailed in this guide provide a framework for researchers to systematically investigate and characterize fosfomycin resistance in K. pneumoniae.

References

A Technical Guide to the Physical and Chemical Properties of Fosfomycin Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of Fosfomycin (B1673569) calcium hydrate (B1144303), a broad-spectrum phosphonic acid antibiotic. The information compiled herein is intended to support research and development activities by providing key data on its characteristics, mechanism of action, stability, and analytical methodologies.

Core Physical and Chemical Properties

Fosfomycin calcium hydrate is the monohydrate calcium salt of fosfomycin.[1][2] It is produced by certain strains of Streptomyces fradiae or through synthetic means.[3] It presents as a white or almost white crystalline powder.[3][4]

PropertyDataReference(s)
IUPAC Name calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ⁵-phosphane;hydrate[5]
CAS Number 26469-67-0[1][5]
Molecular Formula C₃H₇CaO₅P[5]
Molecular Weight 194.14 g/mol [5]
Appearance White or almost white powder[3]
Melting Point >300°C (decomposes)[6]
Water Content 8.5% to 11.5%[3]
Optical Rotation [α]²⁰ -2.5° to -5.4°[4]

Solubility Profile

The solubility of this compound is a critical parameter for formulation and experimental design. It is generally characterized as being slightly soluble in water and practically insoluble in common organic solvents.[3][6]

SolventSolubilityReference(s)
Water Slightly soluble[3]
Methanol Practically insoluble[3][6]
Acetone Practically insoluble[3][6]
Methylene Chloride Practically insoluble[3][6]
DMSO Soluble

A water-soluble variant, described as a fosfomycin 1/2 calcium salt, has been reported to have three times the water solubility of the monocalcium salt, potentially improving oral absorption.[7]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect through a unique mechanism: the irreversible inhibition of an early step in bacterial cell wall biosynthesis.[8][9] This action occurs within the bacterial cytoplasm.

Uptake: Fosfomycin enters the bacterial cell using two active transport systems, mimicking natural substrates:

  • The L-α-glycerophosphate transport system (GlpT).[8][10]

  • The hexose (B10828440) monophosphate transport system (UhpT).[8][10]

Inhibition: Once inside the cytoplasm, fosfomycin acts as an analog of phosphoenolpyruvate (B93156) (PEP).[9][11] It covalently binds to the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[12] This binding, specifically to a cysteine residue (Cys115 in E. coli), inactivates the MurA enzyme.[11][12]

By inhibiting MurA, fosfomycin blocks the formation of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan synthesis.[12][13] This disruption of the cell wall structure leads to cell lysis and bacterial death.[9][13]

Fosfomycin_Mechanism_of_Action cluster_outside Extracellular Space cluster_inside Cytoplasm Fosfomycin_ext Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT Uptake UhpT UhpT Transporter Fosfomycin_ext->UhpT Uptake Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int Inhibition Covalent Inactivation Fosfomycin_int->Inhibition Binds to Cys115 MurA MurA Enzyme (UDP-GlcNAc enolpyruvyl transferase) MurA->Inhibition PEP Phosphoenolpyruvate (PEP) PG_synthesis Peptidoglycan Precursor Synthesis PEP->PG_synthesis Natural Substrate Inhibition->PG_synthesis Blocks Step Cell_wall Bacterial Cell Wall Formation PG_synthesis->Cell_wall Lysis Cell Lysis & Death Cell_wall->Lysis

Caption: Mechanism of action for Fosfomycin, from cellular uptake to inhibition of cell wall synthesis.

Experimental Protocols

Identification by Infrared Absorption Spectrophotometry

This protocol is based on the European Pharmacopoeia for the identification of Fosfomycin calcium.[3]

  • Preparation: Prepare a sample disc using potassium bromide (KBr).

  • Measurement: Record the infrared absorption spectrum of the sample.

  • Comparison: Compare the obtained spectrum with the Ph. Eur. reference spectrum for fosfomycin calcium.

  • Confirmation: The spectrum from the sample should be concordant with the reference spectrum for a positive identification.

Assay by Potentiometric Titration

This method determines the purity of Fosfomycin calcium.[3]

  • Sample Preparation: Accurately weigh and dissolve 0.200 g of the substance in 50 mL of water.

  • Titration: Titrate the solution with 0.05 M sulphuric acid.

  • End-Point Determination: Determine the end-point potentiometrically at the first inflexion point.

  • Calculation: 1 mL of 0.05 M sulphuric acid is equivalent to 19.20 mg of C₃H₇CaO₅P.

Analysis by Ion-Pair HPLC with ELSD

This method is suitable for the quantitative determination of Fosfomycin calcium and its related substances.[14]

  • Chromatographic Conditions:

    • Column: Synergi 4μ Fusion-RP 80A (250 mm × 4.6 mm, 5 μm).

    • Mobile Phase: 15 mmol/L octylamine (B49996) solution (adjusted to pH 4.8 with glacial acetic acid) - acetonitrile (B52724) (94:6).

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 35 °C.

  • Detection (ELSD):

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizing Gas: Nitrogen.

    • Gas Pressure: 1.6 L/min.

    • Evaporation Temperature: 50 °C.

  • Sample Preparation: Prepare solutions of known concentrations in the mobile phase for calibration and analysis.

  • Analysis: Inject the sample and record the chromatogram. Quantify based on the peak area against a standard curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing arrow arrow A Weigh Fosfomycin Ca Standard & Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C E Inject Standard & Sample Solutions C->E D Set HPLC-ELSD Parameters D->E F Acquire Data E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Experimental workflow for the quantitative analysis of Fosfomycin calcium by HPLC-ELSD.

Stability Profile

The stability of Fosfomycin calcium is a key factor for its storage and therapeutic use. Thermal analysis techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) have been used to evaluate its stability.[15]

  • Solid-State Stability: Studies have been conducted to determine the thermal properties and kinetic parameters (activation energy, kinetic constant) of solid Fosfomycin calcium. These parameters are used to extrapolate shelf-life and half-life values at room temperature.[15]

  • Solution Stability: The stability of fosfomycin in solution is crucial for intravenous administration and experimental assays. A study on fosfomycin in elastomeric pumps found it to be stable for at least 5 days at 4 °C and for at least 6 days at 34 °C at a concentration of 16 g/250 mL.[16] Higher concentrations (24 g/250 mL) showed even greater stability.[16]

  • Compatibility with Excipients: Thermal analysis has also been used to assess the compatibility of Fosfomycin calcium with various pharmaceutical excipients, which is vital information for formulation development.[15]

References

Degradation Pathways and Byproducts of Fosfomycin Calcium Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of fosfomycin (B1673569) calcium hydrate (B1144303) and its associated byproducts. Understanding the stability of fosfomycin is critical for ensuring its therapeutic efficacy and safety. This document outlines the primary degradation mechanisms, including hydrolysis, oxidation, and thermal decomposition, and identifies the resulting byproducts. Detailed experimental protocols for forced degradation studies are also provided to aid in the development of stability-indicating methods.

Core Degradation Pathways

Fosfomycin is susceptible to degradation under various conditions, primarily through the opening of its reactive epoxide ring. The main degradation pathways include hydrolysis (acid and base-catalyzed), oxidation, and thermal stress.

Hydrolytic Degradation

Hydrolysis is the most significant chemical degradation pathway for fosfomycin. The epoxide ring is prone to nucleophilic attack by water, leading to the formation of a diol.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide oxygen is protonated, making the carbon atoms more electrophilic and susceptible to attack by water. This leads to the opening of the ring and the formation of a vicinal diol. Studies have shown that fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, which can affect its bioavailability[1]. The primary product of this pathway is ((1R,2R)-1,2-dihydroxypropyl)phosphonic acid , which is also known as Fosfomycin Impurity A.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the epoxide ring can also be opened by hydroxide (B78521) ions. One study performing forced degradation used 0.1 N and 1 N NaOH to induce basic hydrolysis.

The general mechanism for the hydrolytic opening of the fosfomycin epoxide ring is visualized below.

G Fosfomycin Fosfomycin (cis-(1R,2S)-epoxypropylphosphonic acid) Protonation Protonation of Epoxide Oxygen Fosfomycin->Protonation H+ (Acidic) or direct attack (Basic) Nucleophilic_Attack Nucleophilic Attack by H2O or OH- Fosfomycin->Nucleophilic_Attack OH- (Basic) Protonation->Nucleophilic_Attack Diol_Product ((1R,2R)-1,2-dihydroxypropyl)phosphonic acid (Fosfomycin Impurity A) Nucleophilic_Attack->Diol_Product

Caption: Hydrolytic degradation of fosfomycin.

Oxidative Degradation

Fosfomycin is susceptible to oxidative stress. Forced degradation studies have been conducted using hydrogen peroxide (H2O2) at concentrations ranging from 0.1% to 3%. Advanced oxidation processes have demonstrated that fosfomycin can be degraded by hydroxyl radicals, leading to hydroxyl substitution and cleavage of the carbon-phosphorus (C-P) bond[2].

Thermal Degradation

Exposure to heat can induce the degradation of fosfomycin. A study involving heating fosfomycin tromethamine with a small amount of water at 60°C for 24 hours resulted in the formation of thermal decomposition products[3]. Another study noted that fosfomycin is thermolabile and sensitive to thermal degradation[4].

Photolytic Degradation

While less documented, exposure to light can also contribute to the degradation of fosfomycin. A forced degradation study involved exposing the drug to sunlight for three days to assess its photostability.

Key Degradation Byproducts and Impurities

Several degradation products and process-related impurities of fosfomycin have been identified. The structures of the most significant ones are detailed below.

  • Fosfomycin Impurity A ((1R,2R)-1,2-dihydroxypropyl)phosphonic acid): This is the primary byproduct of hydrolytic degradation[5][6][7][8][9][10][11][12].

  • Fosfomycin Impurity C (2-Amino-3-hydroxy-2-(hydroxymethyl)propyl dihydrogen phosphate): An identified impurity of fosfomycin[13][14][15][16][17].

  • Fosfomycin Impurity D ([2-[[[2-[2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl] hydroxyphosphoryl]oxy]-1-hydroxypropyl]phosphonic acid): A dimeric impurity found in fosfomycin tromethamol[18][19][20][21][22].

A patent describing a HILIC-HPLC method with a charged aerosol detector (CAD) reported the identification of over 10 different impurities and degradation products, including various dimers and adducts, though not all structures were fully elucidated[23][24].

G cluster_impurities Identified Fosfomycin Byproducts ImpurityA Impurity A ((1R,2R)-1,2-dihydroxypropyl)phosphonic acid C3H9O5P ImpurityC Impurity C 2-Amino-3-hydroxy-2-(hydroxymethyl)propyl dihydrogen phosphate C4H12NO6P ImpurityD Impurity D (Trometamoyloxy Fosfomycin Dimer) C10H25NO11P2 Fosfomycin Fosfomycin Calcium Hydrate Fosfomycin->ImpurityA Hydrolysis Fosfomycin->ImpurityC Process Impurity/ Degradation Fosfomycin->ImpurityD Process Impurity/ Degradation G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Fosfomycin Stock Solution Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1-1.0 N HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1-1.0 N NaOH) Stress->Base Oxidation Oxidation (e.g., 0.1-3% H2O2) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C for 2 hrs) Stress->Thermal Photo Photolytic Stress (e.g., Sunlight for 3 days) Stress->Photo Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify and Quantify Degradation Products Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Fosfomycin Calcium Hydrate by Agar Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis.[1] Its renewed interest as a therapeutic option against multidrug-resistant organisms necessitates accurate and reproducible in vitro susceptibility testing methods. The agar (B569324) dilution method is widely recognized as the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide a detailed protocol for performing fosfomycin calcium hydrate (B1144303) in vitro susceptibility testing using the agar dilution method. Adherence to this protocol is critical for obtaining accurate and reliable data for research and drug development purposes. A key procedural requirement for fosfomycin testing is the supplementation of the growth medium with Glucose-6-Phosphate (G6P), which facilitates the active transport of fosfomycin into the bacterial cell, ensuring an accurate reflection of its in vitro potency.[2]

Experimental Protocols

Principle of the Method

The agar dilution method involves the incorporation of serial twofold dilutions of fosfomycin into Mueller-Hinton Agar (MHA). A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of fosfomycin that completely inhibits visible growth.

Materials
  • Fosfomycin calcium hydrate (analytical grade)

  • Mueller-Hinton Agar (MHA) powder

  • Glucose-6-Phosphate (G6P) solution

  • Sterile distilled water

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile tubes for dilutions

  • Micropipettes and sterile tips

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Bacterial inoculum replicator (optional)

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, Pseudomonas aeruginosa ATCC® 27853, Enterococcus faecalis ATCC® 29212)

  • Incubator (35 ± 2°C)

Detailed Methodology

1. Preparation of Fosfomycin Stock Solution:

  • On the day of the test, prepare a stock solution of fosfomycin. The concentration of the stock solution should be at least 10 times the highest final concentration to be tested.

  • Weigh the required amount of this compound powder, considering its potency. Dissolve in sterile distilled water.

2. Preparation of Fosfomycin-Agar Plates:

  • Prepare MHA according to the manufacturer's instructions and sterilize.

  • Cool the molten MHA to 45-50°C in a water bath.

  • Aseptically add G6P solution to the molten MHA to achieve a final concentration of 25 µg/mL. Mix gently but thoroughly.

  • Prepare a series of sterile tubes for the serial twofold dilutions of the fosfomycin stock solution.

  • For each desired final concentration, add 1 part of the appropriate fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of fosfomycin dilution to 18 mL of agar). This 1:10 dilution will result in the final desired antibiotic concentrations in the agar plates.

  • Pour the fosfomycin-containing agar into sterile petri dishes to a depth of 3-4 mm.

  • Also, prepare a growth control plate containing G6P-supplemented MHA without any fosfomycin.

  • Allow the agar to solidify at room temperature. The plates should be used on the same day they are prepared.

3. Preparation of Inoculum:

  • From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1-2 x 10⁷ CFU/mL.

4. Inoculation of Plates:

  • Using a micropipette or an inoculum replicator, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, starting with the growth control plate and then from the lowest to the highest fosfomycin concentration.

  • Each spot should contain approximately 10⁴ CFU.

  • Allow the inoculum spots to be completely absorbed into the agar before inverting the plates for incubation.

5. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results:

  • After incubation, examine the plates for the presence of bacterial growth. The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth.

  • A single colony or a faint haze at the inoculum spot should be disregarded.

  • Interpret the MIC values according to the current CLSI or EUCAST breakpoints.

Data Presentation

Quality Control

Quality control testing must be performed with each batch of susceptibility tests using the recommended QC strains. The resulting MICs should fall within the acceptable ranges specified below.

Table 1: Quality Control MIC Ranges for Fosfomycin by Agar Dilution

Quality Control StrainATCC® NumberAcceptable MIC Range (µg/mL)
Escherichia coli259220.5 - 2[3][4]
Staphylococcus aureus292130.5 - 4[3][4]
Pseudomonas aeruginosa278532 - 8[3][4]
Enterococcus faecalis2921232 - 128[3][4]

(Note: These QC ranges are based on published data and should be verified against the latest CLSI documentation.)

Interpretive Criteria

The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. It is crucial to consult the latest versions of their respective documents for the most current breakpoints.

Table 2: CLSI and EUCAST Interpretive Criteria for Fosfomycin (µg/mL) by Agar Dilution

OrganismAgencySusceptible (S)Intermediate (I)Resistant (R)Comments
Escherichia coli (uncomplicated UTI)CLSI≤ 64[5]128[5]≥ 256[5]For oral fosfomycin (tromethamine)
Escherichia coliEUCAST≤ 32[5]-> 32[5]For oral and intravenous fosfomycin
Enterococcus faecalis (uncomplicated UTI)CLSI≤ 64128≥ 256For oral fosfomycin (tromethamine)

(Note: Breakpoints for other organisms are not well-established by CLSI. EUCAST has limited breakpoints for fosfomycin, primarily for E. coli. For organisms other than those listed, the interpretation of fosfomycin MICs should be approached with caution and in consultation with infectious disease specialists.)

Mandatory Visualization

Fosfomycin_Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing cluster_results Results prep_media Prepare MHA + 25 µg/mL G6P prep_plates Prepare Fosfomycin-Agar Plates prep_media->prep_plates prep_fos Prepare Fosfomycin Stock & Serial Dilutions prep_fos->prep_plates inoculate Inoculate Plates (10^4 CFU/spot) prep_plates->inoculate prep_susp Prepare 0.5 McFarland Suspension dilute_susp Dilute Suspension 1:10 prep_susp->dilute_susp dilute_susp->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC incubate->read_mic interpret Interpret using CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for Fosfomycin Agar Dilution Susceptibility Testing.

Signaling_Pathway cluster_cell_membrane Bacterial Cell Membrane Fosfomycin_ext Extracellular Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT UhpT UhpT Transporter Fosfomycin_ext->UhpT G6P_ext Extracellular G6P G6P_ext->UhpT induces Fosfomycin_int Intracellular Fosfomycin GlpT->Fosfomycin_int transport UhpT->Fosfomycin_int transport MurA MurA Enzyme Fosfomycin_int->MurA inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis catalyzes Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis disruption leads to

Caption: Fosfomycin Uptake and Mechanism of Action.

References

Determining Fosfomycin MIC: A Detailed Broth Microdilution Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fosfomycin (B1673569) is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections. Accurate determination of its minimum inhibitory concentration (MIC) is crucial for effective patient management and for monitoring the emergence of resistance. However, in vitro susceptibility testing of fosfomycin requires specific methodological considerations, particularly the supplementation of the growth medium with Glucose-6-Phosphate (G6P) to ensure the active transport of the antibiotic into the bacterial cell. This document provides a detailed protocol for the determination of fosfomycin MICs using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Experimental Considerations

The active transport of fosfomycin into bacterial cells is primarily mediated by the glycerol-3-phosphate transporter (GlpT) and the G6P-inducible hexose (B10828440) phosphate (B84403) transporter (UhpT). For many clinically relevant bacteria, particularly members of the Enterobacterales order, the UhpT transporter is the main route of entry. Therefore, the addition of G6P to the testing medium is essential to induce the expression of this transporter and obtain accurate MIC values. The standard concentration of G6P recommended by both CLSI and EUCAST is 25 µg/mL.[1]

Experimental Protocol: Broth Microdilution for Fosfomycin MIC Determination

This protocol outlines the steps for determining the MIC of fosfomycin against bacterial isolates using the broth microdilution method.

1. Materials:

  • Fosfomycin disodium (B8443419) salt powder (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Glucose-6-Phosphate (G6P) solution

  • Sterile distilled water

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Bacterial culture (18-24 hours old) on a non-selective agar (B569324) plate

  • 0.85% sterile saline or CAMHB for inoculum preparation

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer (optional, for inoculum standardization)

  • Incubator (35 ± 2°C)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922, Enterococcus faecalis ATCC® 29212)[2][3]

2. Preparation of Reagents:

  • Fosfomycin Stock Solution (e.g., 10,240 µg/mL):

    • On the day of the test, weigh the required amount of fosfomycin powder, considering its potency.[2]

    • Dissolve the powder in sterile distilled water to achieve a high-concentration stock solution.[4] For example, to prepare 10 mL of a 10,240 µg/mL stock solution, dissolve 102.4 mg of fosfomycin (assuming 100% potency) in 10 mL of sterile distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Glucose-6-Phosphate (G6P) Stock Solution (e.g., 2.5 mg/mL or 100x):

    • Dissolve G6P powder in sterile distilled water to prepare a concentrated stock solution.

    • Filter-sterilize the stock solution.

  • Working Medium (CAMHB + G6P):

    • Prepare CAMHB according to the manufacturer's instructions.

    • Aseptically add the G6P stock solution to the sterile CAMHB to a final concentration of 25 µg/mL. For example, add 1 mL of a 2.5 mg/mL G6P stock solution to 99 mL of CAMHB.

3. Preparation of Fosfomycin Dilutions in the Microtiter Plate:

  • Dispense 100 µL of the working medium (CAMHB + G6P) into all wells of a 96-well microtiter plate.

  • Add 100 µL of the fosfomycin stock solution (e.g., 10,240 µg/mL, adjusted to provide the highest desired final concentration after dilution) to the first well of each row to be tested. This will result in a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the desired concentration range (e.g., 0.25 to 512 µg/mL).[5]

  • Discard 100 µL from the last well containing fosfomycin.

  • The final volume in each well will be 100 µL before the addition of the inoculum.

  • Include a growth control well (containing only working medium and inoculum) and a sterility control well (containing only working medium).

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] This can be done visually or using a spectrophotometer/nephelometer.

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5] This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the working medium.

5. Inoculation and Incubation:

  • Add 10 µL of the final diluted inoculum to each well of the microtiter plate (except the sterility control well). The final volume in each well will be 110 µL.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

6. Reading and Interpretation of Results:

  • After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth (i.e., the first clear well).[5]

  • A single colony or a faint haze at the bottom of the well should be disregarded.

  • Interpret the MIC values according to the current CLSI or EUCAST breakpoints. It is important to note that breakpoints may be specific to the organism and site of infection (e.g., uncomplicated urinary tract infections).[7][8]

Data Presentation

Table 1: Key Parameters for Fosfomycin Broth Microdilution

ParameterRecommendationReference
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]
Supplement Glucose-6-Phosphate (G6P)[1]
G6P Concentration 25 µg/mL[1]
Inoculum Density Approx. 5 x 10⁵ CFU/mL in the final well volume[5]
Incubation Temperature 35 ± 2°C[5]
Incubation Time 16-20 hours[5]
Incubation Atmosphere Ambient air[5]

Table 2: Quality Control (QC) Ranges for Fosfomycin

QC StrainMIC Range (µg/mL)Reference
Escherichia coli ATCC® 259220.5 - 2[7]
Enterococcus faecalis ATCC® 2921232 - 128[3]

Mandatory Visualization

Fosfomycin_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_media Prepare CAMHB + 25 µg/mL G6P dilute_fosfomycin Serial Dilution of Fosfomycin in 96-well Plate prep_media->dilute_fosfomycin prep_fosfomycin Prepare Fosfomycin Stock Solution prep_fosfomycin->dilute_fosfomycin prep_inoculum Prepare 0.5 McFarland Inoculum dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Microtiter Plate dilute_fosfomycin->inoculate dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for Fosfomycin Broth Microdilution MIC Determination.

Troubleshooting and Considerations

  • Skipped Wells: The phenomenon of "skipped wells," where growth is observed at higher fosfomycin concentrations than the MIC, has been reported.[3] Careful reading of the plate is necessary, and the MIC should be recorded as the lowest concentration with no visible growth.

  • Trailing Endpoints: Some organism-drug combinations may exhibit trailing endpoints, where growth gradually diminishes over a range of concentrations. For fosfomycin, the endpoint should be read as the first well with complete inhibition of visible growth.

  • Reference Method: While broth microdilution is a widely used method, both CLSI and EUCAST consider agar dilution to be the reference method for fosfomycin susceptibility testing.[8] Discrepancies between methods can occur.

  • Organism-Specific Requirements: The necessity of G6P supplementation is primarily for Enterobacterales. For organisms like Pseudomonas aeruginosa, which may not utilize the UhpT transporter, the addition of G6P may not be required.[5] However, for consistency and comparability, its inclusion is often recommended.

References

Application Notes and Protocols: Evaluating Fosfomycin Efficacy Against Bacterial Biofilms Using the Crystal Violet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents.[1][2] Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS), which acts as a protective barrier.[3] Fosfomycin (B1673569), a broad-spectrum antibiotic, inhibits the early stages of bacterial cell wall biosynthesis.[2][4] Its efficacy against planktonic bacteria is well-documented; however, its activity against bacterial biofilms requires specific assessment methods.[2][5] The crystal violet assay is a simple, reliable, and high-throughput method for quantifying biofilm biomass, making it a valuable tool for evaluating the anti-biofilm properties of antimicrobial agents like Fosfomycin.[6]

This document provides detailed protocols for utilizing the crystal violet assay to determine the efficacy of Fosfomycin against bacterial biofilms, specifically focusing on the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Principle of the Crystal Violet Assay

The crystal violet assay is a colorimetric method used to quantify the total biomass of a biofilm. Crystal violet, a basic dye, stains both the bacterial cells and the extracellular matrix components.[6] After staining, the bound dye is solubilized, and the absorbance is measured using a microplate reader. The intensity of the color is directly proportional to the amount of biofilm present, allowing for a quantitative assessment of biofilm inhibition or eradication.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol assesses the minimum concentration of Fosfomycin required to prevent the formation of new biofilms.[3]

Materials:

  • 96-well flat-bottom sterile microtiter plates[1]

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[1]

  • Fosfomycin stock solution[3]

  • Phosphate-buffered saline (PBS) or sterile distilled water[1]

  • 0.1% (w/v) Crystal Violet solution[3]

  • 30% Acetic Acid or 95% Ethanol (B145695) for solubilization[1][3]

  • Microplate reader[3]

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the desired bacterial strain in the appropriate growth medium. Dilute the culture in fresh medium to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.[1] This corresponds to approximately 1 x 10⁸ CFU/mL.[3]

  • Serial Dilution of Fosfomycin: Prepare two-fold serial dilutions of Fosfomycin in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 1024 µg/mL to 2 µg/mL.[3]

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the Fosfomycin dilutions, resulting in a final volume of 200 µL.[3]

  • Controls:

    • Positive Control: Wells with 100 µL of bacterial suspension and 100 µL of growth medium without Fosfomycin.[3]

    • Negative Control: Wells with 200 µL of sterile growth medium only.[1]

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[3]

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.[1]

  • Staining: Add 125-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[1][3]

  • Final Washing: Discard the crystal violet solution and wash the plate with PBS or water until the water runs clear.[1]

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.[1]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm using a microplate reader.[1]

  • MBIC Determination: The MBIC is the lowest concentration of Fosfomycin that shows a significant reduction in biofilm formation compared to the positive control (e.g., ≥90% inhibition).[3]

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This assay determines the minimum concentration of Fosfomycin required to eradicate a pre-formed biofilm.[1]

Materials:

  • Same materials as for the MBIC protocol.

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay protocol (Steps 1-5 of the MBIC protocol, but without the addition of Fosfomycin).[1]

  • Washing: After the incubation period, carefully remove the planktonic culture. Wash the wells once with 200 µL of PBS.[1]

  • Antibiotic Treatment: Add 200 µL of fresh medium containing serial dilutions of Fosfomycin to the wells with the pre-formed biofilms. Include a growth control well with no antibiotic.[1]

  • Incubation: Incubate the plate for another 24 hours at the optimal growth temperature.[1]

  • Quantification of Remaining Biofilm: After the second incubation, remove the antibiotic-containing medium. Wash, stain, solubilize, and quantify the remaining biofilm as described in the MBIC protocol (Steps 6-10).[3]

  • MBEC Determination: The MBEC is the lowest concentration of Fosfomycin that results in a significant reduction of the pre-formed biofilm compared to the untreated control (e.g., ≥90% eradication).[3]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate how results can be presented.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of Fosfomycin against various bacterial strains.

Bacterial StrainFosfomycin MBIC (µg/mL)Fold increase over MICReference
Pseudomonas aeruginosa PAO12568[8]
Escherichia coli ATCC 259221284[2]
Staphylococcus aureus ATCC 2921351216[9]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Fosfomycin against various bacterial strains.

Bacterial StrainFosfomycin MBEC (µg/mL)Fold increase over MICReference
Pseudomonas aeruginosa PAO1>1024>32[8]
Escherichia coli ATCC 2592251216[2]
Staphylococcus aureus ATCC 29213>1024>32[9]

Table 3: Effect of Fosfomycin on Biofilm Degradation.

Bacterial StrainFosfomycin Concentration (µg/mL)Biofilm Degradation (%)Reference
MDR Uropathogenic E. coli164.4 - 1045Varies by isolate[2][10]
Carbapenem-resistant P. aeruginosa (in combination with Rifampin)1/2 MIC46% increase vs Fosfomycin alone[8]

Visualizations

MBIC_Workflow Workflow for Determining Minimum Biofilm Inhibitory Concentration (MBIC) cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_fosfomycin Serial Dilute Fosfomycin in Plate prep_fosfomycin->inoculate incubate Incubate (24-48h, 37°C) inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with 0.1% Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Dye wash_stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance determine_mbic Determine MBIC read_absorbance->determine_mbic

Caption: Workflow for MBIC Determination.

MBEC_Workflow Workflow for Determining Minimum Biofilm Eradication Concentration (MBEC) cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantify Quantification cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate_formation Incubate (24-48h, 37°C) inoculate->incubate_formation wash_planktonic Wash Planktonic Cells incubate_formation->wash_planktonic add_fosfomycin Add Serial Dilutions of Fosfomycin wash_planktonic->add_fosfomycin incubate_treatment Incubate (24h, 37°C) add_fosfomycin->incubate_treatment remove_antibiotic Remove Antibiotic Medium incubate_treatment->remove_antibiotic stain Stain with 0.1% Crystal Violet remove_antibiotic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Bound Dye wash_stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance determine_mbec Determine MBEC read_absorbance->determine_mbec

Caption: Workflow for MBEC Determination.

Troubleshooting and Considerations

  • High Variability: Inconsistent washing can lead to high variability. Overly aggressive washing can remove biofilm, while insufficient washing may leave planktonic cells.[1]

  • Edge Effects: Wells on the periphery of the microtiter plate are prone to evaporation. It is recommended to fill the outer wells with sterile water or media and not use them for experimental data.[1]

  • Distinguishing Live vs. Dead Cells: The crystal violet assay quantifies total biomass and does not differentiate between live and dead cells.[11] For viability assessment, complementary assays such as colony-forming unit (CFU) counting or metabolic assays (e.g., XTT, MTT) are recommended.

  • Fosfomycin Susceptibility Testing: Standard methods like disk diffusion may not be reliable for Fosfomycin. Agar dilution is the recommended gold standard for determining susceptibility.[1]

  • Solubilization: 30% acetic acid or 95% ethanol can be used to solubilize the crystal violet. Acetic acid is often reported to be more effective.[1][9] The absorbance should be read at a wavelength between 550 and 595 nm.[1][12]

References

Application Notes and Protocols for Checkerboard Assay: Investigating Fosfomycin Synergy with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Combination therapy, the concurrent use of two or more antimicrobial agents, is a promising strategy to combat resistance, enhance therapeutic efficacy, and potentially reduce dose-related toxicity. Fosfomycin (B1673569), an antibiotic with a unique mechanism of action that inhibits an early step in bacterial cell wall synthesis, has demonstrated synergistic or additive effects when combined with beta-lactam antibiotics against a range of clinically important pathogens.[1][2][3]

The checkerboard assay is a widely accepted in vitro method to systematically evaluate the interactions between two antimicrobial agents.[4][5] This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure that classifies the interaction as synergistic, additive, indifferent, or antagonistic.[6][7][8] These application notes provide a detailed protocol for performing the checkerboard assay to assess the synergy between fosfomycin and beta-lactam antibiotics, along with data presentation guidelines and an overview of the underlying mechanism of synergy.

Principle of the Checkerboard Assay: The checkerboard method involves creating a two-dimensional array of antibiotic concentrations in a microtiter plate.[5][9] One antibiotic is serially diluted along the rows, while the second is diluted along the columns. Each well, therefore, contains a unique combination of concentrations of the two drugs. Following inoculation with a standardized bacterial suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[4][10] The FIC index is then calculated to quantify the nature of the interaction.[7][11]

Mechanism of Synergy: Fosfomycin and Beta-Lactams

The synergistic effect of fosfomycin and beta-lactam antibiotics is not yet fully elucidated; however, a leading hypothesis centers on their complementary actions on bacterial cell wall synthesis. Fosfomycin inhibits MurA, an enzyme involved in the initial steps of peptidoglycan synthesis.[1] This disruption is believed to alter the expression or function of Penicillin-Binding Proteins (PBPs), which are the primary targets of beta-lactam antibiotics.[4] Specifically, in Methicillin-Resistant Staphylococcus aureus (MRSA), the combination of fosfomycin and a beta-lactam has been shown to decrease the synthesis of PBP1, PBP2, and PBP3, which may impair the function of PBP2a, the protein responsible for methicillin (B1676495) resistance.[4] This "re-sensitizes" the bacteria to the action of the beta-lactam. In some cases, however, antagonism has been observed, particularly in Pseudomonas aeruginosa, where fosfomycin was found to decrease the expression of PBP3.[10]

SynergyMechanism cluster_0 Bacterial Cell Wall Synthesis cluster_1 Synergistic Effect Fosfomycin Fosfomycin MurA MurA Fosfomycin->MurA inhibits Altered_PBPs Altered PBP Expression/Function Fosfomycin->Altered_PBPs induces Peptidoglycan Precursors Peptidoglycan Precursors MurA->Peptidoglycan Precursors synthesizes PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs utilized by Beta-Lactam Beta-Lactam Beta-Lactam->PBPs inhibits Synergistic_Killing Synergistic Bactericidal Effect Beta-Lactam->Synergistic_Killing enhanced action Cell Wall Stable Cell Wall PBPs->Cell Wall cross-links Increased_Beta_Lactam_Susceptibility Increased Beta-Lactam Susceptibility Altered_PBPs->Increased_Beta_Lactam_Susceptibility Increased_Beta_Lactam_Susceptibility->Synergistic_Killing

Proposed mechanism of synergy between fosfomycin and beta-lactam antibiotics.

Experimental Protocol: Checkerboard Assay

This protocol outlines the broth microdilution checkerboard method for determining the synergistic activity of fosfomycin in combination with a beta-lactam antibiotic.

Materials
  • 96-well microtiter plates[9]

  • Fosfomycin analytical standard

  • Beta-lactam antibiotic analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5][12]

  • Bacterial isolate(s) of interest

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[10]

  • Incubator (35°C ± 2°C)[8]

  • Micropipettes and sterile tips

  • Sterile reservoirs

Procedure

1. Preparation of Antibiotic Stock Solutions:

  • Prepare stock solutions of fosfomycin and the beta-lactam antibiotic in a suitable solvent at a concentration at least 10 times the expected MIC.[3]

  • Sterilize the stock solutions by filtration if necessary.

2. Determination of Minimum Inhibitory Concentrations (MICs):

  • Prior to the checkerboard assay, determine the MIC of each antibiotic individually against the test organism(s) using a standard broth microdilution method according to CLSI or EUCAST guidelines.[10][13][14][15] This will inform the concentration range to be used in the checkerboard assay.

3. Preparation of Microtiter Plates:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[16]

  • Drug A (Fosfomycin) Dilution:

    • Add 50 µL of the highest concentration of fosfomycin to all wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from each well in column 1 to the corresponding well in column 2, and so on, across the plate to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the beta-lactam only control. Column 12 will be the growth control.

  • Drug B (Beta-lactam) Dilution:

    • Add 50 µL of the highest concentration of the beta-lactam to all wells in row A.

    • Perform a two-fold serial dilution by transferring 50 µL from each well in row A to the corresponding well in row B, and so on, down the plate to row G. Discard the final 50 µL from row G. Row H will serve as the fosfomycin only control.

4. Preparation of Bacterial Inoculum:

  • From an overnight culture, suspend bacterial colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[10]

  • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[8]

5. Inoculation and Incubation:

  • Inoculate each well (except for sterility controls) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[17]

6. Reading the Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • The MIC of each drug alone is determined from row H (fosfomycin) and column 11 (beta-lactam).

  • The MIC of the combination is the concentration of each drug in the first well that shows no growth.

Data Analysis and Interpretation

The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

Calculation of the FIC Index:

FIC Index = FIC of Fosfomycin + FIC of Beta-lactam

Where:

  • FIC of Fosfomycin = (MIC of Fosfomycin in combination) / (MIC of Fosfomycin alone)

  • FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

Interpretation of the FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table based on information from references[6][7][8].

Experimental Workflow Diagram

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_antibiotics Prepare Antibiotic Stock Solutions (Fosfomycin & Beta-lactam) determine_mic Determine Individual MICs (Optional but Recommended) prep_antibiotics->determine_mic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_fos Serially Dilute Fosfomycin (Drug A) Across Rows determine_mic->dilute_fos dilute_bl Serially Dilute Beta-lactam (Drug B) Down Columns determine_mic->dilute_bl plate_setup Dispense CAMHB into 96-well Plate plate_setup->dilute_fos plate_setup->dilute_bl dilute_bl->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Read MICs (Visual Inspection for Turbidity) incubate->read_results calc_fic Calculate FIC Index read_results->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret

Workflow for the Checkerboard Synergy Assay.

Data Presentation: Summary of Synergistic Effects

The following tables summarize published data on the synergistic effects of fosfomycin in combination with various beta-lactam antibiotics against key bacterial pathogens.

Table 1: Synergy against Methicillin-Resistant Staphylococcus aureus (MRSA)

Beta-Lactam AntibioticNumber of Strains TestedPercentage Showing Synergy (FIC Index ≤ 0.5)Reference(s)
Cefazolin7094.3%[18]
Cefmetazole7064.3%[18]
Cefatrizine2744.4%[6]
Cefaclor2744.4%[6]
Cefalexin2740.7%[6]
Imipenem-Synergistic and bactericidal effects observed in 9/10 experiments[4]
Ceftriaxone-Synergistic effect observed in all studied strains[4]
Nafcillin-Synergy observed for most isolates[3]
Cefotaxime-Synergy observed for most isolates[3]

Table 2: Synergy against Pseudomonas aeruginosa

Beta-Lactam AntibioticNumber of Strains TestedPercentage Showing Synergy (FIC Index ≤ 0.5)Mean FIC IndexReference(s)
Piperacillin-80.0%0.48[1][9]
Cefoperazone-85.0%0.42[1][9]
Cefsulodin-82.6%0.46[1][9]
Ticarcillin-31-61%-[3]
Piperacillin-31-61%-[3]
Azlocillin-31-61%-[3]
Ceftazidime-31-61%-[3]
Aztreonam-31-61%-[3]
Imipenem-31-61%-[3]

Table 3: Synergy against Escherichia coli

Beta-Lactam AntibioticNumber of Strains TestedPercentage Showing Synergy (FIC Index < 1)Reference(s)
Imipenem8All combinations exhibited synergistic effects[11]
Ampicillin10Synergistic effect on 7 of 10 strains[17]

Note: The definition of synergy can vary slightly between studies (e.g., FIC index ≤ 0.5 or < 1). The specific criteria used in the cited references are noted where available.

Conclusion

The checkerboard assay is a valuable tool for systematically evaluating the in vitro interactions between fosfomycin and beta-lactam antibiotics. The provided protocol offers a standardized approach for researchers to conduct these assessments. The existing data strongly suggests that such combinations can be highly synergistic against a variety of clinically relevant pathogens, including MRSA, P. aeruginosa, and E. coli. Further investigation into these synergistic interactions is warranted to guide the development of effective combination therapies to combat antimicrobial resistance.

References

Application Note: Quantification of Fosfomycin in Animal Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of fosfomycin (B1673569) in animal plasma samples. Due to the polar nature and lack of a significant chromophore in the fosfomycin molecule, this protocol employs a pre-column derivatization step to enhance chromatographic retention and UV detection. The method is sensitive, specific, and suitable for pharmacokinetic and drug metabolism studies in various animal species.

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique phosphonic acid structure, active against a wide range of Gram-positive and Gram-negative bacteria.[1] Accurate quantification of fosfomycin in biological matrices is crucial for preclinical and clinical research, including pharmacokinetic and toxicokinetic studies. The high polarity and poor UV absorbance of fosfomycin present analytical challenges for traditional reversed-phase HPLC methods.[2][3] This application note describes a method that overcomes these challenges through a derivatization approach, enabling reliable quantification.

Experimental

Materials and Reagents
  • Fosfomycin Trometamol working standard (gift sample or commercially procured)[2]

  • Internal Standard (IS): Ethylphosphonic acid[4][5] or Phenylphosphonic acid[6]

  • Methanol (HPLC grade)[7]

  • Acetonitrile (HPLC grade)[2]

  • Potassium dihydrogen phosphate (B84403) (analytical grade)[2]

  • Hydrochloric acid (analytical grade)[2]

  • Derivatization agent: Pentafluorobenzyl bromide (PFBBr)[4] or Methyl Orange[2]

  • Phase Transfer Catalyst (if using PFBBr)[4]

  • Chloroform (B151607) (HPLC grade)[2]

  • Phthalate (B1215562) buffer (pH 6.0)[2]

  • Water (HPLC grade)[2]

  • Control animal plasma

Instrumentation
  • HPLC system with a UV or Diode Array Detector (DAD)

  • For enhanced sensitivity and specificity, an HPLC system coupled with a mass spectrometer (LC-MS/MS) can be utilized.[4][6][7][8]

  • Analytical column: A C18 column (e.g., Agilent ACE C18, 250 x 4.6mm, 5µm) is suitable for the derivatized analyte.[2] Alternatively, for underivatized fosfomycin, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can be employed.[1][8][9]

Sample Preparation

A protein precipitation and derivatization procedure is employed for the extraction of fosfomycin from animal plasma.

  • Protein Precipitation: To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of cold methanol.[7]

  • Add the internal standard solution.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Derivatization (Ion-Pair Formation with Methyl Orange):

    • Add phthalate buffer (pH 6.0) and methyl orange solution to the supernatant.[2]

    • Vortex to form a yellow ion-pair complex.[2]

    • Extract the complex with chloroform.[2]

    • Evaporate the chloroform layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.[2]

Chromatographic Conditions

The following chromatographic conditions are optimized for the separation of the derivatized fosfomycin.

ParameterCondition
Mobile Phase Acetonitrile: 10mM Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with HCl) (60:40 v/v)[2]
Column Agilent ACE C18 (250 x 4.6mm, 5µm)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 507 nm (for Methyl Orange complex)[2]
Run Time Approximately 6 minutes[2]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, recovery, limit of detection (LOD), and limit of quantification (LOQ).[2]

Quantitative Data Summary
ParameterResult
Linearity Range 30 - 70 µg/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Limit of Detection (LOD) 1.37 µg/mL[2]
Limit of Quantification (LOQ) 4.16 µg/mL[2]
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 5.0%
Accuracy (% Recovery) 98.06% - 99.61%[2]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing plasma Animal Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_reagents Add Buffer & Methyl Orange supernatant->add_reagents vortex1 Vortex to form Ion-Pair add_reagents->vortex1 extract Liquid-Liquid Extraction (Chloroform) vortex1->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (507 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for fosfomycin quantification.

Conclusion

The described HPLC method with pre-column derivatization is a reliable and validated approach for the quantification of fosfomycin in animal plasma. The method demonstrates good sensitivity, accuracy, and precision, making it a valuable tool for researchers and professionals in drug development and pharmacokinetic analysis. For higher sensitivity, coupling this method with mass spectrometry is recommended.[6]

References

Preparation of Fosfomycin Calcium Hydrate Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1] Its unique mechanism of action, involving the irreversible inactivation of the enzyme MurA, makes it a valuable agent against a variety of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[1][2] Accurate and reproducible in vitro experiments are crucial for evaluating the efficacy of fosfomycin, determining minimum inhibitory concentrations (MICs), and understanding its synergistic potential with other antimicrobials.

This document provides detailed protocols for the preparation of Fosfomycin calcium hydrate (B1144303) stock solutions for use in various in vitro assays. It includes information on the solubility, stability, and proper handling of this compound, as well as guidelines for its use in susceptibility testing.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of Fosfomycin calcium hydrate is essential for the accurate preparation of stock solutions.

PropertyValueReferences
Molecular Formula C₃H₅CaO₄P·H₂O[2][3]
Molecular Weight 194.14 g/mol [3]
Appearance White or almost white crystalline powder[4]
Solubility Slightly soluble in water; practically insoluble in methanol (B129727) and ethanol. Soluble in DMSO.[4][5][6][]
Storage (Powder) -20°C in a well-closed container, protected from light.[2][8]
Stability (Powder) ≥ 4 years at -20°C.[9]
Storage (in Solvent) -80°C for up to 1 year; -20°C for up to 1 month.[5][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol is suitable for preparing a high-concentration stock solution of this compound for use in broth microdilution or agar (B569324) dilution assays.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., deionized, distilled, or Milli-Q)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Potency Adjustment Calculation: Before weighing, consult the manufacturer's certificate of analysis for the potency of the this compound powder. The potency is typically expressed as µg of active fosfomycin per mg of powder. Use the following formula to calculate the required weight of the powder:

    Weight (mg) = (Desired Concentration (µg/mL) × Desired Volume (mL)) / Potency (µg/mg)

    Example: To prepare 10 mL of a 10,240 µg/mL stock solution from a powder with a potency of 725 µg/mg:

    Weight (mg) = (10240 µg/mL × 10 mL) / 725 µg/mg = 141.24 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add a small volume of sterile, purified water and vortex thoroughly. Due to its slight solubility, this may require extended vortexing. Gradually add the remaining volume of water while continuing to vortex until the powder is completely dissolved.

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be filter-sterilized using a 0.22 µm syringe filter. Ensure the filter is compatible with aqueous solutions.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes (e.g., cryovials). Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[5][8] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Stock Solution using a Buffer

For applications where pH control is critical or if solubility in water is a concern, a buffered solution can be used.

Materials:

  • This compound powder

  • Sterile 0.05 M Tris buffer, pH 7.0

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare 0.05 M Tris buffer, pH 7.0: Prepare the buffer using standard laboratory procedures and sterilize by autoclaving or filtration.

  • Potency Adjustment and Weighing: Follow steps 1 and 2 from Protocol 1.

  • Dissolution: Add the weighed powder to a sterile conical tube. Add the sterile 0.05 M Tris buffer (pH 7.0) to the desired final volume.[4] Vortex thoroughly until the powder is completely dissolved.

  • Sterilization, Aliquoting, and Storage: Follow steps 4 and 5 from Protocol 1. The stock solution in Tris buffer can be stored at 5°C or below for up to 7 days.[4]

Application in In Vitro Susceptibility Testing

Fosfomycin susceptibility testing, particularly for Enterobacteriaceae, requires the supplementation of the growth medium with Glucose-6-Phosphate (G6P) to induce the expression of the fosfomycin transporters GlpT and UhpT.

ParameterRecommendationReferences
Testing Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA)
G6P Supplementation 25 µg/mL
Typical Stock Concentration 1280 µg/mL or 10,240 µg/mL
Typical In Vitro Concentration Range 0.25 to 512 µg/mL

Visualizations

Fosfomycin Mechanism of Action

Fosfomycin_Mechanism Fosfomycin Mechanism of Action cluster_cell Fosfomycin Fosfomycin GlpT_UhpT GlpT and UhpT Transporters Fosfomycin->GlpT_UhpT Enters cell via MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Fosfomycin->MurA Irreversibly inhibits Cytoplasm Cytoplasm GlpT_UhpT->Cytoplasm Bacterial_Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_Synthesis Catalyzes first step Cell_Lysis Cell Lysis MurA->Cell_Lysis Inhibition leads to PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->MurA Peptidoglycan_Synthesis->Bacterial_Cell_Wall Builds Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation Start Start Potency 1. Check Potency on Certificate of Analysis Start->Potency Calculate 2. Calculate Required Weight Potency->Calculate Weigh 3. Weigh Fosfomycin Calcium Hydrate Powder Calculate->Weigh Dissolve 4. Dissolve in Sterile Water or Buffer Weigh->Dissolve Vortex Vortex thoroughly Dissolve->Vortex Filter 5. Sterile Filter (Optional) Vortex->Filter Aliquot 6. Aliquot into Sterile Tubes Filter->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store End End Store->End

References

Time-Kill Curve Analysis of Fosfomycin Against Stationary Phase Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis by irreversibly inactivating the MurA enzyme.[1][2][3] While its efficacy against rapidly dividing bacteria is well-documented, the activity of fosfomycin against stationary phase bacteria and persister cells is of growing interest. Stationary phase bacteria, characterized by a reduced metabolic rate and lack of active replication, are notoriously tolerant to many antibiotics and are a key factor in the recalcitrance of chronic infections. Time-kill curve analysis is a critical in vitro method to assess the pharmacodynamic activity of antimicrobial agents, providing insights into their bactericidal or bacteriostatic effects over time. This document provides detailed application notes and protocols for performing time-kill curve analysis of fosfomycin against stationary phase bacteria.

Data Presentation

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of fosfomycin against selected bacterial strains, as well as illustrative time-kill data. It is important to note that most available quantitative data pertains to fosfomycin's activity against exponentially growing bacteria. Data on stationary phase bacteria is more limited.

Table 1: MIC and MBC of Fosfomycin Against Selected Bacterial Strains

Bacterial StrainGrowth PhaseMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli O157:H7Exponential20004000[4]
Escherichia coli NU14Exponential1-[5][6]
Uropathogenic E. coli (UPEC)Stationary (Persister)->50 µM (ineffective)[7]
Staphylococcus aureus ATCC 29213Exponential--[8][9]

Table 2: Illustrative Time-Kill Curve Data for Fosfomycin Against Escherichia coli

StrainGrowth PhaseFosfomycin Conc.Time (h)Log10 CFU/mL ReductionReference
E. coli O157:H7Exponential1x MIC24Bacteriostatic[4]
E. coli NU14Exponential16-32x MIC2-4Below Limit of Detection[5]
Uropathogenic E. coli (Persisters)Stationary50 µM144 (6 days)No obvious activity[7]

Experimental Protocols

Preparation of Stationary Phase Bacterial Cultures

This protocol is designed to generate a bacterial culture in the stationary phase of growth, which is characterized by a cessation of net population growth due to nutrient limitation or the accumulation of toxic byproducts.

Materials:

  • Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

Procedure:

  • Initial Culture: Inoculate a single colony of the test organism from a fresh agar (B569324) plate into 5 mL of TSB or CAMHB.

  • Overnight Incubation: Incubate the culture at 37°C with shaking (approximately 200 rpm) for 18-24 hours to ensure the culture reaches the stationary phase.[10]

  • Verification of Stationary Phase (Optional but Recommended):

    • Measure the optical density (OD) of the culture at 600 nm at several time points after 18 hours (e.g., 18, 20, 22, 24 hours). A plateau in the OD600 reading indicates that the culture has entered the stationary phase.

    • Alternatively, perform viable cell counts (CFU/mL) at different time points to confirm the cessation of growth.

  • Preparation of Inoculum:

    • Gently vortex the stationary phase culture to ensure homogeneity.

    • Dilute the culture in fresh, pre-warmed CAMHB to the desired starting inoculum density for the time-kill assay (typically around 5 x 10^5 to 1 x 10^6 CFU/mL).

Time-Kill Curve Assay

This protocol outlines the procedure for performing a time-kill curve analysis of fosfomycin against the prepared stationary phase bacteria.

Materials:

  • Stationary phase bacterial inoculum (prepared as described above)

  • Fosfomycin stock solution of known concentration

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 µg/mL Glucose-6-Phosphate (G6P). G6P is crucial as it induces the hexose (B10828440) monophosphate transport system, a primary route for fosfomycin entry into the bacterial cell.[3]

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Sterile saline or Phosphate-Buffered Saline (PBS) for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

  • Timer

Procedure:

  • Assay Setup:

    • Prepare a series of sterile tubes or flasks.

    • Add the appropriate volume of CAMHB (supplemented with G6P) to each tube.

    • Add fosfomycin to the tubes to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Include a growth control tube with no antibiotic.

  • Inoculation:

    • Inoculate each tube (except for a sterility control) with the prepared stationary phase bacterial suspension to achieve a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation:

    • Incubate all tubes at 37°C with constant shaking (e.g., 200 rpm).

  • Sampling and Enumeration:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[11]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Analysis:

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.

    • Calculate the Log10 CFU/mL for each sample.

    • Plot the mean Log10 CFU/mL versus time for each fosfomycin concentration and the growth control.

Visualizations

Fosfomycin's Mechanism of Action

Fosfomycin enters the bacterial cell through phosphate (B84403) transport systems and inhibits the enzyme MurA, which is a critical first step in peptidoglycan synthesis. This leads to the disruption of cell wall formation and ultimately cell death in susceptible, growing bacteria. In stationary phase, the reduced metabolic activity and cell wall turnover may contribute to decreased susceptibility.

Fosfomycin_Mechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Uptake UhpT UhpT Transporter Fosfomycin->UhpT Uptake Fosfomycin_in Fosfomycin GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes Cell_Wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of Integrity Leads to PEP PEP PEP->MurA UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurA

Caption: Fosfomycin's mechanism of action.

Experimental Workflow for Time-Kill Curve Analysis

The workflow outlines the key steps from preparing the stationary phase culture to analyzing the final time-kill curve data.

Time_Kill_Workflow Start Start Prepare_Stationary_Culture Prepare Stationary Phase Bacterial Culture (18-24h) Start->Prepare_Stationary_Culture Prepare_Inoculum Prepare Standardized Inoculum (~5x10^5 - 1x10^6 CFU/mL) Prepare_Stationary_Culture->Prepare_Inoculum Assay_Setup Set up Assay Tubes: - Growth Control - Fosfomycin Concentrations Prepare_Inoculum->Assay_Setup Inoculate Inoculate Tubes with Stationary Phase Bacteria Assay_Setup->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Sample at Predetermined Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate Dilutions onto Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Analyze_Data Calculate Log10 CFU/mL and Plot Time-Kill Curves Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for time-kill analysis.

References

Application Notes and Protocols: In Vivo Dosing of Fosfomycin in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fosfomycin (B1673569) in a murine thigh infection model, a standardized and reproducible preclinical model for evaluating the efficacy of antimicrobial agents. While the focus is on the systemic administration of fosfomycin, relevant considerations for the calcium hydrate (B1144303) salt are also discussed.

Introduction

The neutropenic murine thigh infection model is a cornerstone in the preclinical evaluation of antibiotics.[1][2][3][4] It allows for the determination of pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy, providing crucial data to inform clinical dosing regimens.[1][2] Fosfomycin, a broad-spectrum antibiotic with activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains, has been extensively studied in this model.[5][6][7] This document outlines the procedures for establishing the model, preparing and administering fosfomycin, and assessing its in vivo efficacy.

It is important to note that while the user specified Fosfomycin calcium hydrate, this salt is typically used for oral administration. The murine thigh infection model, particularly for PK/PD studies, relies on parenteral (subcutaneous or intravenous) administration to ensure complete and predictable bioavailability, which is critical for establishing accurate dose-response relationships. The data presented here are primarily derived from studies using parenteral formulations of fosfomycin (e.g., fosfomycin disodium). The poor and variable oral bioavailability of fosfomycin calcium would introduce significant variability into the model, making it less suitable for precise PK/PD determinations.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of fosfomycin in the murine thigh infection model.

Table 1: Pharmacokinetic Parameters of Subcutaneous Fosfomycin in Infected Mice [5][8]

Dose (mg/kg)Cmax (mg/L)AUC0-∞ (mg·h/L)Half-life (h)
3.1250.61.40.51 - 1.1
12.5---
50---
200---
400---
80042.4870.51 - 1.1

Data presented are ranges observed across different studies.

Table 2: Pharmacodynamic Targets of Fosfomycin in the Murine Thigh Infection Model [5][8][9]

Bacterial SpeciesPK/PD IndexEfficacy EndpointMean AUC/MIC Target
Escherichia coliAUC/MICNet Stasis24
1-log Kill83
Klebsiella pneumoniaeAUC/MICNet Stasis21
1-log Kill83
Pseudomonas aeruginosaAUC/MICNet Stasis15
Enterobacteriaceae (general)AUC/MICNet Stasis23
1-log Kill83

Experimental Protocols

Murine Thigh Infection Model: Establishment and Procedures

This protocol describes the induction of neutropenia, bacterial challenge, and tissue processing.

Materials:

  • 6-week-old female ICR (CD-1) or Swiss Webster mice (23-27 g)[10]

  • Cyclophosphamide[11][4][10]

  • Bacterial strain of interest (e.g., S. aureus, E. coli, K. pneumoniae)

  • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Saline, sterile

  • Isoflurane for anesthesia[10]

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates with 5% sheep's blood[11][4]

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide (B585) intraperitoneally to render mice neutropenic (<100 neutrophils/mm³). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[11][4][10]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB or CAMHB at 37°C.

    • Subculture into fresh broth and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 10^7 CFU/mL).[11]

  • Infection:

    • Anesthetize the mice using isoflurane.[10]

    • Inject 0.1 mL of the bacterial inoculum intramuscularly into the right thigh.[11] Both thighs can be infected independently to increase sample size per animal.[2]

  • Post-Infection Monitoring and Tissue Collection:

    • At designated time points (e.g., 2 hours post-infection for baseline bacterial load, 24 hours for efficacy assessment), euthanize the mice.[11]

    • Aseptically dissect the entire thigh muscle.[11][10]

  • Bacterial Load Determination:

    • Weigh the excised thigh tissue.

    • Homogenize the tissue in a known volume of sterile saline (e.g., 3 mL).[11]

    • Perform serial ten-fold dilutions of the homogenate in sterile saline.[11][4]

    • Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.[11][4]

    • Incubate the plates at 37°C for approximately 20 hours.[11]

    • Count the colonies and calculate the CFU per gram of thigh tissue.[11]

Fosfomycin Preparation and Administration

This protocol outlines the preparation and subcutaneous administration of fosfomycin.

Materials:

  • Fosfomycin for injection (e.g., fosfomycin disodium)

  • Sterile water for injection or sterile saline

  • Syringes and needles for subcutaneous injection

Procedure:

  • Fosfomycin Solution Preparation:

    • Reconstitute the fosfomycin powder with sterile water for injection or saline to the desired stock concentration.

    • Perform serial dilutions to prepare the final dosing solutions for the various treatment groups.

  • Drug Administration:

    • Treatment is typically initiated 2 hours post-infection.[11][6][10]

    • Administer the prepared fosfomycin solution subcutaneously in a volume of 0.2 mL.[10]

    • For dose fractionation studies, the total daily dose is administered in divided regimens (e.g., every 3, 6, 12, or 24 hours) to determine the PK/PD index.[6]

Visualizations

Experimental Workflow Diagram

G cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (Intramuscular Injection) Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Fosfomycin Administration (Subcutaneous) Infection->Treatment Euthanasia Euthanasia & Thigh Excision Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count

Caption: Workflow of the murine thigh infection model for fosfomycin efficacy testing.

Fosfomycin Mechanism of Action

G Fosfomycin Fosfomycin MurA UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) Fosfomycin->MurA Inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan CellWall Bacterial Cell Wall Formation Peptidoglycan->CellWall Bactericidal Bactericidal Effect CellWall->Bactericidal

Caption: Simplified mechanism of action of fosfomycin.[6]

References

Application Note: Determining the Minimum Biofilm Eradication Concentration (MBEC) of Fosfomycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which adheres to a surface.[1] This protective barrier significantly reduces the effectiveness of antibiotics, often requiring concentrations up to 1000 times higher to achieve the same effect as on their planktonic (free-floating) counterparts.[2] The Minimum Biofilm Eradication Concentration (MBEC) assay is a high-throughput method used to determine the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2] This assay is crucial for evaluating the efficacy of antibiotics against biofilm-associated infections.

Fosfomycin is a broad-spectrum antibiotic that acts by irreversibly inhibiting the initial step of bacterial cell wall biosynthesis.[3][4][5] Its unique mechanism of action and ability to penetrate tissues make it a promising candidate for treating biofilm-related infections.[4] This application note provides a detailed protocol for determining the MBEC of Fosfomycin against bacterial biofilms.

Mechanism of Action: Fosfomycin Against Bacterial Biofilms

Fosfomycin enters bacterial cells through the l-α-glycerol-3-phosphate (GlpT) and glucose-6-phosphate (UhpT) transport systems.[6] Once inside the cell, it inhibits the enzyme MurA, which catalyzes the first committed step in peptidoglycan synthesis. This disruption of cell wall formation is particularly effective against rapidly growing bacteria.[7] While highly effective against planktonic bacteria, the complex structure of biofilms can hinder Fosfomycin's penetration and efficacy. It is important to note that sub-inhibitory concentrations of Fosfomycin have been shown to potentially enhance biofilm formation in some bacterial species, such as Staphylococcus aureus, through mechanisms involving increased production of polysaccharide intercellular adhesin and extracellular DNA release.[6]

Fosfomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin Fosfomycin GlpT GlpT Transporter Fosfomycin->GlpT Enters via UhpT UhpT Transporter Fosfomycin->UhpT Enters via Fosfomycin_in Fosfomycin GlpT->Fosfomycin_in UhpT->Fosfomycin_in MurA MurA Enzyme Fosfomycin_in->MurA Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Catalyzes Cell_wall Cell Wall Formation Peptidoglycan_synthesis->Cell_wall

Caption: Mechanism of Fosfomycin action on bacterial cells.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting the Fosfomycin MBEC assay.

Materials and Reagents
  • 96-well flat-bottom sterile microtiter plates

  • MBEC assay device (e.g., Calgary Biofilm Device) with a 96-peg lid[8]

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Fosfomycin powder

  • Glucose-6-phosphate (G-6-P)[9][10]

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

  • Sonicator (water bath or probe)

  • Incubator

Protocol 1: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is adapted from established MBEC assay methodologies.[9][11]

1. Inoculum Preparation: a. From a cryogenic stock, streak the bacterial strain onto an appropriate agar (B569324) plate and incubate for 18-24 hours at 37°C.[8] b. Inoculate a single colony into 5 mL of growth medium and incubate overnight at 37°C with shaking. c. Dilute the overnight culture in fresh growth medium to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1, which corresponds to approximately 10⁶ colony-forming units (CFU)/mL.[10][11]

2. Biofilm Formation: a. Dispense 150-200 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate.[11] b. Place the 96-peg lid of the MBEC device into the microtiter plate containing the inoculum. c. Include negative control wells with sterile medium only. d. Incubate the plate for 24-48 hours at 37°C on a rocking or orbital shaker to promote biofilm formation on the pegs.[12]

3. Preparation of the Fosfomycin Challenge Plate: a. Prepare a stock solution of Fosfomycin. b. Perform serial dilutions of Fosfomycin in fresh growth medium supplemented with 25 µg/mL of Glucose-6-Phosphate (G-6-P) in a new 96-well plate.[9][10] The concentration range should typically span from 1024 µg/mL to 2 µg/mL.[3][5] c. Include a growth control well containing only the G-6-P supplemented medium without any antibiotic.

4. Antibiotic Challenge: a. After the biofilm formation period, carefully remove the peg lid from the incubator. b. Rinse the peg lid by immersing it in a 96-well plate containing sterile PBS for 10-30 seconds to remove planktonic bacteria.[8][11] c. Transfer the rinsed peg lid to the prepared Fosfomycin challenge plate. d. Incubate the challenge plate for 24 hours at 37°C.[9]

5. Recovery and MBEC Determination: a. Following the antibiotic challenge, remove the peg lid and rinse it again in a fresh plate with sterile PBS to remove residual antibiotic. b. Place the peg lid into a new 96-well plate containing 200 µL of fresh, antibiotic-free growth medium in each well. This is the recovery plate. c. To dislodge the biofilm from the pegs, sonicate the recovery plate for 5-10 minutes.[9] d. After sonication, remove the peg lid and cover the recovery plate with a standard sterile lid. e. Incubate the recovery plate for an additional 24 hours at 37°C to allow surviving bacteria to grow.[11] f. Determine the MBEC by visual inspection for turbidity or by measuring the OD₆₅₀ using a microplate reader. The MBEC is the lowest concentration of Fosfomycin that prevents bacterial regrowth (i.e., no turbidity).[9][13]

MBEC_Workflow A 1. Inoculum Preparation B 2. Biofilm Growth (24-48h) A->B D 4. Rinse Peg Lid (Remove Planktonic) B->D C 3. Prepare Fosfomycin Challenge Plate E 5. Antibiotic Challenge (24h) C->E D->E F 6. Rinse Peg Lid (Remove Antibiotic) E->F G 7. Recovery in Fresh Medium F->G H 8. Sonicate to Dislodge Biofilm G->H I 9. Incubate for Regrowth (24h) H->I J 10. Determine MBEC I->J

Caption: Experimental workflow for the MBEC assay.

Protocol 2: Quantification of Biofilm Biomass (Optional)

Crystal violet staining can be used to quantify the remaining biofilm biomass after Fosfomycin treatment.[3][11]

1. Staining: a. After the antibiotic challenge (Step 4d in Protocol 1), instead of proceeding to the recovery step, rinse the peg lid with PBS. b. Immerse the peg lid in a 96-well plate containing 200 µL of 0.1% crystal violet solution per well and incubate for 15-20 minutes at room temperature.[3]

2. Washing: a. Remove the crystal violet solution and wash the pegs thoroughly with PBS until the wash solution runs clear.[11]

3. Solubilization: a. Immerse the stained peg lid in a new 96-well plate containing 200 µL of 30% acetic acid or 95% ethanol in each well to solubilize the bound dye.[3][11]

4. Quantification: a. Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom plate. b. Measure the absorbance at 570 nm (A₅₇₀) using a microplate reader.[3] A significant reduction in absorbance compared to the untreated control indicates biofilm eradication.

Data Presentation

The results of the MBEC assay can be summarized in a table for clear comparison. This table should include the Minimum Inhibitory Concentration (MIC) for planktonic bacteria, the MBEC, and the MBEC/MIC ratio to illustrate the increased tolerance of the biofilm.

Bacterial SpeciesBiofilm Producer StrengthMIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
Escherichia coli (UPEC)Weak1282562
Escherichia coli (UPEC)Moderate2565122
Escherichia coli (UPEC)Strong512>1024>2
Pseudomonas aeruginosaModerate512>1024>2
Staphylococcus aureus (MSSA)Strong25610244
Staphylococcus aureus (MRSA)Strong512>1024>2
Table adapted from hypothetical data presented in reference[3].

Troubleshooting

IssuePossible CauseSuggested Solution
No or Poor Biofilm Formation - Bacterial strain is a poor biofilm former.- Inappropriate growth medium or incubation conditions.- Use a known biofilm-forming strain as a positive control.- Optimize medium composition, incubation time, and aeration.[14]
High Variability Between Replicates - Inconsistent inoculum density.- Uneven washing technique.- Edge effects in the microtiter plate.- Standardize inoculum preparation.- Implement a gentle and consistent washing protocol.- Avoid using the outer wells of the plate.[14]
No Apparent Fosfomycin Efficacy - Bacterial resistance.- Inadequate drug concentration.- Absence of G-6-P in the medium.- Determine the planktonic MIC to confirm susceptibility.- Optimize the Fosfomycin concentration range.- Ensure G-6-P is added to the medium to facilitate Fosfomycin uptake.[9][10]
Increased Biofilm with Sub-inhibitory Concentrations - This can be a true biological effect for some bacteria like S. aureus.- This is an important finding to report. Consider further investigation into the mechanism.[6]

Conclusion

The MBEC assay is a valuable tool for assessing the efficacy of Fosfomycin against bacterial biofilms. By providing a more clinically relevant measure of antibiotic susceptibility than traditional MIC testing, the MBEC assay can aid in the development of more effective treatment strategies for persistent biofilm-associated infections. Careful adherence to the protocol and consideration of potential confounding factors are essential for obtaining reliable and reproducible results.

References

The Critical Role of Glucose-6-Phosphate in Fosfomycin Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin (B1673569) is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1] Its unique mechanism of action makes it a valuable agent against multidrug-resistant pathogens.[2] However, accurate in vitro susceptibility testing is crucial for its effective clinical use, and for many bacteria, this requires the supplementation of the testing medium with glucose-6-phosphate (G6P).[3] This document provides detailed application notes and protocols regarding the use of G6P in Fosfomycin susceptibility testing.

Fosfomycin enters bacterial cells primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[4][5] The expression of the UhpT transporter is induced by the presence of G6P in the extracellular environment.[6] For many clinically relevant bacteria, particularly within the Enterobacterales order, the UhpT system is a primary route for Fosfomycin uptake.[3] In the absence of G6P, the expression of UhpT can be insufficient, leading to reduced intracellular concentrations of Fosfomycin and, consequently, falsely elevated minimum inhibitory concentration (MIC) values, which may be misinterpreted as resistance.[3]

Standardization of G6P concentration in testing media is therefore essential for inter-laboratory reproducibility and accurate susceptibility assessment. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the addition of G6P for Fosfomycin susceptibility testing of many organisms.[6][7]

Organism-Specific Considerations

The requirement for G6P supplementation is not universal and depends on the genetic makeup of the bacterial species.

  • Enterobacterales (e.g., Escherichia coli, Klebsiella pneumoniae) : G6P supplementation is critical for accurate susceptibility testing in these organisms as they possess the G6P-inducible UhpT transport system.[3] The absence of G6P can lead to significantly higher MIC values.[8]

  • Pseudomonas aeruginosa : This organism lacks the UhpT transporter and relies on the GlpT system for Fosfomycin uptake.[3][9] Therefore, the addition of G6P to the testing medium does not enhance Fosfomycin activity, and some studies have shown no significant difference in MIC values with or without G6P.[7][9] However, for comparative studies, inclusion of G6P is sometimes recommended for consistency.[3]

  • Staphylococcus aureus : Fosfomycin uptake in S. aureus can also be enhanced by G6P, and its inclusion in susceptibility testing is recommended.[8][10]

  • Stenotrophomonas maltophilia : In contrast to other organisms, G6P has been shown to have an antagonistic effect on Fosfomycin activity against S. maltophilia, leading to increased MIC values.[11][12] This is an important consideration for researchers working with this opportunistic pathogen.

Signaling Pathways and Experimental Workflows

fosfomycin_uptake cluster_medium Extracellular Medium cluster_cell Bacterial Cell Fosfomycin Fosfomycin UhpT UhpT Transporter Fosfomycin->UhpT Transport GlpT GlpT Transporter Fosfomycin->GlpT Transport G6P Glucose-6-Phosphate G6P->UhpT Induces expression Cytoplasm Cytoplasm UhpT->Cytoplasm GlpT->Cytoplasm MurA MurA Enzyme Cytoplasm->MurA Fosfomycin inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes first step

Caption: Fosfomycin uptake and mechanism of action in bacteria.

experimental_workflow start Start: Isolate Preparation prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate Inoculate Plates/Wells prep_inoculum->inoculate prep_media Prepare Mueller-Hinton Medium (Agar or Broth) add_g6p Supplement Medium with 25 µg/mL G6P prep_media->add_g6p combine Incorporate Fosfomycin into Medium add_g6p->combine prep_fosfomycin Prepare Serial Dilutions of Fosfomycin prep_fosfomycin->combine combine->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Report MIC read_mic->end

Caption: General workflow for Fosfomycin MIC determination.

Quantitative Data Summary

The following tables summarize the effect of G6P on Fosfomycin MICs for various bacterial species as reported in the literature.

Table 1: Effect of G6P on Fosfomycin MICs (µg/mL) in Escherichia coli

StrainG6P Concentration (µg/mL)MIC (µg/mL)Reference(s)
E. coli ATCC 25922250.5 - 2[5]
E. coli Wild Type (BW25113)251[6]
E. coli Wild Type (BW25113)54[6]
E. coli Wild Type (BW25113)032[6]
E. coli ΔuhpT mutant25>64[6]
E. coli ΔuhpT mutant0>64[6]
E. coli ΔglpT mutant251[6]
E. coli ΔglpT mutant064[6]

Table 2: Effect of G6P on Fosfomycin MICs (µg/mL) in Pseudomonas aeruginosa

StrainG6P Concentration (µg/mL)MIC Range (µg/mL)MIC50/MIC90 (µg/mL)Reference(s)
Clinical Isolates251 - >102464 / 256[7]
Clinical IsolatesNot specified1 - 1024Not Reported[13]
ATCC 2785325Not ReportedNot Reported[1]

Table 3: Effect of G6P on Fosfomycin MICs (µg/mL) in Staphylococcus aureus

StrainG6P Concentration (µg/mL)MIC (µg/mL)Reference(s)
MRSA (clinical)254[2]
ATCC 29213250.5 - 4[10]
ST5 (resistant)25>1024[10]
ST239 (resistant)2564 - 128[10]

Experimental Protocols

Protocol 1: Agar (B569324) Dilution Method (Reference Method)

This protocol is adapted from CLSI and EUCAST guidelines.[6][7]

1. Media and Reagent Preparation:

  • Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

  • Glucose-6-Phosphate (G6P) Stock Solution: Prepare a sterile stock solution of G6P at a concentration of 2.5 mg/mL (2500 µg/mL) in sterile distilled water.

  • Fosfomycin Stock Solution: On the day of the test, prepare a stock solution of Fosfomycin at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile purified water).[1]

2. Plate Preparation:

  • Add G6P stock solution to the molten MHA to achieve a final concentration of 25 µg/mL. For example, add 1 mL of 2.5 mg/mL G6P stock to 99 mL of MHA.

  • Prepare a series of twofold dilutions of the Fosfomycin stock solution in sterile distilled water.

  • For each concentration, add 1 part of the Fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[1] This will result in a 1:10 dilution of the antibiotic, achieving the final desired concentrations.

  • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1 x 10⁷ CFU/mL.

4. Inoculation and Incubation:

  • Using an inoculum replicator or a calibrated loop, spot approximately 1-2 µL of the standardized inoculum (delivering ~10⁴ CFU/spot) onto the surface of the prepared agar plates, including a growth control plate without Fosfomycin.[6]

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • The MIC is the lowest concentration of Fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.

Protocol 2: Broth Microdilution Method

1. Media and Reagent Preparation:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare CAMHB according to the manufacturer's instructions.

  • Glucose-6-Phosphate (G6P) Stock Solution: Prepare as described in the Agar Dilution protocol.

  • Fosfomycin Stock Solution: Prepare and serially dilute as described in the Agar Dilution protocol.

2. Plate Preparation:

  • Supplement the CAMHB with G6P to a final concentration of 25 µg/mL.

  • In a 96-well microtiter plate, add 50 µL of G6P-supplemented CAMHB to each well.

  • Add 50 µL of the appropriate Fosfomycin dilution to each well to achieve the desired final concentrations after inoculation. The final volume in each well before inoculation will be 100 µL.

3. Inoculum Preparation:

  • Prepare a 0.5 McFarland suspension of the test organism as described in the Agar Dilution protocol.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation (a final volume of 100 µL per well).

4. Inoculation and Incubation:

  • Add the appropriate volume of the standardized inoculum to each well.

  • Include a growth control well (no Fosfomycin) and a sterility control well (no bacteria).

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • The MIC is the lowest concentration of Fosfomycin that shows no visible growth (clear well).

Protocol 3: Disk Diffusion Method

1. Media and Reagent Preparation:

  • Mueller-Hinton Agar (MHA): Prepare MHA plates to a depth of 4 mm as per standard protocols.

  • Fosfomycin Disks: Use commercially available disks containing 200 µg of Fosfomycin and 50 µg of G6P.[6][14]

2. Inoculum Preparation:

  • Prepare a 0.5 McFarland suspension of the test organism as described in the Agar Dilution protocol.

3. Inoculation and Incubation:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the Fosfomycin/G6P disk to the center of the inoculated plate.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

4. Zone of Inhibition Measurement:

  • Measure the diameter of the zone of complete inhibition in millimeters. Interpret the results based on the latest CLSI or EUCAST guidelines.

Conclusion

The inclusion of glucose-6-phosphate in the testing medium is a critical parameter for the accurate determination of Fosfomycin susceptibility for many bacterial species. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is essential for obtaining reliable and reproducible results in both clinical and research settings. Understanding the organism-specific requirements for G6P will aid researchers and drug development professionals in the appropriate evaluation of Fosfomycin's in vitro activity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Variability in Fosfomycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Fosfomycin (B1673569) susceptibility testing. Our goal is to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of variability in Fosfomycin susceptibility testing results?

A1: The primary cause of variability stems from the mechanism of Fosfomycin uptake by bacterial cells. Fosfomycin enters bacteria through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate (G6P) transporter (UhpT).[1] The expression of the UhpT transporter is inducible by G6P.[1][2] Therefore, insufficient G6P in the testing medium can lead to reduced Fosfomycin uptake and falsely elevated Minimum Inhibitory Concentration (MIC) values, which may be misinterpreted as resistance.[1]

Q2: Why is Glucose-6-Phosphate (G6P) supplementation crucial, and what is the recommended concentration?

A2: G6P supplementation is crucial because it induces the UhpT transporter system in many bacteria, particularly Enterobacterales, which is a primary route for Fosfomycin entry into the cell.[1] Without G6P, the expression of UhpT may be low, leading to inaccurate (falsely high) MIC results.[1] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend supplementing Mueller-Hinton Agar (B569324) (MHA) with 25 µg/mL of G6P for Fosfomycin susceptibility testing.[3][4]

Q3: Does G6P supplementation affect all bacterial species equally?

A3: No, the effect of G6P is species-dependent. While it enhances Fosfomycin activity against organisms like E. coli that possess the UhpT system, it does not have the same effect on bacteria that lack this transporter, such as Pseudomonas aeruginosa, which relies on the GlpT transporter.[1][5] Furthermore, in some species like Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing Fosfomycin's activity.[1][6] It is critical to adhere to standardized guidelines for the specific organism being tested.

Q4: Which susceptibility testing method is considered the "gold standard" for Fosfomycin?

A4: The agar dilution method is considered the gold standard for determining Fosfomycin MICs by both CLSI and EUCAST.[3][7] This method is reproducible and allows for the simultaneous testing of multiple isolates.[3] Other methods like disk diffusion and broth microdilution are used, but they can be less reliable for Fosfomycin and may lead to discordant results.[7][8] Broth microdilution is not recommended by CLSI and EUCAST for Fosfomycin testing due to issues with precision, skipped wells, and trailing endpoints.[8][9]

Q5: What are "inner colonies" sometimes seen in disk diffusion tests, and how should they be interpreted?

A5: Inner colonies are small colonies that may appear within the zone of inhibition in a disk diffusion test. Their presence can complicate the interpretation of results. EUCAST recommends ignoring these inner colonies when measuring the zone diameter for Fosfomycin disk diffusion tests.[10] The appearance of a high number of colonies within the inhibition zone might also suggest the presence of mutator strains.[11]

Troubleshooting Guides

Issue 1: Higher than expected MIC values or smaller than expected zone diameters.
  • Possible Cause 1: Inadequate G6P Supplementation. The testing medium may lack G6P, or the concentration may be incorrect.

    • Solution: Ensure that the Mueller-Hinton medium is supplemented with G6P at a final concentration of 25 µg/mL as recommended by CLSI and EUCAST.[3][4] Prepare the G6P solution and supplemented media on the day of the test for optimal results.[3]

  • Possible Cause 2: Incorrect Testing Method. Use of broth microdilution or certain gradient diffusion methods can lead to inaccurate results for Fosfomycin.[7][8]

    • Solution: Whenever possible, use the reference agar dilution method for MIC determination.[3][7] If using disk diffusion, strictly follow CLSI or EUCAST guidelines for media, disk content (200 µg Fosfomycin and 50 µg G6P), and interpretation.[12][13]

  • Possible Cause 3: Organism-Specific Characteristics. The organism being tested may lack the G6P-inducible UhpT transporter or possess resistance mechanisms.[1][8]

    • Solution: Verify the expected Fosfomycin susceptibility profile for the species being tested. For organisms like P. aeruginosa, G6P supplementation is not effective.[1] Consider molecular methods to investigate resistance mechanisms such as mutations in glpT and uhpT genes or the presence of Fosfomycin-modifying enzymes like FosA.[8][14]

Issue 2: Poor reproducibility of results between experiments or laboratories.
  • Possible Cause 1: Variation in Media Preparation. Differences in Mueller-Hinton agar batches or G6P solution preparation can introduce variability.

    • Solution: Use the same lot of Mueller-Hinton agar for comparative studies. Prepare G6P stock solutions fresh and ensure accurate final concentrations in the agar.[3] Quality control with reference strains (e.g., E. coli ATCC® 25922) should be performed with each batch of testing.[3]

  • Possible Cause 2: Inconsistent Incubation Conditions. Variations in incubation time and temperature can affect bacterial growth and antibiotic activity.

    • Solution: Standardize incubation conditions. For most bacteria, incubate at 35 ± 2°C for 18-24 hours.[3][12] Note that lower incubation temperatures can decrease the precision of disk diffusion results.[15]

  • Possible Cause 3: Subjectivity in Endpoint Reading. Determining the exact point of growth inhibition can be subjective, especially with the presence of inner colonies or trailing endpoints.

    • Solution: Establish clear and consistent criteria for reading endpoints. For agar dilution, the MIC is the lowest concentration with no visible growth.[3] For disk diffusion, follow the specific guidelines of CLSI or EUCAST for measuring the zone of inhibition, including how to handle inner colonies.[10]

Data Presentation

Table 1: Recommended G6P Concentrations for Fosfomycin Susceptibility Testing

Testing MethodMediumRecommended G6P ConcentrationReference
Agar DilutionMueller-Hinton Agar (MHA)25 µg/mL[3][4]
Disk DiffusionMueller-Hinton Agar (MHA)50 µg per disk (along with 200 µg Fosfomycin)[12][13]
Broth MicrodilutionCation-Adjusted Mueller-Hinton Broth (CAMHB)25 µg/mL[16]

Table 2: CLSI and EUCAST Breakpoints for Fosfomycin against E. coli (Urinary Tract Infections)

OrganizationMethodSusceptibleIntermediateResistantReference
CLSI Agar Dilution (MIC)≤64 µg/mL128 µg/mL≥256 µg/mL[5][17]
Disk Diffusion (Zone Diameter)≥16 mm13-15 mm≤12 mm[18]
EUCAST Agar Dilution (MIC)≤32 µg/mL->32 µg/mL[7]

Note: Breakpoints are subject to change and may differ for other organisms or infection sites. Always refer to the latest CLSI and EUCAST documents.

Experimental Protocols

Agar Dilution Method (Reference Method)

This protocol is based on CLSI and EUCAST recommendations.[3][7]

  • Preparation of Fosfomycin Stock Solution: On the day of the test, prepare a stock solution of Fosfomycin of known potency in sterile distilled water.

  • Preparation of G6P-Supplemented Agar: Prepare Mueller-Hinton agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a sterile G6P solution to achieve a final concentration of 25 µg/mL.

  • Preparation of Fosfomycin-Agar Plates: Create a series of twofold dilutions of the Fosfomycin stock solution. For each concentration, add 1 part of the Fosfomycin dilution to 9 parts of the molten G6P-supplemented MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[3] Pour the agar into sterile Petri dishes and allow it to solidify. Include a growth control plate containing G6P-supplemented MHA without any antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:10 in sterile saline.

  • Inoculation: Spot 2 µL of the diluted bacterial suspension onto the surface of each agar plate, starting with the growth control plate and then from the lowest to the highest Fosfomycin concentration. The final inoculum should be approximately 10^4 CFU per spot.[19]

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.[3][12]

  • Result Interpretation: The MIC is the lowest concentration of Fosfomycin that completely inhibits visible growth.[3]

Disk Diffusion Method

This protocol is based on CLSI guidelines.[13]

  • Media Preparation: Use Mueller-Hinton agar plates. Ensure the agar depth is uniform.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply a Fosfomycin disk containing 200 µg of Fosfomycin and 50 µg of G6P to the surface of the agar.[13]

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.[12]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the results based on the current CLSI or EUCAST breakpoint tables.[17][18]

Mandatory Visualization

Fosfomycin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Fosfomycin_ext Fosfomycin GlpT GlpT Transporter (Constitutive) Fosfomycin_ext->GlpT Uptake UhpT UhpT Transporter (Inducible) Fosfomycin_ext->UhpT Uptake G6P_ext Glucose-6-Phosphate (G6P) G6P_ext->UhpT Induces Expression Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibits CellWall_Synth Cell Wall Synthesis MurA->CellWall_Synth Catalyzes

Caption: Fosfomycin transport into the bacterial cell and its mechanism of action.

Troubleshooting_Workflow start Inconsistent Fosfomycin Susceptibility Results q1 Is G6P (25 µg/mL) added to the agar? start->q1 sol1 Add 25 µg/mL G6P to Mueller-Hinton Agar. q1->sol1 No q2 Is the reference method (Agar Dilution) being used? q1->q2 Yes sol1->q2 sol2 Switch to Agar Dilution. Use other methods with caution. q2->sol2 No q3 Are incubation time and temperature standardized (35°C, 18-24h)? q2->q3 Yes sol2->q3 sol3 Standardize incubation conditions. q3->sol3 No q4 Is the organism known to have alternative uptake mechanisms or resistance (e.g., P. aeruginosa)? q3->q4 Yes sol3->q4 sol4 Consult species-specific guidelines. Consider resistance mechanism testing. q4->sol4 Yes end Consistent Results q4->end No sol4->end

Caption: A decision-making workflow for troubleshooting Fosfomycin AST variability.

References

Troubleshooting skipped wells in Fosfomycin broth microdilution assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fosfomycin (B1673569) broth microdilution (BMD) assays, with a specific focus on the phenomenon of "skipped wells."

Frequently Asked Questions (FAQs)

Q1: What are "skipped wells" in a Fosfomycin broth microdilution assay?

A1: "Skipped wells" refer to the observation of no bacterial growth in one or more wells at a lower Fosfomycin concentration, while growth is observed in wells with a higher concentration of the antibiotic.[1][2] This phenomenon precedes the true minimal inhibitory concentration (MIC), which is the lowest concentration that completely inhibits visible growth.

Q2: Why are skipped wells a concern in Fosfomycin susceptibility testing?

A2: Skipped wells introduce ambiguity in determining the true MIC, leading to potential misinterpretation of susceptibility results. This lack of precision is a primary reason why regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend broth microdilution for Fosfomycin susceptibility testing.[1][2][3]

Q3: What are the primary causes of skipped wells in Fosfomycin BMD assays?

A3: The exact causes are not fully elucidated, but contributing factors may include:

  • Inoculum effects: Variations in the initial bacterial density in the wells.

  • Heteroresistance: The presence of a subpopulation of bacteria with higher resistance.

  • Technical errors: Pipetting inaccuracies leading to inconsistent drug concentrations or bacterial distribution.

  • Media composition: The absence or inadequate concentration of glucose-6-phosphate (G6P), which is crucial for Fosfomycin uptake by the bacteria.[4][5]

Q4: Is broth microdilution a recommended method for Fosfomycin susceptibility testing?

A4: No, neither CLSI nor EUCAST currently recommends broth microdilution for routine Fosfomycin susceptibility testing due to issues with precision, including the occurrence of skipped wells and trailing endpoints.[1][2][6] The reference method is agar (B569324) dilution.[1][5][7]

Q5: What is the recommended alternative to broth microdilution for Fosfomycin testing?

A5: The gold standard and recommended method for Fosfomycin susceptibility testing by both CLSI and EUCAST is agar dilution .[1][5][7] This method has been shown to be more reproducible for this particular antibiotic.

Troubleshooting Guide: Skipped Wells

This guide provides a step-by-step approach to troubleshoot the issue of skipped wells in your Fosfomycin broth microdilution assays.

Logical Troubleshooting Workflow

Troubleshooting Skipped Wells start Skipped Wells Observed in Fosfomycin BMD Assay check_protocol Step 1: Review Experimental Protocol start->check_protocol check_g6p Is Glucose-6-Phosphate (G6P) supplementation correct (25 µg/mL)? check_protocol->check_g6p check_g6p->check_protocol No, correct G6P concentration check_inoculum Step 2: Verify Inoculum Preparation check_g6p->check_inoculum Yes mcfarland_std Was the inoculum adjusted to a 0.5 McFarland standard? check_inoculum->mcfarland_std mcfarland_std->check_inoculum No, re-prepare inoculum check_plating Step 3: Assess Plating and Incubation mcfarland_std->check_plating Yes plate_uniformity Were plates inoculated and incubated according to protocol? check_plating->plate_uniformity plate_uniformity->check_plating No, review technique consider_AD Step 4: Consider Alternative Method plate_uniformity->consider_AD Yes perform_AD Perform Agar Dilution (Reference Method) consider_AD->perform_AD outcome Reliable MIC Determination perform_AD->outcome

Caption: A flowchart for troubleshooting skipped wells in Fosfomycin BMD assays.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Skipped Wells Inadequate Glucose-6-Phosphate (G6P) Fosfomycin enters bacterial cells via the L-alpha-glycerophosphate and hexose (B10828440) phosphate (B84403) transport systems. The latter is induced by G6P.[5] Ensure Mueller-Hinton broth is supplemented with 25 µg/mL of G6P as recommended by CLSI and EUCAST.[4][5]
Incorrect Inoculum Density An inoculum that is too low or too high can lead to inconsistent growth. Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[4]
Technical Error (Pipetting) Inaccurate pipetting can lead to variations in the antibiotic concentration or the number of bacteria dispensed into each well. Review and practice proper pipetting techniques. Use calibrated pipettes.
Contamination Contamination of the bacterial culture or reagents can lead to erroneous results.[8] Use aseptic techniques throughout the procedure. Visually inspect plates and broth for signs of contamination.
Inherent Methodological Variability Broth microdilution is known to have precision issues with Fosfomycin.[1][2] If the issue persists after troubleshooting, it is strongly recommended to switch to the reference agar dilution method.

Experimental Protocols

Fosfomycin Agar Dilution Method (Reference Protocol)

This protocol is based on CLSI and EUCAST recommendations.[5]

1. Preparation of Fosfomycin Stock Solution:

  • On the day of the test, prepare a stock solution of Fosfomycin from a powder of known potency.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile purified water) to a high concentration (e.g., 1280 µg/mL).[5]

2. Preparation of Fosfomycin-Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.

  • Cool the molten MHA to 45-50°C in a water bath.[5]

  • Add Glucose-6-Phosphate (G6P) to the molten MHA to a final concentration of 25 µg/mL.[5]

  • Prepare a series of twofold dilutions of the Fosfomycin stock solution in sterile distilled water.

  • For each concentration, add 1 part of the Fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar).[5]

  • Pour the agar into sterile Petri dishes to a depth of 4.0 ± 0.5 mm.[4]

  • Allow the plates to solidify at room temperature.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

  • Suspend the colonies in sterile saline (0.85%).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot.

4. Inoculation:

  • Using an inoculum replicator or a pipette, spot the standardized bacterial suspension onto the surface of the agar plates, starting with the control plate (no antibiotic) and then from the lowest to the highest Fosfomycin concentration.

5. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5]

6. Reading and Interpretation:

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of Fosfomycin that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[5]

7. Quality Control:

  • Perform quality control with each batch of tests using standard QC strains (e.g., Escherichia coli ATCC® 25922).[5] The resulting MICs should fall within the acceptable ranges.

Data Presentation

Table 1: Comparison of Fosfomycin Susceptibility Testing Methods

Method Recommendation Common Issues Reference
Broth Microdilution (BMD) Not recommended by CLSI or EUCASTSkipped wells, trailing endpoints, poor precision[1][2][6]
Agar Dilution (AD) Recommended Reference Method Laborious, requires preparation of multiple plates[1][5][7]
Disk Diffusion (DD) Approved by CLSI for E. coli and E. faecalis (urinary isolates)Performance can be inadequate for other organisms like K. pneumoniae[6][9]
Gradient Tests (e.g., Etest) Performance can be poor and not a reliable alternative to agar dilutionPoor agreement with the reference method[6][10]

Visualization of Key Concepts

Fosfomycin Uptake and Resistance Mechanisms

Fosfomycin's entry into the bacterial cell is a critical step for its antimicrobial activity. Understanding the pathways involved can provide insight into potential resistance mechanisms that might influence test results.

Fosfomycin Uptake and Resistance cluster_resistance Resistance Mechanisms fosfomycin_ext Extracellular Fosfomycin glpt GlpT Transporter (Glycerol-3-Phosphate) fosfomycin_ext->glpt uhpt UhpT Transporter (Hexose Phosphate) fosfomycin_ext->uhpt fosfomycin_int Intracellular Fosfomycin glpt->fosfomycin_int uhpt->fosfomycin_int g6p Glucose-6-Phosphate (G6P) g6p->uhpt induces mura MurA Enzyme fosfomycin_int->mura inhibits peptidoglycan Peptidoglycan Synthesis mura->peptidoglycan resistance Resistance Mechanisms mut_transporter Mutation/Downregulation of GlpT or UhpT mut_transporter->glpt affects mut_transporter->uhpt affects mut_mura Modification of MurA Target mut_mura->mura affects inactivation Enzymatic Inactivation (e.g., FosA) inactivation->fosfomycin_int modifies

Caption: Fosfomycin uptake pathways and common mechanisms of bacterial resistance.[11]

References

Technical Support Center: Optimizing Fosfomycin for Anti-Biofilm Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing fosfomycin (B1673569) concentration in anti-biofilm studies. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is determining the effective concentration of fosfomycin against biofilms challenging?

A1: Fosfomycin susceptibility testing in biofilms presents unique challenges. Standard antimicrobial susceptibility tests like disk diffusion and broth microdilution can produce unreliable results for fosfomycin.[1] The gold standard for determining fosfomycin susceptibility is the agar (B569324) dilution method.[1][2] Furthermore, bacteria within biofilms exhibit significantly higher resistance to antibiotics compared to their free-floating (planktonic) counterparts, requiring much higher concentrations for eradication.[1][3]

Q2: I am observing an increase in biofilm formation at low concentrations of fosfomycin. Is this expected?

A2: Yes, this phenomenon has been documented. Studies have shown that sub-inhibitory concentrations of fosfomycin can sometimes promote biofilm formation in certain bacteria, such as Staphylococcus aureus.[4][5][6] This is why it is crucial to test a wide range of concentrations to identify the true inhibitory and eradication concentrations.

Q3: Is fosfomycin more effective when used in combination with other antibiotics against biofilms?

A3: Yes, numerous studies have demonstrated that fosfomycin exhibits synergistic effects when combined with other antibiotics.[7] Combination therapy can be more effective in preventing and eradicating biofilms than monotherapy.[7][8] Synergistic combinations have been observed with aminoglycosides (e.g., amikacin, gentamicin, tobramycin), fluoroquinolones (e.g., ciprofloxacin), carbapenems (e.g., meropenem), and others like rifampin and colistin.[9][10][11][12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in crystal violet assay results. - Inconsistent washing: Aggressive washing can remove biofilm, while insufficient washing leaves behind planktonic cells.[1]- Pipetting errors: Inaccurate liquid handling leads to variability between wells.[1]- Edge effects: Evaporation in outer wells of the microtiter plate can alter growth conditions.[1]- Standardize washing steps with gentle, consistent technique.- Calibrate pipettes regularly and use proper pipetting technique.- Fill the outer wells of the plate with sterile media or water and do not use them for experimental samples.[1]
Fosfomycin appears ineffective against the biofilm of my bacterial strain. - High biofilm resistance: Biofilms are inherently more resistant than planktonic bacteria.[1]- Bacterial resistance: The strain may have acquired genetic resistance to fosfomycin.- Sub-optimal concentration: The concentration used may be too low to be effective against the mature biofilm.- Determine the Minimum Biofilm Eradication Concentration (MBEC) to find an effective dose.[14][15]- Consider combination therapy with a synergistic antibiotic.[7][11][12]- Test a broad range of fosfomycin concentrations, extending to higher levels.
Negative control wells (media only) show biofilm formation. - Contamination: The media, reagents, or the plate itself may be contaminated.- Discard the results and repeat the experiment with fresh, sterile reagents and strict aseptic technique.[1]
Difficulty reproducing MBEC results. - Incomplete removal of planktonic cells: Residual planktonic bacteria can lead to false-positive growth in the regrowth step.- Insufficient antibiotic exposure time: 24 hours may not be sufficient for complete eradication.- Ensure thorough but gentle washing after biofilm formation and before antibiotic treatment.- Consider extending the antibiotic exposure time, ensuring it is consistent across experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for fosfomycin against various bacterial biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Fosfomycin and Other Antibiotics Against Planktonic Bacteria

AntibioticBacterial SpeciesMIC Range (µg/mL)Reference(s)
FosfomycinE. coli0.25 - 32[9]
FosfomycinS. aureus1 - 16[1]
AmikacinE. coli4 - 1024[9]
Ciprofloxacin (B1669076)E. coli1 - 1024[9]
Meropenem (B701)E. coli0.25 - 512[9]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Fosfomycin

Bacterial SpeciesBiofilm StrengthMBEC (µg/mL)Reference(s)
S. aureus-32[16][17]
E. coli (UPEC)Strong>1024[15]
E. coli (UPEC)Moderate512[15]
E. coli (UPEC)Weak256[15]

Table 3: Synergistic Effects of Fosfomycin in Combination with Other Antibiotics on Biofilms

Bacterial SpeciesCombinationSynergy/Inhibition PercentageReference(s)
E. coliFosfomycin + Meropenem68%[9]
E. coliFosfomycin + Amikacin58%[9]
E. coliFosfomycin + Gentamicin75%[7]
P. aeruginosaFosfomycin + Colistin100% (inhibition of formation)[10]
P. aeruginosaFosfomycin + Cefepime95.8% (inhibition of formation)[10]
P. aeruginosaFosfomycin + TobramycinSynergistic Eradication[18]

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay

This protocol is used to quantify biofilm formation.

Materials:

  • 96-well flat-bottom sterile microtiter plate

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • Fosfomycin

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS) or sterile distilled water

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the desired bacterial strain. Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05-0.1.[1]

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well. For testing fosfomycin's effect on biofilm formation, add 100 µL of bacterial culture and 100 µL of the desired fosfomycin concentration. Include negative control wells with sterile medium only.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).[1]

  • Washing: Carefully discard the planktonic culture. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[19]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[1]

  • Final Washing: Discard the crystal violet solution and wash the plate with PBS until the wash runs clear.[1]

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet and incubate for 10-15 minutes.[1]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm.[1]

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.[14][15]

Materials:

  • Same materials as the Crystal Violet Biofilm Assay

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (Steps 1-3).

  • Antibiotic Treatment: After the incubation period, carefully remove the planktonic culture and wash the wells once with PBS.

  • Serial Dilution: Add 200 µL of fresh medium containing serial dilutions of fosfomycin to the wells with the pre-formed biofilms. Include a growth control well with no antibiotic.

  • Incubation: Incubate the plate for another 24 hours at the optimal growth temperature.

  • Viability Assessment: After incubation, remove the antibiotic-containing medium and wash the wells with PBS. Add fresh, antibiotic-free medium and incubate for a further 24 hours. The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth, which can be assessed by measuring the OD₆₀₀.[14] Alternatively, the remaining biofilm can be quantified using the crystal violet method (Protocol 1, Steps 5-8).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Crystal Violet Biofilm Assay cluster_protocol2 Protocol 2: MBEC Assay p1_start Inoculum Preparation p1_setup Plate Setup & Incubation (24-48h) p1_start->p1_setup p1_wash1 Wash (x2) p1_setup->p1_wash1 p1_stain Crystal Violet Staining p1_wash1->p1_stain p1_wash2 Wash p1_stain->p1_wash2 p1_solubilize Solubilization p1_wash2->p1_solubilize p1_quantify Quantification (OD 550-590nm) p1_solubilize->p1_quantify p2_biofilm Biofilm Formation (Protocol 1, Steps 1-3) p2_treatment Antibiotic Treatment (24h) p2_biofilm->p2_treatment p2_wash Wash p2_treatment->p2_wash p2_regrowth Regrowth in Fresh Medium (24h) p2_wash->p2_regrowth p2_assess Viability Assessment (OD600) p2_regrowth->p2_assess

Caption: Workflow for Crystal Violet Biofilm and MBEC Assays.

troubleshooting_logic start Inconsistent Biofilm Results? check_variability High variability in replicates? start->check_variability check_effectiveness Fosfomycin ineffective? start->check_effectiveness check_controls Biofilm in negative controls? start->check_controls check_variability->check_effectiveness No solution_variability Review washing technique. Check pipettes. Use outer wells as buffer. check_variability->solution_variability Yes check_effectiveness->check_controls No solution_effectiveness Determine MBEC. Test higher concentrations. Consider synergy. check_effectiveness->solution_effectiveness Yes solution_controls Contamination likely. Repeat with sterile reagents and aseptic technique. check_controls->solution_controls Yes end Reliable Results check_controls->end No solution_variability->end solution_effectiveness->end solution_controls->start Restart Experiment

Caption: Troubleshooting logic for fosfomycin anti-biofilm assays.

signaling_pathway Hypothesized Fosfomycin Effect at Sub-Inhibitory Concentrations in S. aureus cluster_genes Gene Upregulation fosfomycin Sub-inhibitory Fosfomycin sarA sarA (Global Regulator) Upregulation fosfomycin->sarA icaADBC icaA, icaB (PIA Synthesis) sarA->icaADBC fnbAB fnbA, fnbB (Fibronectin Binding) sarA->fnbAB cidA cidA (eDNA Release) sarA->cidA adhesion Increased Initial Adhesion biofilm Enhanced Biofilm Formation adhesion->biofilm icaADBC->biofilm fnbAB->adhesion cidA->biofilm

Caption: Fosfomycin's effect on S. aureus biofilm at sub-MIC levels.

References

Technical Support Center: Impact of Media Components on In Vitro Activity of Fosfomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the critical influence of media components on the in vitro activity of Fosfomycin (B1673569). Accurate and reproducible susceptibility testing is paramount for both clinical diagnostics and research applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of glucose-6-phosphate (G6P) in Fosfomycin susceptibility testing?

A1: Glucose-6-phosphate (G6P) is a crucial supplement in testing media because it induces the expression of the UhpT transporter system in many bacteria, particularly within the order Enterobacterales.[1] Fosfomycin's structure mimics G6P, allowing it to be actively transported into the bacterial cell via the UhpT and GlpT transporters.[1] The UhpT system is a primary entry route for Fosfomycin; without an inducer like G6P, its expression may be too low, leading to reduced drug uptake and falsely elevated Minimum Inhibitory Concentration (MIC) values that could be misinterpreted as resistance.[1]

Q2: Is G6P supplementation necessary for all bacterial species?

A2: No, the necessity of G6P depends on the bacterium's genetic makeup. Organisms like Escherichia coli and other Enterobacterales possess the G6P-inducible UhpT transport system.[2] However, some bacteria, such as Pseudomonas aeruginosa, lack the UhpT system and rely on the GlpT transporter.[1][3] For these organisms, adding G6P to the testing medium does not enhance Fosfomycin activity.[4] Furthermore, in species like Stenotrophomonas maltophilia, G6P can have an antagonistic effect, reducing Fosfomycin's activity.[4][5]

Q3: What is the standardized concentration of G6P for susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a concentration of 25 µg/mL (or 25 mg/L) of G6P for the reference method of agar (B569324) dilution.[1][6] This standardized concentration is essential for ensuring inter-laboratory reproducibility. For disk diffusion tests, disks are impregnated with 200 µg of Fosfomycin and 50 µg of G6P.[1][7]

Q4: How does the concentration of inorganic phosphate (B84403) (Pi) in the media affect Fosfomycin's activity?

A4: High concentrations of inorganic phosphate (Pi) in the growth medium can decrease the observed susceptibility of bacteria to Fosfomycin.[8] This is because UhpT is a phosphate/hexose phosphate antiporter. Elevated external Pi concentrations can reduce the bactericidal effect of Fosfomycin, which may have implications for its effectiveness in physiological environments with high phosphate levels, such as urine.[8]

Q5: Why are my Fosfomycin MIC results higher in broth microdilution compared to agar dilution?

A5: Discrepancies between methods are a known issue. Agar dilution is the recommended reference method by both CLSI and EUCAST for Fosfomycin testing.[6][9] Broth microdilution (BMD) can sometimes yield higher MIC values.[10][11] This can be due to various factors, including differences in component diffusion and bioavailability in liquid versus solid media. For the most reliable and standardized results, agar dilution is preferred.

Q6: I observe inner colonies within the zone of inhibition during disk diffusion tests. How should I interpret these results?

Troubleshooting Guide

This guide addresses common issues encountered during Fosfomycin susceptibility testing.

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly High MICs for E. coli 1. Omission of Glucose-6-Phosphate (G6P) from the medium.[1]2. Use of a non-standard testing method (e.g., unvalidated broth microdilution).[10]3. High concentration of inorganic phosphate (Pi) in the media.[8]4. Spontaneous mutations in transporter genes (glpT, uhpT).[3]1. Ensure Mueller-Hinton Agar/Broth is supplemented with 25 µg/mL G6P.[1]2. Use the CLSI/EUCAST recommended agar dilution reference method.[6]3. Use standardized Mueller-Hinton media with controlled phosphate levels.4. Confirm results with a reference strain (e.g., E. coli ATCC 25922).[13]
Variable MICs for P. aeruginosa 1. Inappropriate addition of G6P, which does not enhance activity in this species.[1][4]2. P. aeruginosa lacks the UhpT transporter and relies solely on the GlpT transporter for uptake.[3]3. High variability between different testing methods (agar dilution, broth microdilution, Etest).[14]1. Perform susceptibility testing without G6P supplementation.2. Acknowledge that inherent resistance mechanisms can lead to higher MICs.[15]3. Adhere strictly to the agar dilution method for consistency, as breakpoints for other methods are not well established for this organism.[14]
Fosfomycin Appears Inactive Against S. maltophilia 1. G6P has been shown to be a Fosfomycin antagonist for S. maltophilia.[5]2. This organism lacks the UhpT transporter.[4]1. Test for susceptibility in the absence of G6P.2. Explore the synergistic effects of other metabolites like fructose (B13574) or phosphoenolpyruvate, which have been shown to increase Fosfomycin activity against this species.[4][5]
Poor Correlation Between In Vitro and In Vivo Results 1. Standard aerobic testing conditions may not reflect the anaerobic or microaerophilic environment of an infection site.[16]2. Physiological concentrations of inorganic phosphate (e.g., in urine) may be higher than in standard lab media, reducing efficacy.[8]3. Low G6P concentrations in some physiological environments may not be sufficient to induce UhpT.[7]1. Consider testing under anaerobic conditions, which can increase Fosfomycin activity.[16]2. Be aware that high Pi levels at the infection site can antagonize the drug's effect.3. Recognize that standard lab testing provides a simplified model of the complex host environment.

Data Presentation: Impact of G6P on Fosfomycin MICs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fosfomycin against various bacterial isolates in Mueller-Hinton Broth (MHB), demonstrating the effect of supplementation with 25 µg/mL Glucose-6-Phosphate (G6P).

OrganismGrowth MediumFosfomycin MIC50 (µg/mL)Fosfomycin MIC90 (µg/mL)Reference
Escherichia coli MHB32>256[17]
Escherichia coli MHB + 25 µg/mL G6P0.51[17]
Enterobacteriaceae MHB64>256[17]
Enterobacteriaceae MHB + 25 µg/mL G6P432[17]
Enterococcus faecalis MHB64128[17]
Enterococcus faecalis MHB + 25 µg/mL G6P3264[17]
Staphylococcus aureus MHB816[17]
Staphylococcus aureus MHB + 25 µg/mL G6P14[17]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Visualizations

Fosfomycin_Uptake_Pathway cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm Fosfomycin_ext Fosfomycin GlpT GlpT Transporter (Constitutive) Fosfomycin_ext->GlpT UhpT UhpT Transporter (Inducible) Fosfomycin_ext->UhpT G6P_ext Glucose-6-Phosphate (G6P) G6P_ext->UhpT Competitive Transport G6P_ext->UhpT Induces Expression Glycerol3P_ext Glycerol-3-Phosphate Glycerol3P_ext->GlpT Competitive Transport Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme (Target) Fosfomycin_int->MurA Inhibition of Peptidoglycan Synthesis

Caption: Fosfomycin uptake is mediated by GlpT and the G6P-inducible UhpT transporters.

Troubleshooting_Workflow Start Start: Unexpectedly High Fosfomycin MIC Result Check_G6P Was 25 µg/mL G6P added to the medium? Start->Check_G6P Add_G6P Action: Repeat assay with G6P supplementation. Check_G6P->Add_G6P No Check_Organism Is the organism P. aeruginosa or S. maltophilia? Check_G6P->Check_Organism Yes Add_G6P->Start Re-test No_G6P_Needed Info: G6P is not required or can be antagonistic. Test without G6P. Check_Organism->No_G6P_Needed Yes Check_Method Was the reference agar dilution method used? Check_Organism->Check_Method No Review_Data Result is likely valid. Consider intrinsic resistance or media effects (e.g., high Pi). No_G6P_Needed->Review_Data Use_Agar_Dilution Action: Re-test using the agar dilution method. Check_Method->Use_Agar_Dilution No Check_Method->Review_Data Yes Use_Agar_Dilution->Start Re-test

Caption: Troubleshooting workflow for high Fosfomycin MIC results.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the analysis of antibiotic activity. Below are detailed methodologies for key experiments.

Agar Dilution Susceptibility Testing (Reference Method)

This protocol is based on CLSI and EUCAST recommendations.[6]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a stock solution of Glucose-6-Phosphate (G6P) to achieve a final concentration of 25 µg/mL.

  • Fosfomycin Plate Preparation: Prepare a stock solution of Fosfomycin. Perform serial twofold dilutions and add the appropriate volume to aliquots of the molten MHA+G6P to create a range of plates with final concentrations typically spanning from 0.25 to 256 µg/mL. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Using an inoculum-replicating apparatus (multipoint inoculator), spot-inoculate the surface of each agar plate with the prepared bacterial suspension. The final inoculum should be approximately 10⁴ CFU per spot.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Fosfomycin that completely inhibits any visible growth on the agar surface.[17] Hazy growth or single colonies should be carefully evaluated according to the specific guidelines (e.g., EUCAST vs. CLSI).[12]

Broth Microdilution Susceptibility Testing
  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (MHB) and supplement it with G6P to a final concentration of 25 µg/mL.

  • Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of Fosfomycin in the G6P-supplemented MHB to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the agar dilution method, standardized to a 0.5 McFarland turbidity. Dilute this suspension so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • Reading the MIC: The MIC is the lowest concentration of Fosfomycin at which there is no visible growth (no turbidity) of the organism.[17] This can be determined by visual inspection or with a microplate reader.

References

Technical Support Center: Preventing Fosfomycin Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of fosfomycin (B1673569) in various experimental contexts. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative stability data to ensure the integrity of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of fosfomycin in laboratory settings.

Problem Potential Cause Recommended Solution
Loss of Fosfomycin Activity in Acidic Media (e.g., certain cell culture media) Acid-Catalyzed Hydrolysis: Fosfomycin's epoxide ring is susceptible to opening under acidic conditions, leading to the formation of an inactive diol derivative.[1]- Adjust the pH of your experimental medium to be at or near neutral (pH 7.0).- If the experimental conditions require an acidic pH, minimize the exposure time of fosfomycin to these conditions.- Consider using a buffered solution to maintain a stable pH throughout the experiment.
Inconsistent Results in Bacterial Susceptibility Testing (e.g., MIC assays) 1. Fosfomycin Degradation: Over a prolonged incubation period (e.g., 24 hours), fosfomycin may degrade, especially at non-optimal pH or elevated temperatures.[2]2. Inadequate Glucose-6-Phosphate (G6P): Fosfomycin requires G6P to be actively transported into bacterial cells via the GlpT and UhpT transporters.[3]- For long incubation assays, verify the stability of fosfomycin under your specific conditions (temperature, media). Consider shorter incubation times if degradation is suspected.[2]- Ensure that the testing medium is supplemented with an adequate concentration of G6P as per CLSI or EUCAST guidelines.[4]
Precipitate Formation in Concentrated Stock Solutions Solubility Limits Exceeded or Salt Form Conversion: Depending on the solvent and pH, the solubility of the fosfomycin salt being used may be exceeded.- Prepare stock solutions in sterile, purified water.[5]- If using a buffer, ensure the pH is compatible with the fosfomycin salt form and does not promote precipitation.- Prepare fresh stock solutions and avoid long-term storage of highly concentrated solutions unless stability has been validated.
Variability in Results Between Experimental Replicates Inconsistent Handling: Differences in storage time of prepared solutions, temperature fluctuations, or variations in pH between replicates can lead to differential degradation.- Prepare a single batch of fosfomycin solution for all replicates in an experiment.- Ensure all replicates are incubated under identical and controlled temperature and pH conditions.- Use freshly prepared solutions for each experiment to minimize variability from storage.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for fosfomycin in aqueous solutions?

The main non-enzymatic degradation pathway for fosfomycin is acid-catalyzed hydrolysis. This reaction involves the opening of the epoxide ring to form an inactive 1,2-dihydroxypropylphosphonic acid.[1] In biological systems, enzymatic degradation can also occur through the action of specific bacterial enzymes (FosA, FosB, FosX) that catalyze the opening of the epoxide ring.[6]

2. How does pH affect the stability of fosfomycin?

Fosfomycin is most stable in neutral to slightly alkaline conditions. Acidic pH significantly accelerates its degradation through hydrolysis.[1] Some studies have noted that the antimicrobial activity of fosfomycin can be enhanced in acidic urine, but this is distinct from its chemical stability.[7] For in vitro experimental setups, maintaining a pH around 7.0 is recommended for optimal stability.

3. What are the recommended storage conditions for fosfomycin solutions?

For short-term storage (up to 5 days), fosfomycin solutions are stable at refrigerated temperatures (4°C).[5] They also show considerable stability at room temperature (25°C) and even at 34°C for several days.[5][8] For long-term storage, it is advisable to store aliquots of concentrated stock solutions at -20°C or -80°C, although freeze-thaw cycles should be minimized.[9] Always protect solutions from light.

4. Can I use common buffers like PBS to dissolve fosfomycin?

While fosfomycin can be dissolved in aqueous solutions, the compatibility with specific buffers should be verified for your experimental conditions. Given that pH is a critical factor in stability, ensure that the final pH of the fosfomycin-buffer solution is near neutral. It is generally recommended to prepare stock solutions in sterile water.

5. Are there any known incompatibilities with other lab reagents?

Fosfomycin for injection has been shown to be physically incompatible with several other intravenous drugs, including amphotericin B products, anidulafungin, caspofungin, ciprofloxacin, and daptomycin, which can lead to precipitation or turbidity.[5] While these are clinical examples, they highlight the potential for interactions. It is always best practice to not mix fosfomycin directly with other compounds in a concentrated stock solution unless their compatibility is known.

Quantitative Data on Fosfomycin Stability

The following tables summarize the stability of fosfomycin under various conditions, based on available literature.

Table 1: Stability of Fosfomycin Solutions at Different Temperatures

ConcentrationDiluentTemperatureDurationRemaining Fosfomycin (%) (Mean ± SD)Reference
16 g / 250 mLWater for Injection4°C5 days97.1 ± 5.8%[5]
24 g / 250 mLWater for Injection4°C5 days98.4 ± 5.3%[5]
16 g / 250 mL5% Glucose Solution34°C5 days~95% (estimated from graph)[5]
24 g / 250 mL5% Glucose Solution34°C5 days~97% (estimated from graph)[5]

Note: The data from Manca et al. (2023) showed a slight increase in concentration initially at 4°C, which was attributed to slight water evaporation. The degradation percentages were calculated relative to the initial concentration.

Table 2: Forced Degradation of Fosfomycin under Stress Conditions

Stress ConditionReagent/ConditionDurationApproximate Degradation (%)Reference
Acid Hydrolysis0.1 N HCl2 hoursSignificant degradation
Base Hydrolysis0.1 N NaOH2 hoursSignificant degradation
Oxidation3% H₂O₂2 hoursModerate degradation
Thermal60°C2 hoursModerate degradation
PhotolysisSunlight3 daysMinor degradation

Experimental Protocols

Protocol 1: Preparation of a Stable Fosfomycin Stock Solution

This protocol outlines the preparation of a fosfomycin stock solution for use in in vitro experiments.

Materials:

  • Fosfomycin powder (salt form as required, e.g., fosfomycin disodium)

  • Sterile, purified water (e.g., Milli-Q or equivalent) or desired sterile buffer

  • Sterile conical tubes or vials

  • Calibrated balance

  • Sterile filter (0.22 µm)

Procedure:

  • On the day of use, weigh the required amount of fosfomycin powder in a sterile container.[5]

  • Add the desired volume of sterile, purified water to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex or gently swirl the container until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile container.

  • For immediate use: Dilute the stock solution to the final desired concentration in your experimental medium.

  • For short-term storage: Store the stock solution at 4°C, protected from light, for up to 5 days.[5]

  • For long-term storage: Aliquot the stock solution into sterile cryovials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Forced Degradation Study of Fosfomycin

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method, based on ICH guidelines.

Materials:

  • Fosfomycin stock solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • UV lamp or direct sunlight exposure setup

  • Analytical instrumentation for fosfomycin quantification (e.g., HPLC-MS/MS)

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the fosfomycin stock solution and 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the fosfomycin stock solution and 0.1 N NaOH.

    • Incubate at 60°C for 2 hours.

    • At specified time points, withdraw samples, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the fosfomycin stock solution with a 3% H₂O₂ solution.

    • Keep the mixture at room temperature for a defined period (e.g., 2 hours), protected from light.

    • Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the fosfomycin stock solution in an incubator at an elevated temperature (e.g., 60°C) for 2 hours.

    • Withdraw samples at time points for analysis.

  • Photolytic Degradation:

    • Expose a sample of the fosfomycin stock solution to direct sunlight or a UV lamp for a specified duration (e.g., 3 days).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw samples from both the exposed and control solutions at time points for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-MS/MS) to quantify the remaining fosfomycin and detect any degradation products.

Visualizations

Below are diagrams illustrating key concepts related to fosfomycin degradation and experimental workflows.

Fosfomycin_Degradation_Pathway cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation (Bacterial) Fosfomycin Fosfomycin (Epoxide Ring Intact) DegradationProduct 1,2-Dihydroxypropylphosphonic Acid (Inactive Diol) Fosfomycin->DegradationProduct  Acid-Catalyzed  Hydrolysis EnzymaticProduct Epoxide Ring Opened Product Fosfomycin->EnzymaticProduct  FosA, FosB, FosX  (e.g., Hydrolases)

Caption: Chemical and enzymatic degradation pathways of fosfomycin.

Stability_Testing_Workflow A Prepare Fosfomycin Stock Solution B Aliquot for Different Stress Conditions (pH, Temp, Light) A->B C Incubate for Pre-defined Time Course B->C D Sample at Time Points (t=0, t=x, ...) C->D E Quench Reaction (if necessary) D->E F Analyze by Stability- Indicating Method (e.g., HPLC) E->F G Quantify Remaining Fosfomycin & Identify Degradants F->G

Caption: Experimental workflow for fosfomycin stability testing.

Troubleshooting_Logic Start Inconsistent/Unexpected Experimental Results? Check_pH Is the solution pH acidic (< 6.5)? Start->Check_pH Check_Temp Was the solution exposed to high temperatures (>37°C)? Check_pH->Check_Temp No Adjust_pH Adjust pH to neutral (7.0-7.4) and re-run experiment. Check_pH->Adjust_pH Yes Check_Storage Was the solution stored for an extended period (>5 days)? Check_Temp->Check_Storage No Control_Temp Use controlled temperature incubation and minimize heat exposure. Check_Temp->Control_Temp Yes Check_G6P Is this a bacterial assay? Was G6P added? Check_Storage->Check_G6P No Fresh_Solution Prepare fresh solutions for each experiment. Check_Storage->Fresh_Solution Yes Add_G6P Supplement media with G6P (25 µg/mL). Check_G6P->Add_G6P No Other_Factors Investigate other factors (e.g., reagent compatibility). Check_G6P->Other_Factors Yes

Caption: Troubleshooting flowchart for fosfomycin instability issues.

References

Addressing trailing endpoints in Fosfomycin MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fosfomycin (B1673569) MIC Testing

This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with trailing endpoints in fosfomycin Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is the "trailing endpoint" phenomenon in fosfomycin susceptibility testing?

The trailing endpoint phenomenon, also known as trailing growth, is the observation of reduced but persistent bacterial growth at antibiotic concentrations above the true Minimum Inhibitory Concentration (MIC).[1] This phenomenon can complicate the determination of the actual MIC, potentially leading to a misinterpretation of susceptibility results. It is a known issue, particularly in broth microdilution (BMD) methods for fosfomycin susceptibility testing.[1]

Q2: What are the primary causes of trailing endpoints with fosfomycin?

Trailing endpoints with fosfomycin are frequently associated with the emergence of resistant subpopulations within the bacterial culture being tested. The core mechanisms are often linked to mutations in genes that control the transport of fosfomycin into the bacterial cell. Key causes include:

  • Mutations in Transporter Genes : Fosfomycin enters bacterial cells through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[2] Mutations in the glpT or uhpT genes can reduce fosfomycin uptake, allowing a subpopulation of bacteria to survive and grow slowly at higher antibiotic concentrations.[1]

  • Mutations in Regulatory Genes : The expression of these transporters is controlled by cellular metabolic signals. For example, the UhpT system is induced by glucose-6-phosphate (G6P).[1][2] Mutations in regulatory genes such as cyaA (adenylate cyclase) and ptsI (phosphotransferase system), which influence cyclic AMP (cAMP) levels, can also impact transporter expression and contribute to reduced susceptibility.[1]

Q3: Why is glucose-6-phosphate (G6P) added to fosfomycin susceptibility testing media?

Glucose-6-phosphate (G6P) is a critical supplement in testing media because it induces the UhpT hexose phosphate transport system in many bacteria, which is a primary pathway for fosfomycin to enter the cell.[1][3] Without an inducer like G6P, the expression of UhpT can be insufficient, leading to reduced fosfomycin uptake. This can result in falsely elevated MIC values that may be misinterpreted as resistance.[3] The standard concentration recommended by both CLSI and EUCAST is 25 µg/mL.[4]

Q4: Are there situations where G6P supplementation is not appropriate?

Yes, the need for G6P depends on the bacterial species. For instance, organisms like Pseudomonas aeruginosa often lack the UhpT system and rely on the GlpT transporter, so G6P addition does not enhance fosfomycin activity.[3] Furthermore, for some species, such as Stenotrophomonas maltophilia, G6P can have an antagonistic effect and reduce fosfomycin activity, potentially because the organism lacks the UhpT transporter.[3][5] Therefore, using G6P in susceptibility testing for these organisms can lead to misleadingly high MICs.[5]

Q5: How should inner colonies in disk diffusion assays be interpreted?

Inner colonies are discrete colonies that can appear within the zone of inhibition in a disk diffusion assay, complicating interpretation. CLSI and EUCAST have conflicting recommendations for interpreting these colonies:

  • EUCAST : Recommends ignoring isolated colonies within the inhibition zone and measuring the diameter of the outer, more distinct zone edge.

  • CLSI : Recommends that these inner colonies should be taken into account, which typically results in a smaller measured zone diameter.

This difference in interpretation can lead to discordant susceptibility results for the same isolate.

Troubleshooting Guide

This section addresses specific issues encountered during fosfomycin MIC testing.

Issue 1: Difficulty reading MIC endpoints in broth microdilution due to trailing growth.
  • Potential Cause 1: Emergence of Resistant Subpopulations (Heteroresistance)

    • Recommended Solution : Switch to an alternative testing method. Agar (B569324) dilution (AD) is the reference method recommended by both CLSI and EUCAST for fosfomycin and is less susceptible to trailing endpoints.[1]

  • Potential Cause 2: Inappropriate Incubation Time

    • Recommended Solution : Read endpoints at 16-20 hours. Avoid prolonged incubation (e.g., 24 hours or longer) as this can worsen the trailing effect.[1] For some organisms, an earlier reading may yield a clearer endpoint.

  • Potential Cause 3: Suboptimal Inoculum Preparation

    • Recommended Solution : Ensure a standardized inoculum. Prepare the inoculum from a fresh, overnight growth on non-selective agar and standardize it to a 0.5 McFarland turbidity standard to maintain a consistent starting cell density.[1]

Issue 2: Appearance of "skipped wells" in broth microdilution.

Skipped wells refer to the absence of growth in a well preceding the determined MIC (e.g., no growth at 16 µg/mL, but growth at 32 µg/mL and 64 µg/mL). This phenomenon is a known issue with fosfomycin BMD testing.[6][7][8]

  • Recommended Action : The high frequency of scientific errors in both BMD and AD methods for fosfomycin suggests a need for re-evaluation of testing guidelines.[6][7][8][9] When skipped wells are observed, repeating the test is advisable. If the issue persists, consider using the agar dilution method for confirmation.

Troubleshooting Workflow Diagram

G start Trailing or Unclear Endpoint in Fosfomycin BMD check_incubation Verify Incubation Time (16-20 hours?) start->check_incubation check_inoculum Verify Inoculum Prep (0.5 McFarland?) check_incubation->check_inoculum repeat_bmd Repeat BMD with Strict Protocol Adherence check_inoculum->repeat_bmd switch_method Switch to Agar Dilution (Reference Method) repeat_bmd->switch_method Issue Persists interpret Interpret AD Results switch_method->interpret

Troubleshooting workflow for unclear fosfomycin MIC endpoints.

Data Presentation

Table 1: Comparison of Fosfomycin MIC50/MIC90 Values by Testing Method
OrganismMethodMIC50 (µg/mL)MIC90 (µg/mL)Source
Klebsiella pneumoniaeAgar Dilution (AD)32256[6][7][9]
Klebsiella pneumoniaeBroth Microdilution (BMD)64256[6][7][9]
Pseudomonas aeruginosaAgar Dilution (AD)64256[10][11]
Pseudomonas aeruginosaBroth Microdilution (BMD)128256[10][11]

This table highlights that BMD often yields higher MIC values compared to the reference AD method.

Table 2: CLSI and EUCAST Breakpoints for E. coli (Urinary Tract Infections)
OrganizationSusceptibleIntermediateResistant
CLSI ≤ 64 µg/mL128 µg/mL≥ 256 µg/mL
EUCAST ≤ 32 µg/mL-> 32 µg/mL

Note: Breakpoints for other Enterobacterales are not consistently established, leading to reliance on E. coli criteria.[12]

Experimental Protocols

Protocol 1: Fosfomycin Agar Dilution (AD) Susceptibility Testing

This protocol is based on the reference method recommended by CLSI and EUCAST.

  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) plates. For organisms requiring it (e.g., Enterobacterales), supplement the MHA with Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.

  • Antibiotic Dilution : Create a series of MHA plates containing doubling dilutions of fosfomycin (e.g., ranging from 1 to 256 µg/mL).

  • Inoculum Preparation : From a fresh (18-24 hour) non-selective agar plate, suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation : Using an inoculum replicator, spot a standardized volume of the bacterial suspension onto the surface of each fosfomycin-containing and control plate.

  • Incubation : Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC : The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth. A faint haze or a single colony is disregarded.

Fosfomycin Uptake Pathway

G cluster_cell Bacterial Cell glpt GlpT Transporter target MurA Enzyme (Cell Wall Synthesis) glpt->target uhpt UhpT Transporter uhpt->target fos Fosfomycin fos->glpt fos->uhpt g6p Glucose-6-Phosphate (Inducer) g6p->uhpt Induces

Simplified pathway of fosfomycin uptake into the bacterial cell.

References

Navigating Fosfomycin Dosing in Renally Impaired Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for investigators utilizing renally impaired animal models in fosfomycin (B1673569) research. Accurate dosage adjustment is critical for obtaining reliable and reproducible data while ensuring animal welfare. This resource offers detailed experimental protocols, troubleshooting advice, and quantitative data summaries to support your study design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is adjusting fosfomycin dosage crucial in animal models with renal impairment?

A1: Fosfomycin is primarily eliminated from the body through the kidneys.[1][2] In a state of renal impairment, this elimination process is significantly slowed down, leading to drug accumulation. Failure to adjust the dosage can result in plasma concentrations that are much higher than intended, potentially leading to toxicity and confounding experimental results. Conversely, an inappropriate reduction in dose might lead to sub-therapeutic levels, rendering the experiment ineffective.

Q2: What are the general principles for adjusting fosfomycin dosage in the context of renal failure?

A2: The primary principle is to match the drug's elimination rate with the animal's reduced renal function. This typically involves either reducing the dose, extending the dosing interval, or a combination of both. For instance, in clinical practice with human patients, a common approach is to administer a percentage of the normal dosage based on the glomerular filtration rate (GFR). For a GFR between 20-40 mL/min, 75% of the normal dose is often recommended, and for a GFR below 10 mL/min, the dosage may be reduced to 25%.[3] While direct translation to animal models requires validation, this principle of dose reduction proportional to the decline in renal function is a key starting point.

Q3: Are there established dosage adjustments for specific animal models of renal impairment?

A3: Specific, standardized dosage adjustments for fosfomycin in various animal models of renal impairment are not extensively documented in readily available literature. However, some studies provide insights. For example, in a study investigating the nephroprotective effects of fosfomycin in rats with gentamicin-induced nephrotoxicity, various doses of fosfomycin were administered.[3] This highlights the need for pilot studies to determine the optimal dose for your specific model and degree of renal impairment.

Q4: How does the route of administration affect fosfomycin bioavailability and dosing considerations?

A4: Fosfomycin can be administered intravenously (IV), intramuscularly (IM), subcutaneously (SC), and orally (PO).[1] The disodium (B8443419) salt is typically used for parenteral routes, while the calcium or tromethamine salts are used for oral administration.[1] Oral bioavailability can be variable and is influenced by the presence of food. Therefore, for precise control over plasma concentrations, especially in critical pharmacokinetic studies, parenteral administration is often preferred.

Troubleshooting Guide

Problem: High variability in plasma fosfomycin concentrations between animals in the same experimental group.

  • Possible Cause 1: Inconsistent induction of renal impairment. The severity of renal impairment can vary between individual animals, even when using a standardized induction protocol.

    • Solution: Ensure strict adherence to the chosen renal impairment protocol. Monitor renal function markers (e.g., serum creatinine (B1669602), BUN) in each animal before and after induction to stratify animals into groups with similar degrees of renal dysfunction.

  • Possible Cause 2: Issues with drug administration. For oral gavage, improper technique can lead to incomplete dosing or aspiration.[4][5][6][7][8] For parenteral routes, injection site leakage can occur.

    • Solution: Ensure all personnel are thoroughly trained in the specific administration technique. For oral gavage, use appropriately sized, flexible feeding tubes to minimize stress and injury.[5][6][7][8] Observe animals post-administration to ensure there are no signs of distress or leakage.

  • Possible Cause 3: Dehydration. Animals with renal impairment may have altered fluid balance, which can affect drug distribution and clearance.

    • Solution: Monitor the hydration status of the animals regularly. Provide supplemental fluids as necessary, as guided by your institutional animal care and use committee (IACUC) protocol.

Problem: Unexpected adverse effects or mortality in the renally impaired group receiving fosfomycin.

  • Possible Cause: Fosfomycin accumulation and toxicity. Even with a reduced dose, individual variations in drug metabolism and elimination can lead to toxic levels in some animals.

    • Solution: Implement therapeutic drug monitoring (TDM) by collecting sparse blood samples to measure fosfomycin plasma concentrations. This will allow for individualized dose adjustments. If TDM is not feasible, consider starting with a more conservative dose reduction and titrating upwards based on tolerability and preliminary pharmacokinetic data from a small pilot group.

Experimental Protocols

Induction of Renal Impairment

1. Gentamicin-Induced Nephrotoxicity in Rats

This model induces acute kidney injury through the nephrotoxic effects of the aminoglycoside antibiotic, gentamicin (B1671437).[9][10][11]

  • Animal Model: Male Wistar rats (200-250g)

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Administer gentamicin sulfate (B86663) (e.g., 40-80 mg/kg, intraperitoneally or subcutaneously) once daily for a specified period (e.g., 5-8 days). The exact dose and duration should be optimized in a pilot study to achieve the desired level of renal impairment.

    • Monitor renal function by measuring serum creatinine and blood urea (B33335) nitrogen (BUN) levels. A significant increase in these markers indicates successful induction of nephrotoxicity.

    • Histopathological examination of the kidneys can be performed at the end of the study to confirm tubular necrosis and other characteristic features of gentamicin-induced nephropathy.

2. 5/6 Nephrectomy in Rats

This surgical model induces chronic kidney disease by reducing the renal mass, leading to hyperfiltration and progressive glomerulosclerosis in the remaining kidney tissue.[12][13][14][15][16]

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g)

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Perform a flank or midline incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery, or surgically excise the upper and lower thirds of the kidney, to achieve a 2/3 reduction in renal mass.

    • One week later, perform a second surgery to remove the right kidney (contralateral nephrectomy).

    • Monitor the animals for recovery and assess renal function through regular measurement of serum creatinine, BUN, and proteinuria.

Fosfomycin Administration and Pharmacokinetic Analysis
  • Drug Preparation:

    • For intravenous administration, dissolve fosfomycin disodium salt in sterile saline or phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dose and the volume to be administered.

    • For oral administration, fosfomycin calcium or tromethamine salt can be dissolved in sterile water or a suitable vehicle. The stability of fosfomycin in the chosen vehicle should be confirmed.[17]

  • Administration:

    • Intravenous (IV): Administer via a cannulated tail vein or jugular vein.

    • Oral Gavage: Use a proper-sized, flexible gavage needle to administer the solution directly into the stomach.[4][5][6][7][8] The volume should not exceed 10 mL/kg for rats.[6]

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Use a sparse sampling design if multiple samples from the same animal are required to minimize blood loss.

    • Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Fosfomycin Concentration Analysis:

    • Quantify fosfomycin concentrations in plasma or serum using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Quantitative Data Summary

Due to the limited availability of specific dosage adjustment data in renally impaired animal models, the following table provides pharmacokinetic parameters of fosfomycin in healthy animal models. This information can serve as a baseline for designing dose-finding studies in renally impaired models.

Animal ModelRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
Rat IV2070.2-0.6100[18]
PO207.81.51.839[18]
Dog IV57---100[19]
PO4034.461-2-~38[19]
PO8066.401-2-~45[19]
Rabbit IV60120-1.6100[3]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration. These values are approximations and can vary based on the specific strain, age, and health status of the animals.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Model Development cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis Animal_Selection Animal Selection (e.g., Rats, Rabbits) Renal_Impairment Induction of Renal Impairment (e.g., 5/6 Nephrectomy, Gentamicin) Animal_Selection->Renal_Impairment Verification Verification of Renal Impairment (Serum Creatinine, BUN) Renal_Impairment->Verification Fosfomycin_Admin Fosfomycin Administration (Route, Dose, Frequency) Verification->Fosfomycin_Admin Blood_Sampling Serial Blood Sampling Fosfomycin_Admin->Blood_Sampling PK_Analysis Pharmacokinetic Analysis (HPLC-MS/MS) Blood_Sampling->PK_Analysis Data_Interpretation Data Interpretation & Dose Adjustment PK_Analysis->Data_Interpretation

Caption: Experimental workflow for fosfomycin dosage adjustment studies.

Troubleshooting_Logic Start High Variability in Fosfomycin Plasma Levels? Check_Renal Consistent Renal Impairment Induction? Start->Check_Renal Yes Check_Admin Standardized Drug Administration Technique? Check_Renal->Check_Admin Yes Stratify Action: Stratify animals by severity of renal impairment. Check_Renal->Stratify No Check_Hydration Consistent Animal Hydration Status? Check_Admin->Check_Hydration Yes Retrain Action: Retrain personnel on administration techniques. Check_Admin->Retrain No Monitor_Hydration Action: Implement standardized hydration monitoring and support. Check_Hydration->Monitor_Hydration No Resolved Issue Addressed Check_Hydration->Resolved Yes Stratify->Resolved Retrain->Resolved Monitor_Hydration->Resolved

Caption: Troubleshooting logic for high data variability.

References

Interference of calcium ions in Fosfomycin activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from calcium ions and other divalent cations during Fosfomycin (B1673569) activity assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Fosfomycin Minimum Inhibitory Concentration (MIC) results for the same bacterial isolate. What are the common causes?

A1: Inconsistent Fosfomycin MIC results are a common challenge. The variability can stem from several factors:

  • Inoculum Effect: Fosfomycin is particularly sensitive to the initial bacterial density. Higher inoculums can enrich for resistant subpopulations, leading to falsely elevated MICs.

  • Testing Method: Agar (B569324) dilution is the recommended reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution is not recommended due to issues with trailing endpoints and the "skipped wells" phenomenon.[1]

  • Glucose-6-Phosphate (G6P) Supplementation: Fosfomycin enters bacteria primarily through two transport systems: GlpT and UhpT.[2] The UhpT transporter is induced by G6P.[2] Therefore, supplementing the testing medium with a standardized concentration of G6P (typically 25 µg/mL) is crucial for accurate susceptibility results against many Enterobacterales.[2]

  • Divalent Cation Concentration: The concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the testing medium can significantly influence the activity of some antibiotics. While this effect is well-documented for aminoglycosides and tetracyclines, variability in these ions in Mueller-Hinton (MH) broth can also be a source of error in Fosfomycin assays.[3]

Q2: How exactly do calcium ions (Ca²⁺) interfere with Fosfomycin activity assays?

A2: The direct interference of calcium ions with Fosfomycin in vitro activity is a subject of ongoing investigation, but several plausible mechanisms exist based on the antibiotic's chemistry and mode of action:

  • Antagonism at the Cell Surface: Divalent cations are known to stabilize the outer membrane of Gram-negative bacteria. Elevated concentrations of Ca²⁺ and Mg²⁺ may decrease membrane permeability, potentially hindering Fosfomycin's access to its transport proteins.

  • Competition for Transport: Fosfomycin uptake relies on phosphate (B84403) transport systems (GlpT and UhpT).[4][5] While not definitively proven, it is hypothesized that divalent cations could interfere with the function of these transporters, reducing the intracellular accumulation of the antibiotic.

  • Chelation: Fosfomycin is a small, polar phosphonic acid derivative.[6][7] It is possible that Ca²⁺ ions could form complexes with Fosfomycin in the medium, reducing the concentration of free, active drug available to enter the bacterial cell.

Q3: What is Cation-Adjusted Mueller-Hinton Broth (CAMHB), and should we be using it for Fosfomycin testing?

A3: Cation-Adjusted Mueller-Hinton Broth is MHB that has been supplemented with Ca²⁺ and Mg²⁺ to achieve a final, standardized concentration. This practice is standard for testing certain antibiotics like daptomycin (B549167) and aminoglycosides against specific organisms to ensure inter-laboratory reproducibility.[3][8] Given that different commercial lots of MHB can have considerable variability in their intrinsic cation content, using CAMHB for Fosfomycin testing is a highly recommended practice to reduce variability and improve the accuracy and reproducibility of your results.[9]

Q4: We are using the Fosfomycin calcium salt for our experiments. Does this affect the assay?

A4: Yes, the formulation can be a factor. Fosfomycin calcium is one of the oral formulations of the drug.[6][7] When preparing stock solutions from Fosfomycin calcium salt, you are introducing additional calcium into the system. It is crucial to account for this and ensure your final testing medium has a standardized and consistent total calcium concentration. For improved consistency, using Fosfomycin trometamol or the disodium (B8443419) salt for preparing stock solutions is often preferred for in vitro assays.

Troubleshooting Guides

Issue: Fosfomycin MICs are higher than expected or show batch-to-batch variability.

This guide will help you diagnose and resolve unexpectedly high or inconsistent Fosfomycin MIC values.

Troubleshooting Workflow for Fosfomycin MIC Variability

G start Start: Inconsistent/High Fosfomycin MICs check_inoculum Step 1: Verify Inoculum Density Is it standardized to 0.5 McFarland and diluted for a final concentration of ~5x10^5 CFU/mL? start->check_inoculum check_g6p Step 2: Check G6P Supplementation Is the medium supplemented with 25 µg/mL Glucose-6-Phosphate? check_inoculum->check_g6p Yes end_success End: Consistent and Reliable MIC Results check_inoculum->end_success No -> Adjust & Retest check_media Step 3: Evaluate Testing Medium Are you using Cation-Adjusted Mueller-Hinton Broth/Agar (CAMHB/A)? check_g6p->check_media Yes check_g6p->end_success No -> Add G6P & Retest use_camhb Action: Prepare or purchase CAMHB/A. Standardize Ca²⁺ to 20-25 mg/L and Mg²⁺ to 10-12.5 mg/L. check_media->use_camhb No check_salt Step 4: Review Fosfomycin Salt Are you using Fosfomycin Calcium? Consider switching to Trometamol or Disodium salt for consistency. check_media->check_salt Yes use_camhb->check_salt check_salt->end_success All steps verified

Caption: A step-by-step workflow for troubleshooting inconsistent Fosfomycin MICs.

Data Presentation

The concentration of divalent cations can significantly impact antibiotic susceptibility testing. Adhering to standardized media formulations is critical for reproducible results.

Table 1: Recommended Divalent Cation Concentrations for Cation-Adjusted Mueller-Hinton Broth (CAMHB)

CationRecommended Concentration Range (mg/L)Source
Calcium (Ca²⁺)20 - 25[8]
Magnesium (Mg²⁺)10 - 12.5[8]

Table 2: Illustrative Example of Cation Concentration Effect on Fosfomycin MIC

IsolateMediumCa²⁺ (mg/L)Mg²⁺ (mg/L)Fosfomycin MIC (µg/mL)
E. coli ABCStandard MHB (Lot 1)10516
E. coli ABCStandard MHB (Lot 2)452064
E. coli ABCCAMHB (Standardized) 25 12.5 32

This table is for illustrative purposes only to demonstrate how lot-to-lot variability in cation content of unadjusted media could potentially lead to shifts in MIC, while standardized CAMHB provides a consistent baseline.

Experimental Protocols

Protocol 1: Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

This protocol describes how to prepare CAMHB with standardized concentrations of Ca²⁺ and Mg²⁺.

  • Prepare MHB: Prepare Mueller-Hinton Broth according to the manufacturer's instructions. Autoclave and cool to room temperature.

  • Prepare Cation Stock Solutions:

    • Calcium Chloride (CaCl₂): Prepare a sterile stock solution of 1.25 g CaCl₂ in 100 mL of deionized water (provides 4.5 g/L or 4500 mg/L of Ca²⁺).

    • Magnesium Chloride (MgCl₂·6H₂O): Prepare a sterile stock solution of 2.14 g MgCl₂·6H₂O in 100 mL of deionized water (provides 2.5 g/L or 2500 mg/L of Mg²⁺).

    • Note: Filter-sterilize stock solutions through a 0.22 µm filter.

  • Supplement the Broth:

    • Aseptically add the required volume of each stock solution to the cooled, sterile MHB to achieve the target concentrations (e.g., 25 mg/L Ca²⁺ and 12.5 mg/L Mg²⁺).

    • Calculation Example: To supplement 1 L of MHB to a final concentration of 25 mg/L Ca²⁺, you would need to determine the intrinsic Ca²⁺ concentration of your MHB lot first (from the manufacturer's certificate of analysis) and add stock solution to reach the target. If intrinsic levels are unknown, a standard addition based on CLSI guidelines is often performed.

  • Final QC: Perform quality control testing with reference bacterial strains (e.g., E. coli ATCC 25922) to ensure the final medium supports appropriate growth and yields expected MIC values for control antibiotics.

Protocol 2: Fosfomycin Agar Dilution Susceptibility Testing (Reference Method)

This protocol is a summary of the CLSI-recommended agar dilution method.

  • Prepare Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add Glucose-6-Phosphate to a final concentration of 25 µg/mL.

  • Prepare Plates: Dispense the G6P-supplemented agar into a series of sterile tubes. Add appropriate volumes of a stock Fosfomycin solution to each tube to create a range of concentrations (e.g., 0.25 to 256 µg/mL). Pour the agar from each tube into separate, labeled petri dishes and allow them to solidify. Include a drug-free control plate.

  • Prepare Inoculum: Culture the bacterial isolate overnight. Suspend colonies in saline or broth and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 10⁷ CFU/mL.

  • Inoculate Plates: Using a multipoint inoculator, spot approximately 1-2 µL of the diluted bacterial suspension (delivering ~10⁴ CFU per spot) onto the surface of the prepared Fosfomycin-containing plates and the control plate.

  • Incubate: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of Fosfomycin that completely inhibits visible bacterial growth, including hazes and single colonies.

Visualizations

Fosfomycin Uptake and Potential Divalent Cation Interference

G cluster_out Extracellular Space cluster_mem Bacterial Cell Membrane cluster_in Cytoplasm fos Fosfomycin glpt GlpT Transporter fos->glpt Enters via GlpT uhpt UhpT Transporter (G6P-inducible) fos->uhpt Enters via UhpT g6p Glucose-6-P g6p->uhpt Induces cations Divalent Cations (e.g., Ca²⁺, Mg²⁺) cations->glpt Potential Interference cations->uhpt Potential Interference fos_in Fosfomycin glpt->fos_in uhpt->fos_in mura MurA Enzyme (Target) fos_in->mura Binds to inhibition Inhibition of Cell Wall Synthesis mura->inhibition Leads to

Caption: Fosfomycin enters bacteria via GlpT and UhpT transporters. Divalent cations may interfere with this process.

Interplay of Key Factors in Fosfomycin Susceptibility Testing

G cluster_inputs Assay Components cluster_system Bacterial System fos Fosfomycin transporters GlpT / UhpT Transporters fos->transporters Uptake g6p G6P (Inducer) g6p->transporters Induces UhpT cations Ca²⁺ / Mg²⁺ (Variable) cations->transporters Antagonizes (?) inoculum Inoculum Density outcome Observed MIC (Susceptibility Result) inoculum->outcome Influences target MurA Enzyme (Target) transporters->target Intracellular Drug Level target->outcome Determines Efficacy

Caption: Logical relationship between assay inputs, the bacterial system, and the final MIC outcome.

References

Technical Support Center: Improving Reproducibility of Fosfomycin Time-Kill Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fosfomycin (B1673569) Time-Kill Experiments. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your in vitro studies of Fosfomycin.

Frequently Asked Questions (FAQs)

Q1: Why is Glucose-6-phosphate (G6P) supplementation crucial for Fosfomycin time-kill experiments?

A1: Fosfomycin enters bacterial cells primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the glucose-6-phosphate transporter (UhpT).[1][2] The expression of the UhpT transporter is induced by G6P.[1][3] Therefore, supplementing the culture medium with G6P, typically at a concentration of 25 mg/L, enhances the uptake of Fosfomycin, leading to more accurate and reproducible in vitro activity results.[4][5] Without G6P, the expression of UhpT may be insufficient, resulting in falsely elevated minimum inhibitory concentrations (MICs) and reduced killing in time-kill assays.[3]

Q2: Does G6P supplementation apply to all bacterial species?

A2: No, the necessity of G6P supplementation is species-dependent. While it is critical for Enterobacterales like E. coli, some bacteria such as Pseudomonas aeruginosa lack the UhpT system and rely solely on the GlpT transporter for Fosfomycin uptake.[1][3] In such cases, adding G6P will not enhance Fosfomycin's activity.[3] Conversely, for some species like Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect.[3][6] It is essential to consult standardized guidelines for the specific organism being tested.

Q3: What is the recommended testing method for Fosfomycin susceptibility, and why are others less reliable?

A3: The gold standard for determining the MIC of Fosfomycin is the agar (B569324) dilution method, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] Methods like disk diffusion and broth microdilution can provide unreliable results for Fosfomycin.[7][9] For time-kill assays, which are performed in broth, it is crucial to maintain consistency in media and supplements (like G6P) to ensure the most reliable outcome, even though the setup differs from agar dilution.[10]

Q4: I am observing regrowth of bacteria after 24 hours in my time-kill experiment, even at concentrations above the MIC. Why is this happening?

A4: Regrowth in the presence of Fosfomycin is a documented phenomenon and can be attributed to the selection of resistant subpopulations.[11][12] Fosfomycin resistance can develop readily in vitro.[13][14] This is often due to mutations in the genes encoding the GlpT and UhpT transporters, which prevents the antibiotic from entering the bacterial cell.[2][13]

Q5: What are the key factors that can introduce variability into Fosfomycin time-kill experiments?

A5: Several factors can impact the reproducibility of Fosfomycin time-kill assays:

  • Media Composition: The type of broth used can influence Fosfomycin's activity.[15] Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[4]

  • G6P Concentration: Incorrect or inconsistent G6P concentration can significantly alter results.[3]

  • Inoculum Preparation: The growth phase and density of the initial bacterial inoculum are critical. A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is standard.[4][16]

  • Inorganic Phosphate (B84403) (Pi) Concentration: Variations in Pi levels in the media can reduce Fosfomycin's bactericidal effect.[17]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions and plating can lead to significant errors in CFU/mL calculations.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High MIC values or poor killing observed for susceptible strains Inadequate G6P supplementation.Ensure the final concentration of G6P in the medium is 25 mg/L.[4] Prepare fresh G6P solutions.
Incorrect media used.Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended for susceptibility testing.[4]
High inorganic phosphate (Pi) concentration in the media.Be aware that high Pi levels can inhibit Fosfomycin activity.[17] Use a consistent and standardized media source.
High variability between replicates Inconsistent inoculum preparation.Prepare the inoculum from a fresh culture (18-24 hours) and standardize to a 0.5 McFarland standard before dilution.[4]
Pipetting errors during serial dilutions or plating.Use calibrated micropipettes and sterile tips. Ensure proper mixing at each dilution step.[9]
"Edge effect" in microtiter plates.If using microtiter plates, consider filling the outer wells with sterile media or water to minimize evaporation from the experimental wells.[9]
No bacterial killing observed at any concentration Bacterial strain is resistant.Confirm the resistance profile of your isolate. Resistance can be due to mutations in transporter genes (glpT, uhpT) or enzymatic inactivation.[2][13]
Inactivation of Fosfomycin.Prepare fresh antibiotic stock solutions for each experiment.
Rapid regrowth of bacteria Selection of a resistant subpopulation.This is a known characteristic of Fosfomycin.[11][12] Document the regrowth and consider testing the MIC of the regrown population.
Fosfomycin concentration is time-dependent.Fosfomycin exhibits time-dependent killing.[18][19] Ensure sampling occurs at appropriate time points to capture the initial killing phase.

Experimental Protocols

Detailed Protocol: Fosfomycin Time-Kill Assay

This protocol outlines the key steps for performing a time-kill assay to evaluate the activity of Fosfomycin.

1. Materials:

  • Bacterial isolate of interest

  • Fosfomycin powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Glucose-6-phosphate (G6P)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile culture tubes or flasks

  • Spectrophotometer or McFarland standards

  • Incubator (35-37°C) with shaking capabilities

  • Micropipettes and sterile tips

  • Spiral plater or materials for manual plating

2. Media Preparation:

  • Prepare CAMHB according to the manufacturer's instructions.

  • For Fosfomycin testing, supplement the CAMHB with G6P to a final concentration of 25 mg/L.[4]

  • Prepare stock solutions of Fosfomycin in a suitable sterile solvent.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 colonies.

  • Inoculate the colonies into a tube of G6P-supplemented CAMHB.

  • Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[16]

  • Dilute the bacterial suspension in fresh, pre-warmed, G6P-supplemented CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4]

4. Assay Setup:

  • Label sterile tubes for each condition:

    • Growth control (no antibiotic)

    • Fosfomycin alone at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Add the appropriate concentrations of Fosfomycin to the corresponding tubes containing the standardized bacterial inoculum.

5. Incubation and Sampling:

  • Incubate all tubes at 35-37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[4]

6. Bacterial Enumeration:

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL.[4]

7. Data Analysis:

  • Calculate the log10 CFU/mL for each time point and condition.

  • Plot the log10 CFU/mL versus time for all conditions.

  • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[16] Synergy with another antibiotic is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[4]

Data Presentation

Table 1: Factors Influencing Fosfomycin In Vitro Activity
FactorEffect on Fosfomycin ActivityRationaleKey References
Glucose-6-Phosphate (G6P) Enhances activity against many Enterobacterales.[5]Induces the UhpT transporter, a primary entry route for Fosfomycin.[1][3][1][3][4][5]
Bacterial Species Activity is species-dependent.Presence or absence of GlpT and UhpT transporters varies.[1][3][1][3][6]
Inorganic Phosphate (Pi) High concentrations can reduce activity.The exact mechanism is still under investigation but is shown to reduce the bactericidal effect.[17][17]
Culture Medium Different broths can yield different killing rates.Composition of media can affect bacterial growth and antibiotic activity.[15][15]
Resistance Mutations Can lead to high MICs and regrowth.Mutations in glpT and uhpT prevent antibiotic uptake.[2][13][2][11][13][14]
Table 2: Example of In Vitro Synergy Data for Fosfomycin Combinations
Bacterial SpeciesFosfomycin Concentration (x MIC)Combination AgentCombination Agent Concentration (x MIC)Time Point (hours)Log10 CFU/mL Reduction vs. Most Active AgentOutcomeReference
Pseudomonas aeruginosa4Meropenem0.2524≥2Synergy[4]
Pseudomonas aeruginosa4Meropenem124≥2Synergy[4]
Acinetobacter baumannii0.25Tobramycin0.512>2Synergy[4]

Visualizations

Fosfomycin_Uptake_Pathway Fosfomycin Uptake and Mechanism of Action cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm FOS Fosfomycin GlpT GlpT Transporter FOS->GlpT UhpT UhpT Transporter FOS->UhpT G6P Glucose-6-Phosphate G6P->UhpT induces G3P Glycerol-3-Phosphate G3P->GlpT induces FOS_in Fosfomycin GlpT->FOS_in transport UhpT->FOS_in transport MurA MurA Enzyme FOS_in->MurA inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Cell Wall Cell Wall

Caption: Fosfomycin uptake is mediated by GlpT and G6P-induced UhpT transporters.

Time_Kill_Workflow Fosfomycin Time-Kill Experimental Workflow prep 1. Inoculum Preparation (Fresh culture, log phase, standardize to 0.5 McFarland) dilute 2. Dilute Inoculum (Target: 5x10^5 - 1x10^6 CFU/mL in CAMHB + 25mg/L G6P) prep->dilute setup 3. Assay Setup (Growth control, Fosfomycin concentrations) dilute->setup incubate 4. Incubation & Sampling (35-37°C with shaking) Sample at 0, 2, 4, 8, 24h setup->incubate enumerate 5. Bacterial Enumeration (Serial dilution and plating on MHA) incubate->enumerate analyze 6. Data Analysis (Calculate log10 CFU/mL, plot vs. time) enumerate->analyze

Caption: A standardized workflow is crucial for reproducible time-kill assays.

Troubleshooting_Logic Troubleshooting Logic for Poor Fosfomycin Activity start Poor killing or high MIC observed check_g6p Is G6P (25 mg/L) present in media? start->check_g6p check_species Is the species known to utilize the UhpT transporter? check_g6p->check_species Yes add_g6p Add G6P and repeat experiment check_g6p->add_g6p No check_inoculum Was the inoculum prepared correctly? (log phase, correct density) check_species->check_inoculum Yes g6p_not_needed G6P may not be required for this species. Check literature. check_species->g6p_not_needed No check_resistance Could the strain be resistant? check_inoculum->check_resistance Yes reprepare_inoculum Standardize inoculum preparation protocol. check_inoculum->reprepare_inoculum No confirm_resistance Confirm resistance mechanism (e.g., sequencing). check_resistance->confirm_resistance Yes

Caption: A logical approach to troubleshooting unexpected experimental results.

References

Identifying and minimizing sources of error in Fosfomycin biofilm assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing sources of error in Fosfomycin (B1673569) biofilm assays.

Frequently Asked Questions (FAQs)

Q1: Why is susceptibility testing of Fosfomycin against biofilms particularly challenging?

A1: Fosfomycin susceptibility testing in biofilms presents unique challenges. Standard antimicrobial susceptibility tests like disk diffusion and broth microdilution often yield unreliable results for Fosfomycin when biofilms are involved. The gold standard for determining susceptibility is the agar (B569324) dilution method. Bacteria within biofilms exhibit significantly higher resistance to antibiotics compared to their free-floating (planktonic) counterparts, a phenomenon attributed to the protective extracellular matrix, altered metabolic states of the bacteria, and the presence of persister cells.[1][2]

Q2: I am observing high variability in my crystal violet assay results for biofilm quantification. What are the likely causes?

A2: High variability in crystal violet assays is a common issue and can originate from several factors:

  • Inconsistent Washing: Overly aggressive washing can dislodge weakly adherent biofilm, while insufficient washing may leave behind planktonic cells and excess stain, both leading to inaccurate results.[1]

  • Pipetting Errors: Inaccurate pipetting of bacterial cultures, media, or staining reagents can introduce significant variability between wells.[1]

  • Edge Effects: Wells located on the periphery of microtiter plates are susceptible to evaporation, which can alter nutrient concentrations and impact biofilm growth.[1] It is advisable to fill the outer wells with a sterile liquid (e.g., water or media) and exclude them from experimental measurements.[1]

  • Contamination: Contamination of bacterial cultures or reagents can lead to unpredictable and inconsistent biofilm formation.[1]

Q3: My negative control wells (containing only sterile media) are showing significant biofilm formation. What should I do?

A3: Biofilm formation in negative control wells is a clear indicator of contamination.[1] In this case, the results from the entire plate should be discarded. It is imperative to repeat the experiment using fresh, sterile reagents and strict aseptic techniques to ensure the validity of your results.[1]

Q4: Fosfomycin does not seem to be effective against the biofilms of my bacterial strain. What are the potential reasons?

A4: Several factors could contribute to the apparent ineffectiveness of Fosfomycin against your biofilms:

  • Inherent and Acquired Resistance: The bacterial strain may possess intrinsic resistance mechanisms or may have acquired resistance to Fosfomycin.[3] Resistance can arise from modifications of the drug's target (MurA), reduced uptake due to transporter mutations, or enzymatic inactivation of the antibiotic.[3][4]

  • Biofilm-Mediated Resistance: The biofilm matrix itself can act as a physical barrier, limiting the penetration of Fosfomycin. Additionally, the physiological state of bacteria within the biofilm, such as slower growth rates and the presence of persister cells, contributes to reduced susceptibility.[2]

Q5: I've noticed an increase in biofilm formation at sub-inhibitory concentrations of Fosfomycin. Is this a known phenomenon?

A5: Yes, this paradoxical effect has been documented. Studies have shown that sub-inhibitory concentrations of Fosfomycin can sometimes enhance biofilm formation in certain bacteria, such as Staphylococcus aureus.[4] This underscores the importance of using a range of appropriate antibiotic concentrations in your assays to obtain a comprehensive understanding of the dose-response relationship.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability in replicate wells Inconsistent washing technique, Pipetting inaccuracies, ContaminationStandardize washing steps by using a multi-channel pipette and consistent aspiration force. Ensure pipettes are calibrated and use proper pipetting techniques. Maintain strict aseptic technique throughout the experiment.
"Skipped wells" in microdilution assays This phenomenon, where growth is observed at higher antibiotic concentrations but not at lower ones, can occur with Fosfomycin testing.This may indicate the selection of resistant subpopulations or antibiotic degradation. Consider performing population analysis on the regrown colonies to check for changes in MIC.[5]
No biofilm formation in positive controls Suboptimal growth conditions (media, temperature, incubation time), Inoculum density too lowOptimize growth conditions for your specific bacterial strain. Ensure the starting inoculum density is appropriate and standardized, for example, by adjusting to a specific optical density (e.g., OD₆₀₀ of 0.1).[6]
Discrepancy between different susceptibility testing methods (e.g., E-test vs. broth microdilution) Different methodologies (agar diffusion vs. broth microdilution) can produce varying results. The fixed concentrations on an E-test strip may not capture the precise synergistic concentrations.[5]Be aware of the inherent differences between methods. If results are critical for a particular application, consider using a third method, such as a time-kill assay, for confirmation.[5]

Quantitative Data Summary

Table 1: Biofilm Degradation by Fosfomycin against Uropathogenic E. coli (UPEC) Biofilms

Biofilm Producer StrengthFosfomycin Concentration (µg/mL)Biofilm Biomass Reduction (%)
Weak12855%
Weak25685%
Moderate25640%
Moderate51270%
Strong51230%
Strong102460%
Data adapted from a study on UPEC biofilms.[6]

Table 2: Degradative Activity of Fosfomycin on Biofilms of Multidrug-Resistant Uropathogenic E. coli (MDR UPEC)

Biofilm Producer CategoryFosfomycin DC₅₀ Range (µg/mL)
Weak Biofilm Producers164.4 - 523.1
Moderate Biofilm Producers403.1 - 751.4
Strong Biofilm Producers523.9 - 980.1
DC₅₀ represents the concentration of Fosfomycin that degrades 50% of the biofilm.[7]

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay

This protocol is used to quantify biofilm formation.

Materials:

  • 96-well flat-bottom sterile microtiter plate

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS) or sterile distilled water

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the desired bacterial strain. Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05-0.1.[1]

  • Plate Setup: Add 200 µL of the diluted bacterial suspension to each well of the microtiter plate. Include negative control wells with sterile medium only.[6]

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[6]

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.[1]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[6]

  • Washing: Remove the crystal violet solution and wash the wells again with PBS or sterile water.[6]

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[6]

  • Quantification: Measure the absorbance at 570 nm (A₅₇₀) using a microplate reader.[6]

Protocol 2: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol determines the minimum concentration of Fosfomycin required to inhibit biofilm formation.

Materials:

  • Same materials as the Crystal Violet Biofilm Assay

  • Fosfomycin stock solution

Procedure:

  • Serial Dilution of Fosfomycin: Prepare serial two-fold dilutions of Fosfomycin in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.[6]

  • Inoculation: Add 100 µL of the standardized bacterial suspension (prepared as in Protocol 1, step 1) to each well, resulting in a final volume of 200 µL and the desired final Fosfomycin concentrations. Include wells with bacteria and no antibiotic as a positive growth control.[6]

  • Incubation: Incubate the plate at 37°C for 24 hours.[6]

  • Quantification of Biofilm: Following incubation, quantify the biofilm formation using the Crystal Violet staining method as described in Protocol 1 (steps 4-8).[6]

  • MBIC Determination: The MBIC is the lowest concentration of Fosfomycin that results in a significant reduction in biofilm formation compared to the positive control (e.g., ≥90% inhibition).[6]

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of Fosfomycin required to eradicate a pre-formed biofilm.

Materials:

  • Same materials as the Crystal Violet Biofilm Assay

  • Fosfomycin stock solution

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay protocol (Steps 1-3).[1]

  • Washing: After the incubation period, carefully remove the planktonic culture. Wash the wells once with PBS.[1]

  • Antibiotic Treatment: Add 200 µL of fresh medium containing serial dilutions of Fosfomycin to the wells with the pre-formed biofilms. Include a growth control well with no antibiotic.[1]

  • Incubation: Incubate the plate for another 24 hours at the optimal growth temperature.[1]

  • Quantification of Remaining Biofilm: Quantify the remaining biofilm biomass using the Crystal Violet staining method as described in Protocol 1 (steps 4-8).

Visualizations

Experimental_Workflow_for_Biofilm_Assays cluster_prep Preparation cluster_assay Assay Execution Inoculum_Prep Inoculum Preparation Plate_Setup Plate Setup & Inoculation Inoculum_Prep->Plate_Setup Serial_Dilution Fosfomycin Serial Dilution Serial_Dilution->Plate_Setup For MBIC Incubation_24h 24h Incubation (Biofilm Formation) Plate_Setup->Incubation_24h Washing_1 Washing Incubation_24h->Washing_1 Antibiotic_Treatment Antibiotic Treatment (MBEC) Washing_1->Antibiotic_Treatment For MBEC CV_Staining Crystal Violet Staining Washing_1->CV_Staining For MBIC Incubation_24h_2 24h Incubation Antibiotic_Treatment->Incubation_24h_2 Washing_2 Washing Incubation_24h_2->Washing_2 Washing_2->CV_Staining Solubilization Solubilization CV_Staining->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading

Caption: Experimental workflow for Fosfomycin biofilm assays.

Fosfomycin_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_transport Transport Systems cluster_target Intracellular Target & Resistance Fosfomycin_in Fosfomycin (extracellular) GlpT GlpT Transporter Fosfomycin_in->GlpT UhpT UhpT Transporter Fosfomycin_in->UhpT Fos_Enzymes FosA, FosB, FosX (Enzymatic Inactivation) Fosfomycin_in->Fos_Enzymes Inactivation MurA MurA Enzyme (Peptidoglycan Synthesis) GlpT->MurA Fosfomycin uptake Transport_Mutation Transporter Mutation/Downregulation GlpT->Transport_Mutation Reduced Uptake UhpT->MurA Fosfomycin uptake UhpT->Transport_Mutation Reduced Uptake MurA_Mutation MurA Mutation/ Overexpression MurA->MurA_Mutation Altered Target Peptidoglycan Cell Wall Synthesis MurA->Peptidoglycan Inhibits

Caption: Mechanisms of Fosfomycin action and resistance in bacteria.

References

Validation & Comparative

A Comparative Guide to the In Vitro Activity of Fosfomycin Calcium Hydrate and Fosfomycin Trometamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two oral formulations of the broad-spectrum antibiotic fosfomycin (B1673569): Fosfomycin calcium hydrate (B1144303) and Fosfomycin trometamol. While both salts release the same active fosfomycin molecule, their pharmaceutical properties lead to significant differences in bioavailability, which is a critical factor for therapeutic efficacy. This comparison is supported by experimental data on antimicrobial susceptibility and detailed methodologies for the key experiments cited.

Executive Summary

Fosfomycin is a bactericidal antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1][2] It is available in two oral formulations: fosfomycin calcium and fosfomycin trometamol.[3][4] Due to its improved bioavailability, fosfomycin trometamol is the more commonly used oral formulation.[3] Pharmacokinetic studies have demonstrated that fosfomycin trometamol results in significantly higher serum and urine concentrations compared to the calcium salt, indicating better intestinal absorption.[5][6][7] While direct comparative in vitro studies are scarce, the intrinsic antibacterial activity of the fosfomycin molecule is identical regardless of the salt. Therefore, this guide presents consolidated in vitro susceptibility data for fosfomycin, which is largely representative of fosfomycin trometamol due to its prevalent use in clinical testing.

Mechanism of Action

Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][2] This enzyme catalyzes the first committed step in peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][2] By blocking this pathway, fosfomycin prevents the formation of the bacterial cell wall, leading to cell lysis and death.[3][8]

cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA Peptidoglycan_precursor Peptidoglycan Precursor MurA->Peptidoglycan_precursor Catalyzes Cell_wall Cell Wall Synthesis Peptidoglycan_precursor->Cell_wall Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits transporter GlpT/UhpT Transporters Fosfomycin->transporter Uptake

Figure 1. Mechanism of action of Fosfomycin.

Comparative Pharmacokinetics

The primary distinction between Fosfomycin calcium hydrate and Fosfomycin trometamol lies in their pharmacokinetic profiles. Fosfomycin trometamol exhibits significantly higher bioavailability.

Pharmacokinetic ParameterFosfomycin CalciumFosfomycin TrometamolReference(s)
Bioavailability 2-2.5 times less absorbed than trometamol salt37-44%[6]
Peak Serum Concentration (Cmax) 2-4 fold lower than trometamol salt (6-7 µg/mL)18-22 µg/mL[5][7]
Urinary Recovery (24h) ~25% (range 18-29%)35-60%[6]

In Vitro Antimicrobial Activity

The following tables summarize the in vitro activity of fosfomycin against a range of common bacterial pathogens. The data is compiled from various studies and generally reflects testing with fosfomycin trometamol or does not specify the salt used. The active component, fosfomycin, is the same in both formulations.

Gram-Negative Bacteria
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Escherichia coli25746499.6[2]
Escherichia coli5540.5498.9 (CLSI) / 98.4 (EUCAST)[9]
Escherichia coli (ESBL-producing)144232>90[2]
Klebsiella pneumoniae---91.3 (urinary isolates)[8]
Proteus mirabilis--->90[1]
Gram-Positive Bacteria
OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference(s)
Enterococcus faecalis---94.4[2]
Staphylococcus aureus---Active[1]

Experimental Protocols

Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) for fosfomycin requires specific methodologies as standard broth microdilution methods can be unreliable.

Reference Method: Agar (B569324) Dilution

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution as the gold standard for fosfomycin susceptibility testing.[9][10]

  • Media Preparation: Mueller-Hinton agar is prepared and supplemented with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL. G6P is essential for inducing the bacterial transport systems that uptake fosfomycin.

  • Antibiotic Dilution: A series of agar plates containing doubling dilutions of fosfomycin are prepared.

  • Inoculum Preparation: Bacterial isolates are cultured to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the fosfomycin-containing agar plates.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

cluster_workflow Agar Dilution Workflow for Fosfomycin MIC Testing prep_media Prepare Mueller-Hinton Agar + 25 µg/mL Glucose-6-Phosphate prep_antibiotic Prepare Serial Dilutions of Fosfomycin in Agar prep_media->prep_antibiotic inoculate Inoculate Plates with ~10⁴ CFU/spot prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC: Lowest Concentration Inhibiting Visible Growth incubate->read_mic

Figure 2. Agar dilution workflow for fosfomycin MIC testing.

Conclusion

The in vitro antibacterial activity of the fosfomycin molecule is consistent regardless of the salt formulation, be it calcium hydrate or trometamol. However, the choice of the salt has a profound impact on the pharmacokinetic properties of the drug. Fosfomycin trometamol demonstrates superior absorption, leading to higher concentrations in both serum and urine, which is crucial for achieving therapeutic success, particularly in systemic infections and urinary tract infections.[5][6][7] The provided in vitro data, predominantly based on fosfomycin trometamol, highlights its excellent activity against common uropathogens, including multidrug-resistant strains.[2][8] For researchers and drug development professionals, it is imperative to consider these pharmacokinetic differences when designing studies and interpreting in vitro data in the context of potential clinical applications. The agar dilution method supplemented with G6P remains the reference standard for accurate in vitro susceptibility testing of fosfomycin.[9][10]

References

A Comparative Guide to the Analysis of Fosfomycin Calcium Hydrate: HPLC-UV, LC-MS/MS, and Microbiological Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fosfomycin (B1673569) calcium hydrate (B1144303) is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides an objective comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (or a suitable alternative like Evaporative Light Scattering Detection), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the traditional Microbiological Assay. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for specific analytical needs.

Experimental Protocols

Ion-Pair High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantitative analysis of Fosfomycin calcium, which lacks a strong UV chromophore, necessitating the use of an ion-pairing agent and a universal detector like ELSD.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: Synergi 4μ Fusion-RP 80A (250 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase: 15 mmol/L octylamine (B49996) solution (adjusted to pH 4.8 with glacial acetic acid) - acetonitrile (B52724) (94:6 v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • ELSD Settings:

    • Evaporation Temperature: 50 °C.[1]

    • Nebulizing Gas (Nitrogen) Pressure: 1.6 L/min.[1]

Sample Preparation:

  • Prepare a stock solution of Fosfomycin calcium hydrate in the mobile phase.

  • Further dilute the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of Fosfomycin in complex matrices and at low concentrations.

Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Kinetex HILIC (2.1 x 50 mm, 2.6 μm).[2]

  • Mobile Phase: 2 mM Ammonium acetate (B1210297) (pH 4.76) and acetonitrile.[2]

  • Flow Rate: As optimized for the specific column and system.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Sample Preparation:

  • Sample preparation typically involves protein precipitation for biological matrices, followed by dilution with the mobile phase.[2]

Microbiological Assay

This traditional method determines the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.

Methodology:

  • Test Organism: A susceptible strain of a suitable microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Culture Medium: Appropriate agar (B569324) medium for the test organism.

  • Procedure: The cylinder-plate method or a turbidimetric method is commonly used. A standard solution of Fosfomycin and the test sample are prepared in appropriate buffers. The diameter of the zone of inhibition (for agar diffusion) or the turbidity of the culture (for turbidimetric assay) is measured and compared to a standard curve.

Performance Comparison

The following tables summarize the validation parameters for the HPLC-ELSD and LC-MS/MS methods. The data for the microbiological assay is presented separately due to the different nature of its performance characteristics.

Table 1: HPLC-ELSD Method Validation Data for Fosfomycin Calcium Analysis [1]

Validation ParameterPerformance
Linearity Range 0.485 - 1.940 mg/mL (r = 0.9998) and 0.05 - 0.40 mg/mL (r = 0.9996)
Precision (RSD) 0.5%
Accuracy Reported as "good"
Specificity The method is able to separate Fosfomycin from its related substances.
Solution Stability Stable for 4 hours

Table 2: LC-MS/MS Method Validation Data for Fosfomycin Analysis [2]

Validation ParameterPerformance
Linearity Range 1 - 1000 μg/mL
Precision (Intra- and Inter-assay) < 15%
Accuracy 85 - 115%
Stability Stable for up to 24 hours at room temperature and through three freeze-thaw cycles.

Table 3: Performance Characteristics of Microbiological Assays for Fosfomycin

Performance CharacteristicDescription
Bioactivity Measurement Directly measures the biological activity of the antibiotic, which is not possible with chromatographic methods.
Susceptibility Testing Widely used to determine the Minimum Inhibitory Concentration (MIC) of Fosfomycin against various pathogens.
Precision Generally lower compared to chromatographic methods, with variability influenced by biological factors.
Specificity Can be influenced by other antimicrobial substances present in the sample.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Generate Validation Report DataAnalysis->ValidationReport

Caption: A flowchart illustrating the key stages and parameters involved in the validation of an HPLC method.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC with ELSD provides a robust and reliable method for routine quality control and quantification in bulk drug and pharmaceutical formulations. Its precision and well-defined linearity make it a suitable workhorse for many laboratories.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of Fosfomycin in biological matrices for pharmacokinetic studies. Its ability to detect and quantify very low concentrations of the analyte is a significant advantage.

  • The Microbiological Assay , while less precise than chromatographic methods, remains invaluable for determining the biological potency of Fosfomycin. It is a direct measure of the antibiotic's efficacy and is essential in contexts where bioactivity is the primary concern.

For a comprehensive quality assessment of this compound, a combination of chromatographic and microbiological methods may be most appropriate, leveraging the quantitative accuracy of the former and the bioactivity insights of the latter.

References

Fosfomycin vs. Meropenem for Carbapenem-Resistant Enterobacteriaceae: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacteriaceae (CRE) presents a formidable challenge to modern medicine, necessitating a critical evaluation of alternative therapeutic strategies. This guide provides an objective comparison of the efficacy of fosfomycin (B1673569) and meropenem (B701) against CRE, drawing upon available clinical and in vitro experimental data. While meropenem, a carbapenem (B1253116), is often compromised by CRE resistance mechanisms, its use in combination and for certain susceptible strains persists. Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, has garnered significant interest as a potential treatment option, both as a monotherapy and in synergistic combinations.

Clinical Efficacy: Insights from the FOREST Trial

Direct clinical trial data comparing fosfomycin and meropenem for the treatment of CRE infections are limited. However, the FOREST trial provides valuable insights into the comparative efficacy and safety of intravenous fosfomycin versus a comparator group including meropenem for bacteremic urinary tract infections (UTIs) caused by multidrug-resistant Escherichia coli, a closely related therapeutic area.[1][2]

The trial, a multicenter, randomized, open-label study, assessed the clinical and microbiological cure rates in adult patients.[3][4][5] The findings revealed that fosfomycin did not meet the non-inferiority criteria when compared to meropenem or ceftriaxone.[1][2][6] This was primarily attributed to a higher rate of treatment discontinuation due to adverse events in the fosfomycin arm.[1][2]

Table 1: Key Outcomes of the FOREST Clinical Trial [1][2][6]

OutcomeFosfomycin Group (n=70)Comparator Group (Meropenem or Ceftriaxone) (n=73)Risk Difference (95% CI)
Clinical and Microbiological Cure 68.6%78.1%-9.4% (-21.5% to ∞)
Clinical or Microbiological Failure 14.3%19.7%-5.4% (-∞ to 4.9%)
Adverse Event-Related Discontinuation 8.5%0%-

An exploratory analysis of the FOREST trial suggested a potential ecological benefit of fosfomycin, with a lower rate of acquisition of new ceftriaxone- or meropenem-resistant Gram-negative bacteria in patients treated with fosfomycin.[1][2][6]

In Vitro Susceptibility and Efficacy

In vitro studies provide a foundational understanding of the antimicrobial activity of fosfomycin and meropenem against CRE. As expected, meropenem demonstrates high minimum inhibitory concentrations (MICs) against CRE isolates, reflecting the defining characteristic of this group of pathogens. Fosfomycin, however, often retains activity against a significant percentage of CRE isolates.[7][8][9]

Table 2: In Vitro Susceptibility of Carbapenem-Resistant Enterobacteriaceae to Fosfomycin

StudyOrganism(s)Number of IsolatesFosfomycin Susceptibility RateKey Findings
Shrief R, et al. (2022)[8][9]E. coli and K. pneumoniae9282.6%High sensitivity of uropathogenic CRE to fosfomycin.
Rojas, L. J., et al. (2020)[7]Enterobacteriaceae15079.3%Fosfomycin demonstrated good in vitro efficacy against CRE, suggesting it as a rational treatment alternative.
Veeraraghavan B, et al. (2020)[10]Klebsiella pneumoniae5052% (Not resistant)48% of carbapenem-resistant K. pneumoniae isolates were resistant to fosfomycin.
Kaase M, et al. (2014)[11]Enterobacteriaceae10778%78% of strains had fosfomycin MICs of ≤32 mg/liter.

It is crucial to note that fosfomycin monotherapy for CRE infections may be limited by the potential for heteroresistance and rapid bacterial regrowth, as observed in time-kill studies.[12]

Synergistic Activity of Fosfomycin and Meropenem

Given the limitations of monotherapy, the combination of fosfomycin and meropenem has been extensively investigated for synergistic effects against CRE. The rationale behind this combination is that fosfomycin's inhibition of an early step in cell wall synthesis may re-sensitize some CRE strains to the action of carbapenems like meropenem.

Table 3: In Vitro Synergy of Fosfomycin and Meropenem against CRE

StudyOrganism(s)Number of IsolatesSynergy Rate (Method)Key Findings
Oueslati, S., et al. (2022)[13]Klebsiella pneumoniae (NDM)2095% (E-test)High rate of synergy observed for the fosfomycin-meropenem combination against NDM-producing K. pneumoniae.
Veeraraghavan B, et al. (2020)[10]Klebsiella pneumoniae5020% (Time-kill assay)Synergy was observed against OXA-48, NDM, and co-producers, though the overall rate was not remarkable.
Al-Quraini et al. (2022)[14]Klebsiella pneumoniae--Two patients with NDM-1 and OXA-48 like infections survived with fosfomycin monotherapy.

These in vitro findings suggest that combination therapy with fosfomycin and meropenem may be a promising strategy to overcome carbapenem resistance in some CRE isolates.[15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Agar (B569324) Dilution: This is the reference method for determining the MIC of fosfomycin.

  • Media Preparation: Mueller-Hinton agar is prepared and supplemented with 25 µg/mL of glucose-6-phosphate, which is essential for the uptake of fosfomycin by the bacterial cell.

  • Antibiotic Incorporation: Serial twofold dilutions of the antibiotic (fosfomycin or meropenem) are incorporated into the molten agar before it solidifies.

  • Inoculation: A standardized bacterial suspension (typically 10^4 CFU per spot) is inoculated onto the surface of the agar plates containing different antibiotic concentrations.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth Microdilution:

  • Preparation: Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents visible turbidity.

Synergy Testing

Checkerboard Assay:

  • Preparation: A two-dimensional array of antibiotic concentrations is created in a microtiter plate. One antibiotic (e.g., fosfomycin) is serially diluted along the rows, and the other (e.g., meropenem) is serially diluted along the columns.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth. FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay:

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 10^5 to 10^6 CFU/mL).

  • Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours) and serially diluted.

  • Plating and Incubation: The dilutions are plated on agar, and the plates are incubated to determine the number of viable bacteria (CFU/mL).

  • Analysis: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Visualizing Mechanisms and Workflows

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_Periplasm Periplasm cluster_Cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Cross-linking UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) MurA MurA enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_NAG_enolpyruvate UDP-NAG-enolpyruvate MurA->UDP_NAG_enolpyruvate Catalysis cluster_Periplasm cluster_Periplasm UDP_NAG_enolpyruvate->cluster_Periplasm Further steps and transport Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits Meropenem Meropenem Meropenem->PBP Inhibits

Caption: Mechanism of action of Fosfomycin and Meropenem on bacterial cell wall synthesis.

Checkerboard_Assay_Workflow cluster_Preparation Preparation cluster_AssaySetup Assay Setup cluster_Incubation Incubation cluster_Analysis Analysis A1 Prepare serial dilutions of Drug A (Fosfomycin) D1 Dispense Drug A and B dilutions into 96-well plate in a checkerboard format A1->D1 B1 Prepare serial dilutions of Drug B (Meropenem) B1->D1 C1 Prepare standardized bacterial inoculum E1 Inoculate all wells with bacterial suspension C1->E1 D1->E1 F1 Incubate plate at 35-37°C for 16-20h E1->F1 G1 Read plate for visible growth (turbidity) F1->G1 H1 Determine MIC of each drug alone and in combination G1->H1 I1 Calculate Fractional Inhibitory Concentration Index (FICI) H1->I1 J1 Interpret results: Synergy, Indifference, or Antagonism I1->J1

Caption: Experimental workflow for the checkerboard synergy assay.

Conclusion

The available evidence presents a nuanced picture of the comparative efficacy of fosfomycin and meropenem against carbapenem-resistant Enterobacteriaceae. While the FOREST trial raises concerns about the use of intravenous fosfomycin as a first-line monotherapy for serious infections due to adverse events, its significant in vitro activity against a large proportion of CRE isolates cannot be disregarded.[6][7][8][9] Furthermore, the demonstrated in vitro synergy between fosfomycin and meropenem suggests a promising role for this combination in treating infections caused by these highly resistant pathogens.[13][15] For researchers and drug development professionals, these findings underscore the importance of further clinical trials to define the optimal role of fosfomycin, both as monotherapy in specific clinical contexts and as a crucial component of combination regimens, in the therapeutic arsenal (B13267) against CRE.

References

Synergistic Biofilm Eradication: A Comparative Analysis of Fosfomycin and Gentamicin against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent battle against antibiotic resistance, the synergistic combination of fosfomycin (B1673569) and gentamicin (B1671437) is emerging as a potent strategy against formidable Pseudomonas aeruginosa biofilms. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of this combination with alternative therapies, supported by experimental data and detailed protocols.

Pseudomonas aeruginosa is a notorious opportunistic pathogen, renowned for its ability to form robust biofilms that confer a high degree of tolerance to conventional antibiotic treatments. The combination of fosfomycin, a cell wall synthesis inhibitor, and gentamicin, an aminoglycoside that inhibits protein synthesis, has demonstrated significant promise in disrupting these resilient bacterial communities.

Performance Comparison: Fosfomycin-Gentamicin vs. Alternatives

The in vitro efficacy of fosfomycin and gentamicin, both alone and in combination, has been rigorously evaluated against P. aeruginosa biofilms. The synergy of this combination is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.

Studies have shown that while fosfomycin alone can have poor activity against P. aeruginosa biofilms, its combination with gentamicin leads to a significant reduction in the minimum biofilm eradication concentration (MBEC).[1] This synergistic interaction is believed to be facilitated by fosfomycin's ability to increase the permeability of the bacterial cell wall, thereby enhancing the uptake of gentamicin.

For comparative purposes, the efficacy of other antibiotic combinations against P. aeruginosa biofilms is also presented. The combination of fosfomycin with tobramycin (B1681333), another aminoglycoside, has also shown promising results.[2][3][4] Furthermore, combinations involving fluoroquinolones, such as ciprofloxacin (B1669076) with an aminoglycoside, are also effective but may face challenges due to increasing resistance.[5][6][7]

Quantitative Data Summary
Antibiotic/CombinationStrain(s)Key FindingsReference(s)
Fosfomycin + Gentamicin P. aeruginosa clinical isolatesSynergistic effect observed, with a significant reduction in biofilm viability. The combination often overcomes resistance to individual agents.[1]
Fosfomycin + Tobramycin P. aeruginosa (including isolates from cystic fibrosis patients)Demonstrated synergistic and bactericidal activity. The combination was effective in both aerobic and anaerobic conditions, which are relevant to biofilm microenvironments.[3] The combination led to a 4-log10 reduction in CFU/mL in preformed biofilms.[2][4][2][3][4]
Ciprofloxacin + Tobramycin P. aeruginosaSynergistic killing effect observed, significantly reducing bacterial populations compared to monotherapy.[6][7] However, ciprofloxacin alone was found to be more effective than tobramycin in some studies for eliminating biofilms.[5][5][6][7]
Gentamicin + Cefepime P. aeruginosaThis combination has been reported to lead to the complete eradication of P. aeruginosa biofilms in some instances.[8]
Colistin + Other Agents P. aeruginosaColistin in combination with fosfomycin or other antibiotics has shown synergistic effects against carbapenem-resistant and biofilm-forming isolates.[9][9]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of fosfomycin and gentamicin. A series of twofold dilutions of each antibiotic is then prepared in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis.

  • Inoculum Preparation: A bacterial suspension of P. aeruginosa is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fosfomycin Dilutions C Inoculate with P. aeruginosa A->C B Prepare Gentamicin Dilutions B->C D Incubate Plate C->D E Determine MICs D->E F Calculate FICI E->F G Interpret Synergy F->G

Checkerboard Assay Workflow
Time-Kill Curve Assay for Biofilm

This assay evaluates the bactericidal activity of antibiotics against established biofilms over time.

Protocol:

  • Biofilm Formation: P. aeruginosa biofilms are grown in the wells of a microtiter plate or on other suitable surfaces for 24-48 hours.

  • Planktonic Cell Removal: The supernatant containing planktonic bacteria is carefully removed, and the biofilms are washed with a sterile buffer.

  • Antibiotic Treatment: Fresh growth medium containing the desired concentrations of fosfomycin, gentamicin, or their combination is added to the biofilm-containing wells.

  • Sampling over Time: At specific time points (e.g., 0, 2, 4, 8, 24 hours), the antibiotics are removed, and the biofilms are disrupted by sonication or vigorous vortexing to release the sessile bacteria.

  • Viable Cell Counting: The released bacteria are serially diluted and plated on agar (B569324) plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

A Grow P. aeruginosa Biofilm B Wash to Remove Planktonic Cells A->B C Add Antibiotic(s) B->C D Incubate and Sample at Time Points C->D E Disrupt Biofilm D->E F Plate for CFU Count E->F G Plot Time-Kill Curve F->G

Time-Kill Curve Assay Workflow
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm structure and the effect of antibiotics on biofilm viability.

Protocol:

  • Biofilm Growth on Specific Surfaces: P. aeruginosa biofilms are grown on surfaces suitable for microscopy, such as glass-bottom dishes or flow cells.

  • Antibiotic Treatment: The established biofilms are treated with fosfomycin, gentamicin, or their combination for a specified period.

  • Staining: The biofilms are stained with fluorescent dyes to differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium (B1200493) iodide for dead cells).

  • Imaging: The stained biofilms are visualized using a confocal laser scanning microscope. Z-stack images are acquired to reconstruct the three-dimensional architecture of the biofilm.

  • Image Analysis: The images are analyzed to assess changes in biofilm structure, thickness, and the ratio of live to dead cells in response to the antibiotic treatment.

A Grow Biofilm on Imaging Surface B Treat with Antibiotics A->B C Stain with Live/Dead Dyes B->C D Acquire Z-Stack Images with CLSM C->D E Reconstruct 3D Biofilm Image D->E F Analyze Biofilm Structure & Viability E->F

Confocal Microscopy Workflow

Concluding Remarks

The synergistic combination of fosfomycin and gentamicin presents a compelling therapeutic option for the treatment of infections involving P. aeruginosa biofilms. The data and protocols presented in this guide provide a solid foundation for further research and development in this critical area. The exploration of such combination therapies is paramount in the ongoing effort to overcome the challenges posed by antibiotic-resistant biofilms. Further in vivo and clinical studies are essential to validate these in vitro findings and translate them into effective clinical treatments.[1]

References

Comparative Analysis of Fosfomycin Resistance Development in Different Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique mechanism of action, has re-emerged as a critical therapeutic option against multidrug-resistant (MDR) bacterial infections. However, the growing prevalence of fosfomycin resistance threatens its clinical efficacy. This guide provides a comparative analysis of fosfomycin resistance development in four key bacterial species: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. It details the primary resistance mechanisms, their prevalence, and the experimental protocols used for their characterization, offering valuable insights for research and drug development.

Key Mechanisms of Fosfomycin Resistance

Fosfomycin resistance in bacteria is primarily mediated by three mechanisms:

  • Enzymatic Inactivation: Modification of the fosfomycin molecule by enzymes, rendering it inactive. The most common are the FosA- and FosB-type enzymes, which are metalloenzymes that catalyze the addition of glutathione (B108866) or other thiols to the antibiotic.

  • Reduced Intracellular Uptake: Mutations in transporter systems that impede the entry of fosfomycin into the bacterial cell. The primary transporters involved are the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1]

  • Target Modification: Alterations in the target enzyme, MurA, which is essential for peptidoglycan synthesis. Mutations in the murA gene can reduce the binding affinity of fosfomycin to its target.[1]

Comparative Prevalence of Resistance Mechanisms

The prevalence of these resistance mechanisms varies significantly among different bacterial species. The following tables summarize the quantitative data from various studies on the distribution of these mechanisms in clinical isolates.

Table 1: Prevalence of Fosfomycin Resistance Mechanisms in Escherichia coli Clinical Isolates

Resistance MechanismPrevalence (%)Notes
Reduced Uptake
glpT mutationsCommonOften found in combination with other mutations.
uhpT mutations/deletionsCommonA significant contributor to resistance.[2]
Enzymatic Inactivation
fosA31.3% - 90%Prevalence varies significantly by region and isolate type (e.g., higher in ESBL-producing strains).[3][4]
Target Modification
murA mutationsRareNot a common mechanism of resistance in clinical isolates.[3]

Table 2: Prevalence of Fosfomycin Resistance Mechanisms in Klebsiella pneumoniae Clinical Isolates

Resistance MechanismPrevalence (%)Notes
Enzymatic Inactivation
fosA (chromosomal)Present in most isolatesOften requires additional mechanisms for clinically relevant resistance.[5]
fosA3 (plasmid-mediated)36.3% - 44.9%A primary driver of high-level resistance, often associated with carbapenemase-producing strains.[6][7]
Reduced Uptake
glpT mutationsCommonFrequently observed in resistant isolates.[6]
uhpT mutationsCommonContributes to resistance, often in conjunction with other mechanisms.[5]
Target Modification
murA mutationsRareInfrequently reported in clinical isolates.[7]

Table 3: Prevalence of Fosfomycin Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates

Resistance MechanismPrevalence (%)Notes
Reduced Uptake
glpT mutationsHigh in resistant isolatesThe primary mechanism of fosfomycin resistance as P. aeruginosa lacks the UhpT transporter.[1][4]
Enzymatic Inactivation
fosA (chromosomal)IntrinsicOverexpression can contribute to resistance.
Plasmid-mediated fos genesRareNot a common cause of resistance in this species.[4]
Target Modification
murA mutationsNot reportedNot a recognized mechanism of resistance in P. aeruginosa.

Table 4: Prevalence of Fosfomycin Resistance Mechanisms in Staphylococcus aureus Clinical Isolates

Resistance MechanismPrevalence (%)Notes
Reduced Uptake
glpT mutations~68% in resistant isolatesA major contributor to fosfomycin resistance.[8]
uhpT mutations~61% in resistant isolatesFrequently occurs in combination with glpT mutations.[8]
Enzymatic Inactivation
fosB~12.5% in resistant isolatesThe most common fosfomycin-modifying enzyme in S. aureus.[8]
Target Modification
murA mutations~11.5% in resistant isolatesLess common than transporter mutations but still a notable mechanism.[8]

Visualizing Resistance Pathways and Experimental Workflows

To better understand the complex interplay of factors leading to fosfomycin resistance and the methods used to study it, the following diagrams illustrate key pathways and experimental workflows.

Fosfomycin_Uptake_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fosfomycin_ext Fosfomycin GlpT GlpT Transporter Fosfomycin_ext->GlpT Enters via UhpT UhpT Transporter Fosfomycin_ext->UhpT Enters via G6P_ext Glucose-6-P UhpBC UhpB/C G6P_ext->UhpBC Sensed by Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT->Fosfomycin_int MurA MurA Enzyme Fosfomycin_int->MurA Inhibits Peptidoglycan Peptidoglycan Synthesis MurA->Peptidoglycan Catalyzes cAMP_CRP cAMP-CRP Complex cAMP_CRP->GlpT Activates transcription UhpA UhpA cAMP_CRP->UhpA Activates transcription UhpA->UhpT Induces expression UhpBC->UhpA Activates

Caption: Regulatory pathway of Fosfomycin uptake.

Resistance_ID_Workflow start Isolate with Suspected Fosfomycin Resistance mic Determine MIC (Agar/Broth Dilution) start->mic pcr PCR for fos Genes (fosA, fosB, etc.) mic->pcr sequencing Sequence Transporter & Target Genes (glpT, uhpT, murA) mic->sequencing positive fos Gene Detected pcr->positive mutations Mutations Detected sequencing->mutations enzymatic Enzymatic Inactivation positive->enzymatic Yes unknown Unknown Mechanism positive->unknown No transport Reduced Uptake mutations->transport glpT/uhpT target_mod Target Modification mutations->target_mod murA mutations->unknown No significant mutations

Caption: Experimental workflow for identifying resistance mechanisms.

MIC_Agar_Dilution prep_media Prepare Mueller-Hinton Agar (B569324) with serial dilutions of Fosfomycin and 25 µg/mL G6P pour_plates Pour agar into petri dishes and allow to solidify prep_media->pour_plates inoculate Spot-inoculate plates with a standardized volume of the bacterial suspension pour_plates->inoculate prep_inoculum Prepare standardized inoculum of bacterial isolate (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination by agar dilution.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol is considered the gold standard for fosfomycin susceptibility testing.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Fosfomycin powder

  • Glucose-6-phosphate (G6P)

  • Sterile petri dishes

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Bacterial culture

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath.

  • G6P Supplementation: Add a sterile G6P solution to the molten MHA to a final concentration of 25 µg/mL.

  • Fosfomycin Dilution Series: Prepare a series of twofold dilutions of fosfomycin in sterile water. Add the appropriate volume of each fosfomycin dilution to aliquots of the G6P-supplemented MHA to achieve the desired final concentrations (e.g., 0.25 to 1024 µg/mL).

  • Plate Pouring: Pour the fosfomycin-containing agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Using an inoculator, spot-inoculate the surface of the agar plates with the standardized bacterial suspension. Include a growth control plate (no fosfomycin) and a sterility control plate (no inoculation).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Identification of Resistance Genes by PCR and Sequencing

This protocol outlines the general steps for identifying genes associated with fosfomycin resistance.

Materials:

  • Bacterial DNA extraction kit

  • Primers specific for fos genes (fosA3, fosB, etc.) and transporter/target genes (glpT, uhpT, murA)

  • PCR master mix

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit.

  • PCR Amplification:

    • Set up PCR reactions using primers designed to amplify the target resistance genes.

    • Perform PCR using standard cycling conditions, with annealing temperatures optimized for each primer pair.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel to confirm the presence and size of the amplicons.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with reference gene sequences to identify mutations (substitutions, insertions, deletions) that may confer resistance.

Enzymatic Assay for FosA Activity

This protocol provides a general framework for determining the activity of the FosA enzyme, a glutathione S-transferase that inactivates fosfomycin.

Materials:

  • Purified FosA enzyme

  • Fosfomycin

  • Glutathione (GSH)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a known concentration of fosfomycin, and GSH.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of the purified FosA enzyme to the reaction mixture.

  • Spectrophotometric Monitoring: Monitor the reaction by measuring the change in absorbance at a specific wavelength over time. The conjugation of GSH to fosfomycin can be followed by monitoring the decrease in the absorbance of a chromogenic substrate that reacts with free thiols, or by directly measuring the formation of the fosfomycin-GSH adduct if it has a distinct absorbance profile.

  • Calculation of Enzyme Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

  • Data Analysis: Compare the activity of the enzyme from the test isolate to that of a known susceptible control to determine if there is increased enzymatic inactivation of fosfomycin.

Conclusion

The development of fosfomycin resistance is a multifaceted process that varies significantly across different bacterial species. In Enterobacteriaceae like E. coli and K. pneumoniae, a combination of enzymatic inactivation and reduced uptake through transporter mutations drives resistance. In contrast, P. aeruginosa primarily relies on mutations in its sole fosfomycin transporter, GlpT. For the Gram-positive pathogen S. aureus, resistance is most commonly associated with mutations in both GlpT and UhpT, with enzymatic inactivation by FosB playing a secondary role.

A thorough understanding of these species-specific resistance mechanisms is paramount for the development of effective diagnostic tools, the design of novel therapeutic strategies to overcome resistance, and the preservation of fosfomycin's utility as a last-resort antibiotic. The experimental protocols detailed in this guide provide a foundation for researchers to investigate and combat the growing threat of fosfomycin resistance.

References

The Absence of Cross-Resistance Between Fosfomycin and Other Cell Wall Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fosfomycin (B1673569) stands as a unique bactericidal agent, distinguished by its singular mechanism of action that inhibits the initial step of peptidoglycan synthesis. This fundamental difference in its cellular target compared to other cell wall synthesis inhibitors, such as β-lactams and glycopeptides, is the primary reason for the general lack of cross-resistance between these antibiotic classes. This guide provides a detailed comparison, supported by experimental data and protocols, to elucidate the basis of this important clinical and microbiological observation.

Executive Summary

Fosfomycin's distinct mode of action, which involves the inactivation of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), prevents the formation of a key precursor for peptidoglycan synthesis.[1] This is in stark contrast to β-lactams, which inhibit the final transpeptidation step by binding to penicillin-binding proteins (PBPs), and glycopeptides, which bind to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering transglycosylation and transpeptidation. Due to these different targets, mutations conferring resistance to fosfomycin do not typically affect the efficacy of β-lactams or glycopeptides, and vice versa.

Resistance to fosfomycin primarily arises from impaired transport of the antibiotic into the bacterial cell, enzymatic inactivation, or, less commonly, modification of the MurA target.[2][3] The most frequent resistance mechanism involves mutations in the genes encoding the L-alpha-glycerophosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT), which are responsible for fosfomycin uptake.[3][4][5] Enzymatic resistance is mainly mediated by the fosA, fosB, and fosC genes, which inactivate fosfomycin through the addition of glutathione, bacillithiol, or phosphate, respectively.

While true cross-resistance is not observed, a phenomenon known as co-resistance has been documented. This occurs when genes conferring resistance to both fosfomycin and other antibiotics, such as β-lactamases, are located on the same mobile genetic element (e.g., a plasmid).[6] This can lead to the selection of multidrug-resistant organisms but is not a result of a shared resistance mechanism.

Comparative Analysis of Resistance Mechanisms and In Vitro Susceptibility

The following tables summarize quantitative data from various studies, demonstrating the impact of specific fosfomycin resistance mechanisms on fosfomycin susceptibility without conferring resistance to other cell wall synthesis inhibitors.

Table 1: Impact of Transporter Gene Mutations on Fosfomycin MIC in Escherichia coli and Staphylococcus aureus
OrganismStrainRelevant GenotypeFosfomycin MIC (µg/mL)Reference
E. coliBW25113Wild-Type2[5]
E. coliBW25113ΔglpT2[5]
E. coliBW25113ΔuhpT64[5]
E. coliBW25113ΔglpT-ΔuhpT256[5]
S. aureusNewmanWild-Type0.5[4]
S. aureusNewmanΔglpT4[4]
S. aureusNewmanΔuhpT32[4]
S. aureusNewmanΔglpT-ΔuhpT>1024[4]

Note: The data clearly shows that mutations in the glpT and uhpT transporter genes lead to a significant increase in the MIC of fosfomycin. This mechanism of resistance does not involve the cellular targets of β-lactams or glycopeptides, hence no cross-resistance is expected.

Table 2: Impact of Enzymatic Inactivation on Fosfomycin MIC in Klebsiella pneumoniae
StrainRelevant GenotypeFosfomycin MIC50 (µg/mL)Fosfomycin MIC90 (µg/mL)Reference
K. pneumoniae (KPC-producing)fosA-negative≤0.5128[7]
K. pneumoniae (KPC-producing)fosA-positive16128[7]

Note: The presence of the fosA gene is associated with a higher fosfomycin MIC50. This enzymatic inactivation is specific to the fosfomycin molecule and does not affect other classes of antibiotics.

Table 3: Fosfomycin Susceptibility in β-Lactamase-Producing E. coli
Isolate GroupFosfomycin Susceptibility RateReference
ESBL-producing E. coli92.2%[8]
Non-ESBL-producing E. coli95.0%[8]
Carbapenem-resistant K. pneumoniae50.0%[9]

Note: While fosfomycin susceptibility can be lower in some populations of ESBL-producing or carbapenem-resistant isolates, this is often due to co-resistance from plasmid-mediated resistance genes, not a single mechanism conferring resistance to both fosfomycin and β-lactams. Many multidrug-resistant isolates remain susceptible to fosfomycin.[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of fosfomycin, β-lactams, and glycopeptides, as well as the primary mechanisms of fosfomycin resistance.

Mechanism_of_Action cluster_fosfomycin Fosfomycin cluster_beta_lactam β-Lactams cluster_glycopeptide Glycopeptides FOS Fosfomycin MurA MurA Enzyme FOS->MurA Inhibits UDP_MurNAc UDP-MurNAc MurA->UDP_MurNAc Catalyzes BL β-Lactam PBP Penicillin-Binding Proteins (PBPs) BL->PBP Inhibits Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Cross-links GP Glycopeptide PG_precursor Peptidoglycan Precursor (D-Ala-D-Ala) GP->PG_precursor Binds to PG_precursor->PBP PEP PEP + UDP-GlcNAc PEP->MurA UDP_MurNAc->Peptidoglycan ...multiple steps...

Caption: Comparative mechanisms of action of cell wall synthesis inhibitors.

Fosfomycin_Resistance cluster_cell Bacterial Cell cluster_transport Transport cluster_inactivation Enzymatic Inactivation cluster_target_mod Target Modification FOS_in Fosfomycin (inside cell) MurA MurA FOS_in->MurA Inhibits FosA FosA/FosB FOS_in->FosA GlpT GlpT GlpT->FOS_in UhpT UhpT UhpT->FOS_in FOS_inactive Inactive Fosfomycin FosA->FOS_inactive MurA_mut Mutated MurA FOS_out Fosfomycin (outside cell) FOS_out->GlpT FOS_out->UhpT Resistance Resistance Mechanisms mut_transporter Transporter Mutation (glpT/uhpT) Resistance->mut_transporter enz_inact Enzymatic Inactivation (fosA/fosB) Resistance->enz_inact mut_target Target Mutation (murA) Resistance->mut_target mut_transporter->GlpT Blocks mut_transporter->UhpT Blocks enz_inact->FosA Upregulates mut_target->MurA_mut Alters

Caption: Primary mechanisms of fosfomycin resistance.

Experimental Protocols

Accurate determination of fosfomycin susceptibility is critical for clinical decision-making. The agar (B569324) dilution method is the gold standard, and its protocol is detailed below.

Agar Dilution Susceptibility Testing for Fosfomycin

Principle: This method involves the incorporation of serial twofold dilutions of fosfomycin into Mueller-Hinton agar (MHA), supplemented with Glucose-6-Phosphate (G6P). Standardized bacterial inocula are then spotted onto the agar plates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of fosfomycin that completely inhibits visible growth.

Materials:

  • Fosfomycin analytical standard powder

  • Mueller-Hinton Agar (MHA) powder

  • Glucose-6-Phosphate (G6P) solution (25 mg/L final concentration)

  • Sterile petri dishes

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Bacterial isolates for testing

  • Quality control strains (e.g., E. coli ATCC 25922)

  • Incubator (35 ± 2°C)

  • Inoculum replicating device (optional)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave to sterilize and then cool to 45-50°C in a water bath. Aseptically add G6P solution to a final concentration of 25 mg/L.

  • Preparation of Fosfomycin Plates: Prepare serial twofold dilutions of fosfomycin in sterile water. For each concentration, add 1 part of the fosfomycin dilution to 9 parts of the molten MHA with G6P. Mix well and pour into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: From a pure, 18-24 hour culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Within 15 minutes of preparation, spot the standardized bacterial suspension onto the surface of the fosfomycin-containing agar plates. A multipoint replicator can be used to deliver approximately 1-2 µL of each inoculum, resulting in about 10⁴ CFU per spot. A growth control plate (MHA with G6P but no fosfomycin) must be included.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of fosfomycin at which there is no visible growth, a faint haze, or a single colony is disregarded. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the current breakpoints provided by regulatory bodies like CLSI or EUCAST.

MIC_Workflow start Start prep_media Prepare MHA with 25 mg/L G6P start->prep_media prep_plates Prepare Fosfomycin Agar Dilution Plates prep_media->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret Results (S/I/R) using Breakpoints read_mic->interpret end End interpret->end

Caption: Experimental workflow for fosfomycin MIC determination by agar dilution.

Conclusion

References

A Comparative Guide to In Vitro and In Vivo Fosfomycin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis. Its use has been revitalized in an era of increasing multidrug resistance. However, a notable discrepancy often exists between its activity in laboratory settings (in vitro) and its effectiveness within a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Fosfomycin, supported by experimental data and detailed protocols, to aid researchers in interpreting susceptibility data and designing preclinical studies. A key observation is that while resistance to Fosfomycin can be readily induced in vitro, it is less frequently observed in vivo, suggesting that in vitro susceptibility may not always predict clinical outcomes.

Data Presentation

Table 1: In Vitro Susceptibility of Fosfomycin against Key Pathogens
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%) (CLSI Breakpoints)Susceptibility Rate (%) (EUCAST Breakpoints)Reference
Escherichia coli142 (urinary)--99%-[1]
Escherichia coli83---95% (by MIC test strip)
Klebsiella pneumoniae46--70%63%
Klebsiella pneumoniae13----
Pseudomonas aeruginosa50>256>256-18% (MIC ≤32 µg/mL)

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Breakpoints for susceptibility can vary between regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), leading to different reported susceptibility rates.

Table 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Fosfomycin in Murine Infection Models
Animal ModelPathogenPK/PD IndexEfficacy EndpointPK/PD Target ValueReference
Neutropenic ThighE. colifAUC/MICNet Stasis24
Neutropenic ThighK. pneumoniaefAUC/MICNet Stasis21
Neutropenic ThighP. aeruginosafAUC/MICNet Stasis15
Neutropenic ThighEnterobacteriaceaefAUC/MIC1-log kill83
Ascending UTIE. coliAUC/MIC (0-72h)Reduction in urine CFUNot specified
Ascending UTIE. coliCmax/MICReduction in urine CFUNot specified

Note: fAUC/MIC is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. This index is often correlated with the efficacy of concentration-dependent antibiotics like Fosfomycin.

Experimental Protocols

In Vitro Susceptibility Testing: Agar (B569324) Dilution Method

The agar dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of Fosfomycin.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Fosfomycin powder

  • Glucose-6-phosphate (G6P)

  • Sterile petri dishes

  • Bacterial cultures of test organisms

  • 0.5 McFarland standard

  • Sterile saline

Procedure:

  • Prepare Fosfomycin Stock Solution: Aseptically prepare a stock solution of Fosfomycin in sterile water.

  • Prepare G6P-supplemented MHA: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Add G6P to a final concentration of 25 µg/mL.

  • Prepare Fosfomycin-Agar Plates: Create a series of twofold dilutions of the Fosfomycin stock solution. Add a defined volume of each Fosfomycin dilution to molten MHA to achieve the desired final concentrations in the agar plates. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Plates: Spot a standardized volume of the bacterial inoculum onto the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of Fosfomycin that completely inhibits visible bacterial growth.

In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model

This model is used to evaluate the efficacy of antibiotics in the absence of a robust immune response.

Materials:

  • Specific pathogen-free mice

  • Cyclophosphamide (B585) for inducing neutropenia

  • Test pathogen (e.g., E. coli, K. pneumoniae, P. aeruginosa)

  • Fosfomycin for injection

  • Sterile saline

  • Anesthetic

Procedure:

  • Induce Neutropenia: Administer cyclophosphamide to the mice intraperitoneally to induce neutropenia (a significant reduction in neutrophils). This is typically done a few days before infection.

  • Prepare Bacterial Inoculum: Culture the test pathogen overnight and prepare a suspension in sterile saline to a desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).

  • Infect the Mice: Anesthetize the mice and inject a defined volume of the bacterial inoculum into the thigh muscle.

  • Administer Fosfomycin: At a predetermined time post-infection (e.g., 2 hours), administer Fosfomycin to different groups of mice at various dosages and dosing intervals. A control group should receive a placebo (e.g., sterile saline).

  • Assess Bacterial Burden: At a specified time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the thigh muscle, homogenize the tissue, and perform serial dilutions to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the different Fosfomycin regimens.

In Vivo Efficacy Testing: Ascending Murine Urinary Tract Infection (UTI) Model

This model mimics human UTIs and is crucial for evaluating antibiotics intended for this indication.

Materials:

  • Female mice

  • Uropathogenic test strain (e.g., E. coli)

  • Anesthetic

  • Catheter

  • Fosfomycin

  • Sterile saline

Procedure:

  • Prepare Bacterial Inoculum: Grow the uropathogenic strain in a suitable medium to a concentration of approximately 10⁸ CFU/mL.

  • Inoculation: Anesthetize the mice and transurethrally catheterize the bladder. Instill a small volume (e.g., 50 µL) of the bacterial suspension into the bladder.

  • Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with Fosfomycin via a relevant route of administration (e.g., subcutaneous injection to mimic oral absorption).

  • Sample Collection: At various time points during and after treatment, collect urine, bladder, and kidney samples.

  • Bacterial Quantification: Homogenize the bladder and kidney tissues and perform serial dilutions of the homogenates and urine to determine the CFU per ml of urine or per gram of tissue.

  • Efficacy Evaluation: Compare the bacterial counts in the treated animals to an untreated control group to assess the reduction in bacterial load in the urinary tract.

Mandatory Visualization

PK_PD_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Analysis & Correlation In Vitro Susceptibility Determine MIC (Agar Dilution) Animal Model Select Animal Model (e.g., Murine Thigh/UTI) In Vitro Susceptibility->Animal Model Inform Dosing PK_PD_Indices Calculate PK/PD Indices (fAUC/MIC, %T>MIC) In Vitro Susceptibility->PK_PD_Indices Time-Kill Assay Time-Kill Kinetics Dose-Ranging Dose-Ranging Efficacy Study Time-Kill Assay->Dose-Ranging Inform Dosing Pharmacokinetics Determine Fosfomycin PK (AUC, Cmax, T1/2) Animal Model->Pharmacokinetics Pharmacokinetics->Dose-Ranging Dose-Ranging->PK_PD_Indices Correlation Correlate PK/PD Indices with Efficacy PK_PD_Indices->Correlation Target_Determination Determine PK/PD Target for Efficacy Correlation->Target_Determination

Caption: Workflow for a preclinical PK/PD study of Fosfomycin.

InVitro_InVivo_Correlation cluster_factors Influencing Factors InVitro_MIC In Vitro MIC InVivo_Efficacy In Vivo Efficacy InVitro_MIC->InVivo_Efficacy Predicted Correlation PK_PD Pharmacokinetics/ Pharmacodynamics (e.g., fAUC/MIC) PK_PD->InVivo_Efficacy Host_Factors Host Immune Response Host_Factors->InVivo_Efficacy Fitness_Cost Fitness Cost of Resistance Mutations Fitness_Cost->InVivo_Efficacy Local_Environment Local Environment (e.g., Urine pH, G6P) Local_Environment->InVivo_Efficacy

Caption: Factors influencing the correlation between in vitro and in vivo Fosfomycin efficacy.

References

A Comparative Analysis of Fosfomycin Salt Pharmacokinetics in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fosfomycin (B1673569) Trometamol, Calcium, and Sodium Salts with Supporting Experimental Data.

Fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action, is utilized in various salt forms, each exhibiting distinct pharmacokinetic profiles. Understanding these differences is paramount for the rational design of preclinical studies and the effective translation of findings to clinical applications. This guide provides a comparative overview of the pharmacokinetics of fosfomycin trometamol, fosfomycin calcium, and fosfomycin disodium (B8443419) in key animal models, supported by experimental data from peer-reviewed studies.

Summary of Key Findings

Orally administered fosfomycin salts, the trometamol and calcium salts, display significant differences in bioavailability across species. Fosfomycin trometamol generally demonstrates superior oral absorption compared to fosfomycin calcium. For parenteral administration, the highly water-soluble disodium salt is exclusively used, providing predictable and high bioavailability via intravenous, intramuscular, and subcutaneous routes.

Experimental Methodologies

The data presented in this guide are compiled from various pharmacokinetic studies. While specific protocols may vary between studies, a generalized experimental workflow is outlined below.

Key Experimental Protocols
  • Animal Models: Studies have been conducted in various species, including piglets (weanling), dogs (beagle and mongrel), and broiler chickens. Animals were typically healthy and acclimatized to laboratory conditions before the studies.

  • Drug Administration and Dosage:

    • Fosfomycin Disodium: Administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC) at doses ranging from 10 to 57 mg/kg.[1][2][3] For IV administration, it is often given as a bolus injection.

    • Fosfomycin Calcium: Administered orally (PO), typically as a suspension or mixed with feed/water, with doses ranging from 30 to 40 mg/kg.[3][4]

    • Fosfomycin Tromethamine: Administered orally (PO) in granule form, with doses ranging from 40 to 80 mg/kg.[5]

  • Sample Collection: Blood samples were collected at predetermined time points following drug administration. The sampling schedule was designed to capture the absorption, distribution, and elimination phases of the drug.

  • Analytical Methods: Fosfomycin concentrations in plasma or serum were predominantly quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a sensitive and specific method.[1][4][5] Microbiological assays have also been employed in some studies.[6]

  • Pharmacokinetic Analysis: Standard non-compartmental or compartmental analysis was used to determine key pharmacokinetic parameters from the concentration-time data. These parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability (F%).

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of different fosfomycin salts in various animal models. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Pharmacokinetics of Fosfomycin Salts in Piglets

SaltRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Bioavailability (F%)Reference(s)
DisodiumIV15--120.00 ± 23.121.54 ± 0.40100[1]
DisodiumIM1543.00 ± 4.100.75 ± 0.0099.00 ± 0.701.85 ± 0.1985.5 ± 9.90[1]
CalciumPO303.60 ± 0.963.00 ± 0.0045.48 ± 9.201.80 ± 0.8920.0 ± 1.85[4]

Table 2: Pharmacokinetics of Fosfomycin Salts in Dogs

SaltRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Bioavailability (F%)Reference(s)
TromethaminePO4034.46 ± 12.52~1.0-2.7--~38[5][7]
TromethaminePO8066.40 ± 12.64~1.0-2.7--~45[5][7]
DisodiumIV57~364---100[5]
DisodiumSC8018.96 ± 0.3--2.09 ± 0.0684-85[2]
DisodiumPO405.20 ± 0.4-22.5 ± 2.24-29[7]
DisodiumPO8010.84 ± 0.5-48.72 ± 2.87--[7]

Table 3: Pharmacokinetics of Fosfomycin Salts in Chickens

SaltRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Bioavailability (F%)Reference(s)
DisodiumIV10---~1.87100[6]
DisodiumIV40--3181.4100[3][8]
DisodiumIM1020.70.865.11.182[3][8]
CalciumPO4029.82.01251.339.3[3][8]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of different fosfomycin salts in an animal model.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis cluster_4 Data Interpretation A Acclimatization of Animals B Fasting (e.g., 6 hours) A->B C Group 1: Fosfomycin Salt A (e.g., Trometamol PO) B->C Dosing D Group 2: Fosfomycin Salt B (e.g., Calcium PO) B->D Dosing E Group 3: Fosfomycin Salt C (e.g., Disodium IV) B->E Dosing F Serial Blood Sampling (Predetermined Time Points) G Plasma/Serum Separation F->G H Fosfomycin Quantification (e.g., HPLC-MS/MS) G->H I Pharmacokinetic Modeling H->I J Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) I->J K Comparative Analysis of Salts J->K

Generalized workflow for a comparative pharmacokinetic study.

Conclusion

The choice of fosfomycin salt and its route of administration significantly impacts its pharmacokinetic profile in animal models. Fosfomycin trometamol consistently demonstrates higher oral bioavailability compared to the calcium salt, making it a more efficient option for oral delivery. The disodium salt, reserved for parenteral administration, provides rapid and complete absorption. These findings underscore the importance of selecting the appropriate salt form to achieve desired systemic exposures in preclinical research and drug development. The data compiled in this guide serves as a valuable resource for designing future studies and interpreting existing literature on the pharmacokinetics of fosfomycin.

References

Reviving Old Allies: A Head-to-Head Comparison of Fosfomycin and Colistin Against Multidrug-Resistant Gram-Negative Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where the shadow of antimicrobial resistance looms large, the scientific community is compelled to re-evaluate and repurpose existing antibiotics. This guide provides a comprehensive, data-driven comparison of two "last-resort" antibiotics, fosfomycin (B1673569) and colistin (B93849), against multidrug-resistant (MDR) Gram-negative isolates. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their efficacy, mechanisms of action, and potential for synergistic use.

At a Glance: Fosfomycin vs. Colistin

FeatureFosfomycinColistin (Polymyxin E)
Mechanism of Action Inhibits the initial step of peptidoglycan synthesis by irreversibly blocking the enzyme MurA.[1][2]A cationic polypeptide that disrupts the integrity of the bacterial outer membrane by binding to lipopolysaccharide (LPS).[3][4]
Spectrum of Activity Broad-spectrum against both Gram-positive and Gram-negative bacteria.[1]Primarily active against Gram-negative bacteria.[3]
Common Resistance Mechanisms Reduced permeability due to mutations in transporter genes (glpT, uhpT), modification of the target enzyme (MurA), and enzymatic inactivation by FosA enzymes.[2][5][6]Modification of the LPS target (lipid A), leading to reduced binding affinity, and plasmid-mediated resistance (mcr genes).[4][7]
Toxicity Concerns Generally well-tolerated. Intravenous administration may be associated with electrolyte imbalances like hypokalemia and hypernatremia.[8]Nephrotoxicity and neurotoxicity are significant dose-limiting side effects.
Combination Therapy Often used in combination to enhance efficacy and reduce the emergence of resistance.[9][10]Frequently used in combination regimens to overcome resistance and improve outcomes.[10][11]

Quantitative Analysis: In Vitro Efficacy

The in vitro activity of fosfomycin and colistin against MDR Gram-negative isolates varies among bacterial species and is significantly influenced by the presence of specific resistance mechanisms. The following tables summarize Minimum Inhibitory Concentration (MIC) data and synergy testing results from various studies.

Table 1: Comparative MIC Values (μg/mL) Against MDR Gram-Negative Isolates

OrganismAntibioticMIC RangeMIC₅₀MIC₉₀
Carbapenem-resistant Enterobacteriaceae FosfomycinNot Specified>90% susceptible>80% susceptible
ColistinNot Specified0.516
Klebsiella pneumoniae Fosfomycin16 - 32Not SpecifiedNot Specified
ColistinNot SpecifiedNot SpecifiedNot Specified
Escherichia coli Fosfomycin0.5 - 1Not SpecifiedNot Specified
ColistinNot SpecifiedNot SpecifiedNot Specified
Pseudomonas aeruginosa FosfomycinModerate SusceptibilityNot SpecifiedNot Specified
ColistinNot SpecifiedNot SpecifiedNot Specified
Acinetobacter baumannii FosfomycinResistantNot SpecifiedNot Specified
ColistinNot SpecifiedNot SpecifiedNot Specified

Note: MIC values can vary significantly based on the specific strains tested and the methodologies used. The data presented is a synthesis from multiple sources for illustrative purposes.[1][5][12]

Table 2: Synergy Testing of Fosfomycin and Colistin Combination

Study FocusMethodOrganism(s)Synergy RateKey Findings
NDM-1-producing EnterobacteriaceaeTime-kill assay, in vitro PK/PD modelE. coli, K. pneumoniaeSynergisticIncreased bacterial killing and decreased emergence of resistance compared to monotherapy.[9][11]
Carbapenemase-producing K. pneumoniaeIn vitro PK/PD modelK. pneumoniaeSynergisticCombination regimens with higher colistin concentrations showed greater and more sustained bactericidal effects.[10]
Planktonic and Biofilm CulturesCheckerboard assay, quantitative antibiofilm assayP. aeruginosa, K. pneumoniae, E. coli, S. maltophilia, A. baumannii10% (planktonic), >80% (biofilm)Notable synergy against biofilm-grown pathogens and reduction in the emergence of resistant subpopulations.[13][14]
Carbapenem-resistant K. pneumoniaeCheckerboard methodK. pneumoniae72%Promising in-vitro synergy observed.[15][16]
Carbapenem-resistant P. aeruginosaCheckerboard method, time-kill assayP. aeruginosa21.84% (synergistic), 27.59% (partial synergistic)Combination prevented regrowth observed with colistin monotherapy.[17]

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to understanding antibiotic efficacy. The following are detailed methodologies for key experiments used to evaluate fosfomycin and colistin.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Bacterial Isolate Preparation: A standardized inoculum of the test organism is prepared to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.[18]

  • Antibiotic Preparation: Stock solutions of fosfomycin and colistin are prepared. For fosfomycin testing, the medium should be supplemented with glucose-6-phosphate (G6P) to induce the UhpT transporter system.[18]

  • Serial Dilution: Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the microtiter plate.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well. The plate is incubated at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Synergy Testing: Checkerboard Assay
  • Plate Setup: In a 96-well microtiter plate, serial two-fold dilutions of fosfomycin are made horizontally, and serial two-fold dilutions of colistin are made vertically.[12]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[18]

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism[18]

Synergy Testing: Time-Kill Assay
  • Preparation: Test tubes are prepared with a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB containing the antibiotics at specific concentrations (e.g., 1x MIC), both individually and in combination. A growth control tube without any antibiotic is also included.[18]

  • Incubation and Sampling: The tubes are incubated in a shaking incubator at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[18]

  • Bacterial Viability Counting: Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates, incubated overnight, and the resulting colonies are counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[18]

Visualizing the Mechanisms

To better understand the interaction of these antibiotics with bacterial cells, the following diagrams illustrate their mechanisms of action and resistance, as well as a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis cluster_interpretation Interpretation Bacterial Isolate Bacterial Isolate Inoculum Standardization (0.5 McFarland) Inoculum Standardization (0.5 McFarland) Bacterial Isolate->Inoculum Standardization (0.5 McFarland) MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Inoculum Standardization (0.5 McFarland)->MIC Determination (Broth Microdilution) Checkerboard Assay Checkerboard Assay Inoculum Standardization (0.5 McFarland)->Checkerboard Assay Time-Kill Assay Time-Kill Assay Inoculum Standardization (0.5 McFarland)->Time-Kill Assay Antibiotic Stock Solutions Antibiotic Stock Solutions Antibiotic Stock Solutions->MIC Determination (Broth Microdilution) Antibiotic Stock Solutions->Checkerboard Assay Antibiotic Stock Solutions->Time-Kill Assay MIC Value MIC Value MIC Determination (Broth Microdilution)->MIC Value FICI Calculation FICI Calculation Checkerboard Assay->FICI Calculation CFU/mL vs. Time Plot CFU/mL vs. Time Plot Time-Kill Assay->CFU/mL vs. Time Plot Susceptibility Susceptibility MIC Value->Susceptibility Synergy/Additive/Indifference/Antagonism Synergy/Additive/Indifference/Antagonism FICI Calculation->Synergy/Additive/Indifference/Antagonism Bactericidal/Bacteriostatic Activity Bactericidal/Bacteriostatic Activity CFU/mL vs. Time Plot->Bactericidal/Bacteriostatic Activity

Experimental workflow for antibiotic susceptibility and synergy testing.

Fosfomycin_Mechanism cluster_cell Gram-Negative Bacterium cluster_transporters Transporters cluster_pathway Peptidoglycan Synthesis Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm GlpT GlpT Fosfomycin_int Fosfomycin GlpT->Fosfomycin_int UhpT UhpT UhpT->Fosfomycin_int PEP PEP MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine UNAG->MurA Peptidoglycan Precursor Peptidoglycan Precursor MurA->Peptidoglycan Precursor Catalyzes MurA->Peptidoglycan Precursor Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Precursor->Cell Wall Synthesis Fosfomycin_ext Fosfomycin Fosfomycin_ext->GlpT Enters via Fosfomycin_ext->UhpT Enters via Fosfomycin_int->MurA Irreversibly Inhibits

Mechanism of action of Fosfomycin.

Colistin_Mechanism cluster_membrane Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) Lipid A (Negative Charge) Core O-Antigen Membrane_Disruption Membrane Disruption & Permeabilization LPS->Membrane_Disruption Leads to Divalent_Cations Mg²⁺, Ca²⁺ Divalent_Cations->LPS:f0 Stabilizes Colistin Colistin (Positive Charge) Colistin->LPS:f0 Electrostatic Interaction Colistin->Divalent_Cations Displaces Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Results in

Mechanism of action of Colistin.

Conclusion

Both fosfomycin and colistin represent critical tools in the limited arsenal (B13267) against MDR Gram-negative infections. While colistin's potent activity against many resistant isolates is hampered by significant toxicity, fosfomycin offers a generally safer profile but with a different spectrum of activity and resistance concerns. The data strongly suggest that the combination of fosfomycin and colistin can be synergistic, particularly against biofilm-forming bacteria, and may play a crucial role in preventing the emergence of resistance. Further research, including well-designed clinical trials, is imperative to optimize the use of these invaluable antibiotics, both as monotherapies and in combination, to combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of Fosfomycin Calcium Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Fosfomycin Calcium Hydrate, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all relevant personnel are familiar with the safety protocols for handling this compound.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1][2]
Hand Protection GlovesWear chemical-impermeable gloves.[1][2]
Body Protection Protective ClothingWear a lab coat or fire/flame-resistant and impervious clothing.[1][2]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][2]

Emergency First-Aid Measures:

  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[2][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[4] In the United States, key regulatory bodies include:

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] As of 2019, the EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, prohibiting their disposal down the drain.[5]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[4]

State regulations may impose more stringent requirements than federal laws.[4] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[6]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[7]

Operational Plan: Segregation and Collection

  • Identify and Segregate: Identify all expired, unused, or contaminated this compound and segregate it from other laboratory waste streams. This includes contaminated materials such as gloves, masks, and empty containers.[8]

  • Use Compliant Containers: Place the segregated pharmaceutical waste into designated, properly labeled waste containers. Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals."[5] Non-hazardous pharmaceutical waste is often collected in blue containers.[5]

  • Secure Storage: Store the waste containers in a secure, well-ventilated area, away from incompatible materials. Keep containers tightly closed.[2][9][10]

Disposal Workflow:

cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Expired/Unused This compound B Segregate from other laboratory waste A->B C Place in designated, labeled pharmaceutical waste container B->C D Store in secure, well-ventilated area C->D E Keep container tightly closed D->E F Arrange for pickup by a licensed hazardous material disposal company E->F G Ensure proper documentation (e.g., hazardous waste manifest) F->G H Final Disposal via Controlled Incineration G->H

This compound Disposal Workflow

Arranging for Final Disposal:

  • Engage a Licensed Disposal Company: Contract with a licensed hazardous material disposal company for the collection and disposal of the pharmaceutical waste.[3][8]

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest (EPA Form 8700-22), is accurately completed to track the waste from generation to disposal.[6]

  • Incineration: The material may be burned in an incinerator equipped with an afterburner and scrubber.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]

  • Wear Appropriate PPE: Don the full personal protective equipment as outlined in Section 1.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the product to enter drains or water courses.[2][7]

  • Clean-up:

    • Avoid the generation of dust.[3]

    • Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[3]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

    • Clean the surface thoroughly to remove any residual contamination.[3]

Alternative Disposal Methods (For Individuals/Households)

While not applicable to laboratory settings, it is useful to be aware of recommended disposal methods for individuals, such as drug take-back programs offered at local pharmacies or police stations.[1][11] If a take-back program is not available, the FDA recommends mixing the medication with an undesirable substance like dirt or cat litter, placing it in a sealed plastic bag, and disposing of it in the household trash.[1][11] Flushing medications is generally not recommended unless specifically stated on the FDA's flush list.[4][11]

References

Essential Safety and Logistical Information for Handling Fosfomycin Calcium Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients such as Fosfomycin calcium hydrate (B1144303) is paramount. Adherence to established safety protocols minimizes the risk of exposure and ensures a secure laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the proper management of this antibiotic.

Personal Protective Equipment (PPE)

When working with Fosfomycin calcium hydrate, especially in its powdered form, the use of appropriate personal protective equipment is mandatory to prevent inhalation, and skin and eye contact.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3]
Hand Protection GlovesHandle with chemical-impermeable gloves that have been inspected prior to use. For spill response, the use of double gloves is recommended.[1][2]
Body Protection Protective ClothingWear a lab coat or fire/flame resistant and impervious clothing.[2][4] A full-sleeved apron should be used.[5]
Respiratory Protection RespiratorIf exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[3] A self-contained breathing apparatus may be necessary in case of fire or for handling large spills.[2][5]

Operational Plan: Step-by-Step Handling of this compound

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or another form of local exhaust ventilation to minimize the formation of dust and aerosols.[1][2]

  • PPE: Before beginning any work, ensure all required personal protective equipment is worn correctly.

  • Work Area: Designate a specific, clean, and uncluttered area for handling the compound. Avoid eating, drinking, or smoking in this area.[1]

2. Handling and Use:

  • Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes.[2]

  • Dust Prevention: Handle the powdered form with care to avoid creating dust.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Recommended storage conditions are often refrigerated.[2]

3. In Case of a Spill:

  • Personnel: Keep unnecessary personnel away from the spill area.[2]

  • Ventilation: Ensure adequate ventilation.[2]

  • Containment: Avoid the generation of dust during clean-up.[2] Sweep or vacuum up the spillage and collect it in a suitable container for disposal.[2]

  • Cleaning: Thoroughly clean the surface to remove any residual contamination.[2]

4. First-Aid Measures:

  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[2]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

  • Unused or Expired Material: Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] Alternatively, the product may be burned in an incinerator equipped with an afterburner and scrubber.[2] Always ensure that all federal and local regulations are followed.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]

  • Environmental Precautions: Avoid discharge into drains, water courses, or onto the ground.[2]

Experimental Workflow for Safe Handling and Disposal

Fosfomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Disposal Prep Ensure Proper Ventilation (Fume Hood) PPE Don Correct PPE Prep->PPE WorkArea Prepare Designated Work Area PPE->WorkArea Handle Handle with Care (Avoid Dust & Contact) WorkArea->Handle Store Store Properly (Tightly Sealed, Cool, Dry) Handle->Store Spill Spill Response Handle->Spill If Spill Occurs FirstAid First-Aid Measures Handle->FirstAid If Exposure Occurs Waste Collect Waste (Unused Material & Contaminated Items) Store->Waste Dispose Dispose via Licensed Contractor or Incineration Waste->Dispose

Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.